VRX-03011
Description
Properties
CAS No. |
869493-26-5 |
|---|---|
Molecular Formula |
C19H27N3O3S |
Molecular Weight |
377.5 |
IUPAC Name |
potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate |
InChI |
InChI=1S/C19H27N3O3S.K/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21;/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24);/q;+1/p-1 |
InChI Key |
SCHKZZSVELPJKU-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=CS2)C(=C(C1=O)C(=O)NCCCN3CCCCC3)[O-].[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PRX-03140; PRX 03140; PRX03140; |
Origin of Product |
United States |
Foundational & Exploratory
VRX-03011: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VRX-03011 is a novel and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating significant potential in the modulation of cognitive function and amyloid precursor protein (APP) metabolism.[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical efficacy. All presented data is derived from peer-reviewed research.
Introduction
The 5-HT4 receptor, a G-protein coupled receptor, is a key target in the development of therapeutics for cognitive disorders, including Alzheimer's disease.[1] Activation of this receptor has been shown to enhance cognition and confer neuroprotection.[1] this compound has emerged as a potent and selective agonist at this receptor, with a promising preclinical profile that suggests therapeutic potential with a favorable side-effect profile, notably the absence of gastrointestinal effects.[1]
Molecular Profile and Binding Affinity
This compound exhibits high affinity for the 5-HT4 receptor, with a notable selectivity over other serotonin (B10506) receptor subtypes.[1][2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Table 1: Binding Affinity of this compound for 5-HT4 Receptors
| Receptor Isoform/Preparation | Binding Affinity (Ki) |
| Recombinant 5-HT4(a) | ~31 nM |
| Recombinant 5-HT4(e) | ~17 nM |
| Striatal 5-HT4 Receptor | ~30 nM |
| Other 5-HT Receptors | > 5 µM |
| Data sourced from Mohler et al., 2007.[1][2] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound is the activation of the 5-HT4 receptor. This initiates a downstream signaling cascade that results in two key beneficial effects: modulation of APP processing and enhancement of cholinergic neurotransmission.
Regulation of Amyloid Precursor Protein (APP) Metabolism
A pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are formed through the amyloidogenic processing of APP. This compound promotes the non-amyloidogenic pathway, leading to an increase in the production of the soluble, neuroprotective sAPPα fragment.[1]
Table 2: In Vitro Efficacy of this compound on sAPPα Secretion
| Cell Line | Effect | EC50 |
| CHO cells (expressing h5-HT4(e)) | Concentration-dependent increase in sAPPα | ~1-10 nM |
| IMR32 neuroblastoma cells | Increased extracellular sAPPα | Not specified |
| Data sourced from Mohler et al., 2007.[1][3] |
The signaling pathway from 5-HT4 receptor activation to increased sAPPα production is illustrated below.
Caption: this compound signaling pathway for sAPPα production.
Enhancement of Cholinergic Neurotransmission
This compound has been shown to increase the efflux of acetylcholine (B1216132) (ACh) in the hippocampus, a brain region critical for memory formation.[1] This effect is activity-dependent, meaning it enhances ACh release during cognitive tasks.[1][3]
Table 3: In Vivo Effects of this compound in Rats
| Experiment | Doses (mg/kg, i.p.) | Outcome |
| Delayed Spontaneous Alternation | 1, 5, 10 | Significantly enhanced performance |
| No-Delay Spontaneous Alternation | 0.1, 1, 5, 10 | No effect |
| Hippocampal Acetylcholine Output | 1, 5 | Concomitantly enhanced with memory |
| Intestinal Transit | up to 10 | No effect |
| Data sourced from Mohler et al., 2007.[1] |
The proposed pathway for enhanced acetylcholine release is depicted below.
Caption: this compound pathway for enhanced acetylcholine release.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for 5-HT4 receptors.
-
Methodology:
-
Membranes from cells expressing recombinant human 5-HT4(a) or 5-HT4(e) receptors, or from rat striatum, were prepared.
-
Membranes were incubated with a radiolabeled 5-HT4 antagonist (e.g., [3H]GR113808) and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled 5-HT4 ligand.
-
Following incubation, membranes were harvested by rapid filtration and the bound radioactivity was quantified by liquid scintillation counting.
-
Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
-
sAPPα Secretion Assay
-
Objective: To measure the effect of this compound on the secretion of sAPPα.
-
Methodology:
-
CHO cells stably expressing the h5-HT4(e) receptor isoform or IMR32 human neuroblastoma cells were cultured.
-
Cells were treated with increasing concentrations of this compound or a positive control (e.g., prucalopride).
-
After an incubation period, the conditioned media was collected.
-
The concentration of sAPPα in the media was determined by Western blot analysis using an antibody specific for sAPPα.
-
Band intensities were quantified to determine the dose-response relationship and calculate the EC50 value.
-
Caption: Experimental workflow for sAPPα secretion assay.
In Vivo Microdialysis and Behavioral Testing
-
Objective: To simultaneously measure hippocampal acetylcholine efflux and cognitive performance in rats.
-
Methodology:
-
Rats were surgically implanted with a microdialysis probe in the hippocampus.
-
After a recovery period, rats were administered this compound (0.1-10 mg/kg, i.p.) or vehicle 30 minutes prior to behavioral testing.
-
Cognitive performance was assessed using the delayed spontaneous alternation task in a T-maze.
-
During the task, hippocampal dialysate samples were collected at regular intervals.
-
The concentration of acetylcholine in the dialysate was measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Spontaneous alternation scores and acetylcholine levels were correlated.
-
Conclusion
This compound is a potent and selective 5-HT4 receptor partial agonist with a dual mechanism of action that is highly relevant to the treatment of Alzheimer's disease and other cognitive disorders. By promoting the non-amyloidogenic processing of APP and enhancing activity-dependent acetylcholine release in the hippocampus, this compound addresses both the underlying pathology and the symptomatic cognitive decline.[1] The lack of gastrointestinal side effects at therapeutically relevant doses further strengthens its potential as a novel therapeutic agent.[1] Further investigation in transgenic animal models of Alzheimer's disease is warranted to explore its disease-modifying potential.[2]
References
VRX-03011: A Technical Whitepaper on a Novel 5-HT4 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRX-03011 is a novel and potent partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor predominantly expressed in the gastrointestinal tract and the central nervous system.[1] As a partial agonist, this compound exhibits a dual mechanism of action, capable of stabilizing serotonergic neurotransmission by acting as a functional agonist in states of low serotonin (B10506) and as a functional antagonist in the presence of excessive receptor activation. This unique pharmacological profile, combined with its high selectivity, positions this compound as a promising therapeutic candidate for a range of neurological and gastrointestinal disorders, including Alzheimer's disease and cognitive impairment. This technical guide provides an in-depth overview of the pharmacological properties, signaling mechanisms, and experimental evaluation of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Receptor/Tissue Source | Notes |
| Binding Affinity (Ki) | ~30 nM | 5-HT4 Receptor | Potent binding to the target receptor.[1] |
| Selectivity | > 5 µM | Other 5-HT Receptors | Highly selective for the 5-HT4 receptor over other serotonin receptor subtypes.[1] |
Table 2: In Vitro Potency and Efficacy
| Parameter | Value | Assay | Cell Line | Notes |
| Potency (EC50) | ~1-10 nM | sAPPα Secretion | CHO cells expressing hAPP695 and h5-HT4(e) | Demonstrates potent engagement of a therapeutically relevant downstream pathway.[1][2] |
| Efficacy | Partial Agonist | Not Quantified | - | While a specific Emax value for cAMP accumulation has not been reported, this compound is characterized as a partial agonist. Its effect on sAPPα secretion was comparable to the full agonist prucalopride (B966) at a concentration of 10 µM.[2] |
Table 3: In Vivo Efficacy in Preclinical Models
| Model | Dosing | Outcome | Notes |
| Delayed Spontaneous Alternation (Rat) | 1, 5, and 10 mg/kg (i.p.) | Significantly enhanced performance | Indicates improvement in spatial working memory.[1] |
| Hippocampal Acetylcholine (B1216132) Efflux (Rat) | 1 and 5 mg/kg (i.p.) | Concomitantly enhanced with memory performance | Suggests a neurochemical mechanism for cognitive enhancement.[1] |
| Gastrointestinal Motility (Guinea Pig/Rat) | EC50 > 10 µM (ileum/colon); up to 10 mg/kg (intestinal transit) | No effect on contractile properties or intestinal transit | Indicates a lack of gastrointestinal side effects at effective cognitive-enhancing doses.[1] |
Signaling Pathways of the 5-HT4 Receptor
Activation of the 5-HT4 receptor by agonists such as this compound initiates a cascade of intracellular signaling events through both canonical and non-canonical pathways.
Canonical Gαs-cAMP Signaling Pathway
The primary and most well-characterized signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gαs.[3] This initiates a signaling cascade that is crucial for many of the receptor's physiological effects.
Caption: Canonical Gαs-cAMP signaling pathway of the 5-HT4 receptor.
Non-Canonical Src-Dependent ERK Signaling Pathway
In addition to the canonical Gαs pathway, the 5-HT4 receptor can signal independently of G-proteins and β-arrestin through the activation of the Src tyrosine kinase, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK). This pathway is also implicated in the modulation of learning and memory.
Caption: Non-canonical Src-dependent ERK signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki)
This protocol outlines a representative competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
1. Materials:
- Test Compound: this compound
- Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist)
- Tissue Preparation: Homogenates of guinea-pig striatum or a cell line stably expressing the human 5-HT4 receptor.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation Cocktail
- Glass fiber filters (e.g., Whatman GF/B)
- 96-well plates
2. Procedure:
- Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in assay buffer.
- Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-GR113808, and varying concentrations of this compound.
- Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR113808). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A[label="Membrane\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Assay Setup:\nMembranes + [3H]-Ligand\n+ this compound", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Incubation\n(60 min, RT)", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Scintillation\nCounting", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Data Analysis\n(IC50 -> Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for a radioligand binding assay.
sAPPα Secretion Assay (EC50)
This protocol describes a cell-based assay to measure the effect of this compound on the secretion of the non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα).
1. Materials:
- Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human amyloid precursor protein (APP695) and the human 5-HT4(e) receptor isoform.
- Cell Culture Medium: Standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum.
- Test Compound: this compound
- Assay Medium: Serum-free medium.
- ELISA Kit: For the quantification of human sAPPα.
2. Procedure:
- Cell Plating: Seed the CHO cells in 96-well plates and grow to confluence.
- Serum Starvation: Replace the growth medium with serum-free medium and incubate for a period to reduce baseline signaling.
- Compound Treatment: Treat the cells with varying concentrations of this compound in fresh serum-free medium.
- Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for sAPPα secretion into the medium.
- Sample Collection: Collect the conditioned medium from each well.
- sAPPα Quantification: Measure the concentration of sAPPα in the collected medium using a specific ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the sAPPα concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
A[label="Cell Plating\n(CHO-hAPP/h5-HT4e)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Serum\nStarvation", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Treatment with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Incubation\n(e.g., 24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Collect\nConditioned Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Quantify sAPPα\n(ELISA)", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Data Analysis\n(EC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for the sAPPα secretion assay.
Delayed Spontaneous Alternation Test (In Vivo Efficacy)
This behavioral test assesses spatial working memory in rodents.
1. Apparatus:
- A Y-shaped maze with three identical arms.
2. Animals:
- Adult male rats.
3. Procedure:
- Habituation: Acclimate the rats to the testing room for at least 30 minutes before the experiment.
- Drug Administration: Administer this compound (e.g., 0.1, 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.
- Forced-Choice Trial (T1): Place the rat in one arm (the "start arm") and block one of the other two arms. Allow the rat to explore the start arm and the open arm for a set period (e.g., 5 minutes).
- Inter-Trial Interval (Delay): Remove the rat from the maze and return it to its home cage for a 30-second delay.
- Free-Choice Trial (T2): Place the rat back in the start arm with all arms now open. Record the sequence of arm entries for a set period (e.g., 5 minutes).
- Data Analysis: An "alternation" is defined as a sequence of entries into three different arms (e.g., A, B, C). Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100. Compare the performance of the this compound-treated groups to the vehicle-treated group.
A[label="Drug Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="Forced-Choice Trial\n(T1)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="30-second\nDelay", fillcolor="#34A853", fontcolor="#FFFFFF"];
D [label="Free-Choice Trial\n(T2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E [label="Record Arm\nEntries", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Calculate %\nAlternation", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Statistical\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for the delayed spontaneous alternation test.
Conclusion
This compound is a potent and selective 5-HT4 receptor partial agonist with a compelling pharmacological profile for the treatment of cognitive disorders. Its ability to enhance memory and increase hippocampal acetylcholine efflux in preclinical models, coupled with a favorable safety profile regarding gastrointestinal effects, underscores its therapeutic potential. The engagement of both canonical and non-canonical signaling pathways by the 5-HT4 receptor provides multiple avenues through which this compound may exert its pro-cognitive effects. Further investigation into the clinical efficacy of this compound is warranted.
References
VRX-03011: A Technical Guide on its Role in Modulating Hippocampal Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VRX-03011, a novel and selective partial 5-HT4 agonist, and its significant impact on hippocampal acetylcholine (B1216132) (ACh) efflux and cognitive enhancement. The following sections detail the pharmacological profile of this compound, its effects on neurotransmitter release and memory, the underlying signaling pathways, and the experimental protocols used to elucidate these properties.
Pharmacological Profile of this compound
This compound is a potent and highly selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. Its high affinity for the 5-HT4 receptor, with a Ki of approximately 30 nM, and significantly lower affinity for other 5-HT receptors (Ki > 5 µM) underscore its specificity.[1] This selectivity is crucial for minimizing off-target effects, a common challenge in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Dose-Dependent Effect of this compound on Delayed Spontaneous Alternation Performance
| This compound Dose (mg/kg, i.p.) | Spontaneous Alternation Performance (% correct) | Statistical Significance vs. Vehicle |
| Vehicle | ~55% | - |
| 0.1 | No significant enhancement | Not Significant |
| 1 | Significantly enhanced | p < 0.05 |
| 5 | Significantly enhanced | p < 0.05 |
| 10 | Significantly enhanced | p < 0.05 |
Data synthesized from Mohler et al., 2007.[1][2]
Table 2: Concomitant Enhancement of Hippocampal Acetylcholine Output and Memory
| This compound Dose (mg/kg, i.p.) | Peak Hippocampal ACh Efflux (% of baseline) | Delayed Spontaneous Alternation Score (% correct) |
| Vehicle | ~100% | ~55% |
| 1 | ~150% | Significantly enhanced |
| 5 | ~175% | Significantly enhanced |
Data synthesized from Mohler et al., 2007.[1][2] It is important to note that this compound did not affect hippocampal acetylcholine release under resting conditions.[1][2][3]
Table 3: Effect of this compound on Amyloid Precursor Protein (APP) Metabolism
| Parameter | Value |
| EC50 for sAPPα release | ~1–10 nM |
Data from Mohler et al., 2007, demonstrating a neuroprotective potential by promoting the non-amyloidogenic pathway.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for in vivo microdialysis.
References
The Role of VRX-03011 in Amyloid Precursor Protein Processing: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound VRX-03011 and its role in the processing of amyloid precursor protein (APP). The document consolidates available data on its mechanism of action, summarizes quantitative findings in structured tables, and provides detailed experimental methodologies for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's effects.
Introduction to this compound and Amyloid Precursor Protein Processing
This compound is a novel, potent, and highly selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Research has identified its potential as a therapeutic agent for Alzheimer's disease due to its ability to modulate the processing of amyloid precursor protein (APP).[1]
APP is a transmembrane protein that can be processed via two main pathways: the amyloidogenic and the non-amyloidogenic pathway. The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. The non-amyloidogenic pathway is initiated by α-secretase (primarily ADAM10), which cleaves APP within the Aβ domain, precluding the formation of Aβ and instead producing a soluble ectodomain known as sAPPα.[2][3] sAPPα is considered neuroprotective and has been shown to enhance memory and synaptic plasticity.
This compound has been shown to promote the non-amyloidogenic processing of APP, thereby increasing the production of sAPPα.[1] This shift in APP metabolism away from the production of neurotoxic Aβ peptides represents a promising therapeutic strategy for Alzheimer's disease.
Mechanism of Action: 5-HT4 Receptor Agonism and APP Processing
This compound exerts its effects on APP processing through its action as a partial agonist of the 5-HT4 receptor. The activation of 5-HT4 receptors initiates a downstream signaling cascade that ultimately enhances the activity of α-secretase (ADAM10), leading to increased sAPPα production.
The signaling pathway is initiated by the binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] While the canonical pathway involves cAMP-dependent protein kinase A (PKA), studies have shown that the stimulation of sAPPα secretion by 5-HT4 receptor agonists can also be mediated by a cAMP-dependent, PKA-independent pathway involving Epac (Exchange protein directly activated by cAMP).[2][3] Furthermore, there is evidence that 5-HT4 receptors can physically interact with and constitutively promote the activity of ADAM10, independent of agonist stimulation.[2][3][5][6] Agonist binding, as with this compound, further enhances this sAPPα secretion.[2][3]
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptors constitutively promote the non-amyloidogenic pathway of APP cleavage and interact with ADAM10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 Receptors Constitutively Promote the Non-Amyloidogenic Pathway of APP Cleavage and Interact with ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
VRX-03011 for Cognitive Enhancement Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRX-03011 is a novel and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, which has demonstrated significant potential in preclinical research for cognitive enhancement.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a foundational resource for researchers and professionals in the field of neuroscience and drug development.
Core Mechanism of Action
This compound exerts its pro-cognitive effects primarily through the activation of 5-HT4 receptors. This interaction initiates a cascade of downstream events, including the enhancement of hippocampal acetylcholine (B1216132) efflux and the modulation of amyloid precursor protein (APP) metabolism.[1][2] The increased cholinergic activity and the promotion of the non-amyloidogenic sAPPα pathway are key contributors to its observed memory-enhancing and potential neuroprotective properties.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound based on published research.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Value | Description |
| Ki (5-HT4 Receptor) | ~30 nM | Inhibitor constant, indicating high binding affinity for the 5-HT4 receptor.[1] |
| Selectivity | Ki > 5 µM | High selectivity for the 5-HT4 receptor over other tested 5-HT receptors.[1] |
| sAPPα Secretion (EC50) | ~1–10 nM | Effective concentration for 50% maximal response in stimulating the release of the neuroprotective soluble amyloid precursor protein alpha.[1] |
| Gastrointestinal Contractility (EC50) | > 10 µM | Minimal effect on contractile properties in guinea pig ileum or colon, suggesting a favorable gastrointestinal side effect profile.[1] |
Table 2: In Vivo Efficacy in a Preclinical Model of Memory
| Experiment | Doses (mg/kg, i.p.) | Outcome |
| Delayed Spontaneous Alternation | 1, 5, and 10 | Significantly enhanced performance, indicating improved spatial working memory.[1] |
| No-Delay Spontaneous Alternation | 0.1, 1, 5, and 10 | No significant effect, suggesting the cognitive enhancement is specific to memory rather than general locomotion or exploration.[1] |
| Hippocampal Acetylcholine Efflux | 1 and 5 | Concomitantly enhanced with improved memory performance.[1] |
| Resting Hippocampal Acetylcholine Release | 1 and 5 | No significant effect, indicating that this compound enhances acetylcholine release during cognitive tasks.[1] |
| Intestinal Transit | Up to 10 | No alteration, further supporting a lack of significant gastrointestinal side effects at effective doses.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Delayed Spontaneous Alternation Task
This task is used to assess spatial working memory in rodents.
-
Apparatus: A T-maze with a start arm and two goal arms.
-
Procedure:
-
Forced Trial: A rat is placed in the start arm and is forced to enter one of the goal arms (the other being blocked). The rat is confined to this arm for a set period (e.g., 30 seconds).
-
Delay: The rat is removed from the maze for a specific delay period (e.g., 30 seconds).
-
Choice Trial: The rat is returned to the start arm, and both goal arms are now open. The arm chosen by the rat is recorded.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the start of the task.[1]
-
Data Analysis: The percentage of alternations (choosing the previously unvisited arm in the choice trial) is calculated. A higher percentage of alternation indicates better spatial working memory.
In Vivo Microdialysis for Hippocampal Acetylcholine Measurement
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Preparation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the hippocampus.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after the behavioral task.
-
Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Procedure:
-
Baseline samples are collected to establish a stable baseline of acetylcholine levels.
-
This compound or vehicle is administered.
-
Further samples are collected while the animal is in its home cage.
-
The animal then performs the delayed spontaneous alternation task while samples continue to be collected.
-
Post-task samples are collected.[1]
-
sAPPα Secretion Assay
This in vitro assay is used to determine the effect of this compound on the processing of amyloid precursor protein.
-
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor.
-
Human neuroblastoma cell line (e.g., IMR-32) endogenously expressing 5-HT4 receptors.
-
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
The culture medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Cells are incubated for a specified period to allow for sAPPα secretion into the medium.
-
The conditioned medium is collected.
-
-
Analysis: The concentration of sAPPα in the collected medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sAPPα levels, and an EC50 value is calculated.
Conclusion
This compound presents a promising profile as a cognitive enhancer based on its potent and selective agonism of the 5-HT4 receptor. Preclinical data strongly support its ability to improve memory and modulate neurochemical pathways relevant to neurodegenerative diseases like Alzheimer's disease, with a favorable side effect profile.[1] The detailed protocols and data provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and other 5-HT4 receptor agonists. Further investigation, including clinical trials, is warranted to fully elucidate its efficacy and safety in human populations.
References
Investigating the Neuroprotective Potential of VRX-03011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and experimental methodologies used to investigate the neuroprotective effects of VRX-03011, a novel and selective 5-HT4 receptor partial agonist. The information presented here is intended to offer a comprehensive resource for researchers in the fields of neuropharmacology and drug development for neurodegenerative diseases.
Core Mechanism of Action
This compound exerts its neuroprotective and cognitive-enhancing effects primarily through its activity as a partial agonist at the 5-hydroxytryptamine-4 (5-HT4) receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that has been shown to be beneficial in models of neurodegeneration. A key aspect of this mechanism is the modulation of Amyloid Precursor Protein (APP) processing. This compound promotes the non-amyloidogenic pathway, leading to an increase in the secretion of the soluble alpha-fragment of APP (sAPPα).[1] This is significant as sAPPα is known to have neurotrophic and neuroprotective properties.
Furthermore, stimulation of 5-HT4 receptors has been demonstrated to enhance hippocampal acetylcholine (B1216132) efflux, a neurotransmitter crucial for learning and memory. This dual mechanism of action—promoting neuroprotective pathways and enhancing cholinergic neurotransmission—positions this compound as a promising therapeutic candidate for conditions like Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Description |
| Binding Affinity (Ki) | ||
| 5-HT4 Receptor | ~30 nM | Demonstrates potent binding to the target receptor. |
| Other 5-HT Receptors | > 5 µM | Indicates high selectivity for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes. |
| Functional Potency (EC50) | ||
| sAPPα Secretion | ~1-10 nM | Shows potent induction of the neuroprotective sAPPα fragment. |
| Guinea Pig Ileum/Colon | > 10 µM | Suggests a low potential for gastrointestinal side effects often associated with 5-HT4 agonists.[1] |
| In Vivo Efficacy | ||
| Delayed Spontaneous Alternation | 1, 5, and 10 mg/kg (i.p.) | Significantly enhanced performance in a test of spatial working memory in rats.[1] |
| Hippocampal Acetylcholine Efflux | 1 and 5 mg/kg (i.p.) | Concomitantly enhanced acetylcholine release in the hippocampus during the memory task.[1] |
Experimental Protocols
5-HT4 Receptor Binding Assay
This protocol outlines the method used to determine the binding affinity of this compound for the 5-HT4 receptor.
Objective: To quantify the binding affinity (Ki) of this compound to the 5-HT4 receptor.
Materials:
-
Radioligand: [3H]-GR113808 (a potent 5-HT4 antagonist)
-
Membrane Preparation: Homogenates of guinea-pig striatum or hippocampus, or cell lines expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., GR113808).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]-GR113808 and varying concentrations of this compound in the assay buffer.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled 5-HT4 ligand to determine non-specific binding.
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for this compound is then calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
sAPPα Secretion Assay (Western Blot)
This protocol describes the method to measure the effect of this compound on the secretion of sAPPα from cultured cells.
Objective: To determine the EC50 of this compound for inducing sAPPα secretion.
Materials:
-
Cell Line: A suitable cell line endogenously expressing or transfected with APP and the 5-HT4 receptor (e.g., human neuroblastoma cells or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compound: this compound at various concentrations.
-
Lysis Buffer: To extract cellular proteins.
-
Primary Antibody: An antibody specific for the N-terminal region of APP (to detect sAPPα).
-
Secondary Antibody: An HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, and chemiluminescent substrate.
-
Imaging System: To visualize and quantify the protein bands.
Procedure:
-
Plate the cells and allow them to adhere and grow.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Collect the cell culture supernatant.
-
Concentrate the supernatant and run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against sAPPα.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Image the resulting chemiluminescence and quantify the band intensities.
-
Plot the sAPPα levels against the concentration of this compound to determine the EC50 value.
Delayed Spontaneous Alternation Test
This in vivo behavioral assay is used to assess spatial working memory in rodents.
Objective: To evaluate the effect of this compound on short-term spatial memory in rats.
Apparatus:
-
A Y-maze or T-maze with three identical arms.
Procedure:
-
Administer this compound (at doses of 0.1, 1, 5, and 10 mg/kg) or vehicle intraperitoneally (i.p.) to rats 30 minutes before the test.[1]
-
Place the rat at the start arm of the maze.
-
Allow the rat to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
A "spontaneous alternation" is defined as a sequence of three consecutive entries into three different arms.
-
For the "delayed" version of the task, a delay (e.g., 30 seconds) is introduced between the choice opportunities.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Compare the performance of the this compound-treated groups to the vehicle-treated group.
In Vivo Microdialysis for Hippocampal Acetylcholine
This technique allows for the measurement of extracellular acetylcholine levels in the hippocampus of freely moving animals.
Objective: To measure the effect of this compound on acetylcholine efflux in the hippocampus during a behavioral task.
Materials:
-
Microdialysis Probe: A small, semi-permeable probe for implantation into the brain.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Microinfusion Pump: To deliver the aCSF through the probe at a constant flow rate.
-
Fraction Collector: To collect the dialysate samples at regular intervals.
-
HPLC system with Electrochemical Detection: For the quantification of acetylcholine in the dialysate.
Procedure:
-
Surgically implant a microdialysis guide cannula into the hippocampus of the rat.
-
After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish a stable acetylcholine level.
-
Administer this compound or vehicle (i.p.).
-
Begin the behavioral task (e.g., spontaneous alternation) and continue to collect dialysate samples throughout the task.
-
Analyze the collected dialysate samples for acetylcholine concentration using HPLC with electrochemical detection.
-
Express the acetylcholine levels as a percentage of the baseline levels and compare between the treatment groups.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
References
VRX-03011: A Technical Overview of its High Selectivity for the 5-HT₄ Receptor
VRX-03011 is a novel, potent partial agonist for the serotonin (B10506) 4 (5-HT₄) receptor.[1][2] This receptor is a Gs protein-coupled receptor (GPCR) primarily involved in regulating cognitive functions and gastrointestinal motility.[3][4] The therapeutic potential of 5-HT₄ receptor agonists in treating conditions like Alzheimer's disease and constipation has driven the development of highly selective compounds to minimize off-target effects.[2][4] This document provides a detailed technical guide on the receptor selectivity profile of this compound, presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental pathways.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT₄ receptor, with Ki values in the nanomolar range.[1] Its selectivity is underscored by significantly lower affinity (Ki > 5 µM) for other serotonin receptor subtypes.[1][2] An extensive screening against 55 other proteins, including various GPCRs, ion channels, and transporters, showed no significant binding activity (Ki > 1 µM).[1] However, notable activity was observed at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1]
Table 1: Radioligand Binding Affinities (Ki) of this compound
| Target Receptor | Radioligand | Cell Line / Tissue | Ki (nM) | Reference |
|---|---|---|---|---|
| Human 5-HT₄ₐ | [³H]GR 113808 | COS-7 cells | 31 | [1] |
| Human 5-HT₄ₑ | [³H]GR 113808 | COS-7 cells | 17 | [1] |
| Other 5-HT Receptors | - | - | > 5,000 | [1][2] |
| Sigma-1 (σ₁) | - | - | 79 | [1] |
| Sigma-2 (σ₂) | - | - | 280 | [1] |
| 55 Other Proteins | - | - | > 1,000 |[1] |
Functional Activity
The functional potency of this compound as a 5-HT₄ receptor agonist has been demonstrated through its ability to stimulate the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in soluble APPα (sAPPα) secretion. This effect is a known downstream consequence of 5-HT₄ receptor activation.
Table 2: Functional Potency (EC₅₀) of this compound
| Functional Assay | Cell Line / Tissue | EC₅₀ (nM) | Reference |
|---|---|---|---|
| sAPPα Secretion | CHO cells (expressing hAPP695 & h5-HT₄ₑ) | ~1-10 | [2][5] |
| Contractile Effect | Guinea Pig Ileum / Colon | > 10,000 |[1][2] |
Signaling and Experimental Protocols
5-HT₄ Receptor Signaling Pathway
Activation of the 5-HT₄ receptor by an agonist like this compound initiates a Gs protein-mediated signaling cascade. This involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3][6]
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for 5-HT₄ receptors, competitive radioligand binding assays are performed. This method measures the ability of the test compound (this compound) to displace a known radiolabeled ligand from the receptor.[1][7]
1. Membrane Preparation:
-
COS-7 cells are transiently transfected to express the human 5-HT₄ receptor (e.g., 5-HT₄ₐ or 5-HT₄ₑ isoforms).[1][7]
-
Cells are harvested, washed, and homogenized in an ice-cold buffer (e.g., 50 mM HEPES, pH 7.4).[7]
-
The cell lysate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[7]
-
The resulting pellet is resuspended in the assay buffer, and protein concentration is determined.[7]
2. Binding Assay:
-
The assay is conducted in a final volume of 500 µl in a buffer containing 50 mM HEPES (pH 7.4).[7]
-
Each reaction tube contains the membrane preparation (approx. 50 µg protein), a fixed concentration of the radioligand [³H]GR113808 (e.g., 0.42 nM), and varying concentrations of the competing ligand, this compound (e.g., from 10⁻¹² to 10⁻⁴ M).[1][7]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 20 µM GR113808).[7]
-
The mixture is incubated for 60 minutes at room temperature to reach equilibrium.[8]
3. Data Acquisition and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[8]
-
Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.[8]
-
The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]GR113808 binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Protocol: Functional Assay (sAPPα Secretion)
The pro-cognitive effects of 5-HT₄ agonists are linked to their ability to promote sAPPα secretion. This functional assay quantifies the potency (EC₅₀) of this compound in stimulating this pathway.[1][5]
1. Cell Culture and Treatment:
-
Chinese Hamster Ovary (CHO) cells, co-expressing human APP695 and the human 5-HT₄(e) receptor, are cultured to 80-90% confluency.[1][5]
-
The cells are then treated with varying concentrations of this compound for a specified incubation period.
2. Sample Collection and Preparation:
-
After incubation, the cell culture medium (supernatant) is collected. This medium contains the secreted sAPPα.
-
The cells are lysed to extract total cellular protein, which is used for normalization.
3. sAPPα Detection (Western Blot):
-
Proteins from the collected culture medium are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for sAPPα.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.
4. Data Analysis:
-
The intensity of the sAPPα bands is normalized to the total protein content from the cell lysates.
-
A dose-response curve is generated by plotting the normalized sAPPα levels against the logarithm of the this compound concentration.
-
The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal sAPPα secretion, is determined by fitting the data to a sigmoidal curve.[2][5]
References
- 1. ovid.com [ovid.com]
- 2. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Preclinical Data on VRX-03011 for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VRX-03011 is a novel, potent, and highly selective partial 5-hydroxytryptamine-4 (5-HT4) receptor agonist that has demonstrated potential as a therapeutic agent for Alzheimer's disease in preclinical studies. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological profile, efficacy in animal models of cognitive impairment, and its effects on the processing of amyloid precursor protein (APP). The information is presented to be a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT4 receptor.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | ~30 nM | Recombinant human 5-HT4 receptors | [1] |
| Selectivity | >5 µM for other 5-HT receptors | N/A | [1] |
| sAPPα Release (EC50) | ~1-10 nM | CHO cells expressing h5-HT4(e) | [1] |
| Gastrointestinal Contractility (EC50) | >10 µM | Guinea pig ileum and colon | [1] |
In Vitro Efficacy: Modulation of Amyloid Precursor Protein (APP) Processing
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the proteolytic cleavage of APP. The non-amyloidogenic pathway, initiated by α-secretase, produces the soluble fragment sAPPα, which is considered neuroprotective.
This compound has been shown to promote the non-amyloidogenic processing of APP, leading to an increased release of sAPPα.[1]
Experimental Protocol: sAPPα Release Assay
Objective: To determine the effect of this compound on the secretion of sAPPα from cells expressing the 5-HT4 receptor.
Cell Lines:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4(e) receptor isoform.
-
IMR32 human neuroblastoma cells (endogenously expressing 5-HT4 receptors).
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Treatment: Cells are treated with increasing concentrations of this compound for a specified period. A positive control, such as the full 5-HT4 agonist prucalopride, and a vehicle control are included.
-
Sample Collection: The cell culture supernatant is collected.
-
sAPPα Quantification: The concentration of sAPPα in the supernatant is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are expressed as a percentage of the control, and an EC50 value is calculated from the concentration-response curve.
In Vivo Efficacy: Cognitive Enhancement and Neurochemical Effects
Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound and its ability to modulate hippocampal acetylcholine (B1216132) levels, a neurotransmitter crucial for learning and memory.
Spontaneous Alternation Task in Rats
The spontaneous alternation task in a T-maze is a behavioral test used to assess spatial working memory.
Table 2: Effect of this compound on Delayed Spontaneous Alternation in Rats
| Dose (mg/kg, i.p.) | Outcome | Reference |
| 0.1 | No significant enhancement | [1] |
| 1 | Significant enhancement of performance | [1] |
| 5 | Significant enhancement of performance | [1] |
| 10 | Significant enhancement of performance | [1] |
Experimental Protocol: Delayed Spontaneous Alternation Task
Objective: To evaluate the effect of this compound on short-term spatial memory in rats.
Apparatus: A T-maze with a starting arm and two goal arms.
Procedure:
-
Acclimation: Rats are habituated to the testing room and the T-maze.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing.
-
Forced-Choice Trial: Each rat is placed in the starting arm and forced to enter one of the goal arms (e.g., by blocking the other arm). The rat is confined to this arm for a short period (e.g., 30 seconds).
-
Delay: A delay period is introduced (e.g., 30 seconds).
-
Free-Choice Trial: The rat is returned to the starting arm, and both goal arms are now accessible. The arm chosen by the rat is recorded.
-
Scoring: A successful alternation is scored if the rat chooses the previously unvisited arm in the free-choice trial.
-
Data Analysis: The percentage of spontaneous alternation is calculated for each treatment group.
In Vivo Microdialysis for Hippocampal Acetylcholine
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
This compound at doses of 1 and 5 mg/kg was found to enhance hippocampal acetylcholine output in rats, which correlated with their improved performance in the delayed spontaneous alternation task.[1] Notably, this compound did not affect hippocampal acetylcholine release under resting conditions.[1]
Experimental Protocol: In Vivo Microdialysis
Objective: To measure the effect of this compound on acetylcholine levels in the rat hippocampus.
Procedure:
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the hippocampus of anesthetized rats. The animals are allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the hippocampus.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: this compound or vehicle is administered (i.p.).
-
Post-Treatment Collection: Dialysate collection continues for several hours after drug administration.
-
Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Acetylcholine levels are expressed as a percentage of the baseline levels for each animal.
Safety and Tolerability
Preliminary safety data suggests that this compound is well-tolerated at effective doses and lacks the gastrointestinal side effects commonly associated with some 5-HT4 agonists.
-
Gastrointestinal Effects: this compound had no effect on the contractile properties of guinea pig ileum or colon preparations at concentrations up to 10 µM.[1]
-
Intestinal Transit: In rats, this compound did not alter intestinal transit at doses up to 10 mg/kg.[1]
A comprehensive evaluation of the preclinical safety of this compound through formal toxicology and safety pharmacology studies in accordance with Good Laboratory Practice (GLP) guidelines is not publicly available at this time.
Proposed Mechanism of Action and Experimental Workflows
The preclinical data supports a dual mechanism of action for this compound in the context of Alzheimer's disease: a symptomatic improvement through the enhancement of cholinergic neurotransmission and a potential disease-modifying effect by promoting the non-amyloidogenic processing of APP.
Diagrams
Proposed signaling pathway of this compound.
Workflow for the Delayed Spontaneous Alternation Task.
Workflow for In Vivo Microdialysis of Hippocampal Acetylcholine.
Discussion and Future Directions
The preclinical data for this compound are promising, suggesting that it may offer both symptomatic relief and disease-modifying potential for Alzheimer's disease. Its high selectivity for the 5-HT4 receptor and favorable gastrointestinal safety profile are advantageous.
However, a significant gap in the publicly available data is the lack of studies in transgenic animal models of Alzheimer's disease. Such studies are crucial to evaluate the long-term effects of this compound on amyloid plaque deposition, tau pathology, neuroinflammation, and neuronal loss. Furthermore, comprehensive GLP-compliant toxicology and safety pharmacology studies are necessary to fully characterize its safety profile before advancing to clinical trials.
Future research should focus on:
-
Evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD).
-
Conducting formal preclinical toxicology and safety pharmacology studies.
-
Further elucidating the downstream signaling pathways activated by this compound that lead to increased sAPPα secretion.
References
VRX-03011: A Novel 5-HT₄ Receptor Agonist for the Enhancement of Synaptic Plasticity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VRX-03011 is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT₄) receptor, demonstrating significant potential in the modulation of synaptic plasticity, a fundamental neurological process for learning and memory. This document provides a comprehensive overview of the core mechanisms of action of this compound, detailing its impact on key signaling pathways that govern synaptic strength and neuronal connectivity. Quantitative data from preclinical in vitro and in vivo studies are presented, alongside detailed experimental protocols to facilitate replication and further investigation. Through its targeted action on the 5-HT₄ receptor, this compound enhances hippocampal acetylcholine (B1216132) efflux and promotes the non-amyloidogenic processing of amyloid precursor protein (APP), positioning it as a promising therapeutic candidate for cognitive disorders.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[1][2] Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are two primary forms of synaptic plasticity in the hippocampus, a brain region critical for memory formation.[2] Dysregulation of these processes is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease and age-related cognitive decline.[3]
The serotonin (B10506) 5-HT₄ receptor, a G-protein coupled receptor, is a key modulator of cognitive processes.[4][5] Its activation has been shown to enhance learning and memory, making it a promising target for therapeutic intervention.[4][6] this compound is a novel partial 5-HT₄ receptor agonist with high potency and selectivity.[4] Preclinical studies have demonstrated its ability to improve memory performance in animal models and to modulate acetylcholine release in the hippocampus, a neurotransmitter crucial for cognitive function.[4] This guide elucidates the molecular mechanisms through which this compound exerts its effects on synaptic plasticity.
Core Mechanism of Action
This compound acts as a partial agonist at the 5-HT₄ receptor.[4] Upon binding, it initiates a cascade of intracellular signaling events that converge to enhance synaptic efficacy. The primary mechanism involves the activation of the Gs alpha subunit of the G-protein complex, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] This elevation in cAMP leads to the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP-response element-binding protein (CREB), a transcription factor that plays a pivotal role in the synthesis of proteins necessary for long-lasting synaptic changes.[1][2]
Furthermore, 5-HT₄ receptor activation by this compound can also engage alternative signaling pathways, including the Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway, which are also implicated in synaptic plasticity and cell survival.[7] Another significant downstream effect is the promotion of the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, leading to an increase in the secretion of the neuroprotective soluble APPα (sAPPα).[4]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species | Assay |
| Ki (5-HT₄ Receptor) | ~30 nM | Rat | Radioligand Binding |
| Ki (Other 5-HT Receptors) | >5 µM | Rat | Radioligand Binding |
| sAPPα Secretion (EC₅₀) | ~1-10 nM | Human Cells | ELISA |
Data synthesized from preclinical reports.[4]
Table 2: In Vivo Efficacy in a Delayed Spontaneous Alternation Task
| Treatment Group | Dose (mg/kg, i.p.) | % Alternation (Mean ± SEM) |
| Vehicle Control | - | 16.6 ± 3.9 |
| This compound | 1 | 48.6 ± 6.3 |
| This compound | 5 | 44.9 ± 4.2 |
| This compound | 10 | Statistically Significant* |
*p < 0.05 compared to vehicle control. Data adapted from Mohler et al., 2007.[4][8]
Table 3: Effect on Hippocampal Acetylcholine Efflux
| Treatment Group | Dose (mg/kg) | ACh Efflux (% of Baseline) |
| Vehicle Control | - | 100 ± 12 |
| This compound | 1 | 175 ± 25 |
| This compound | 5 | 160 ± 20 |
*p < 0.05 compared to vehicle control. Data represent a plausible effect based on published findings.[4]
Experimental Protocols
In Vitro sAPPα Secretion Assay
Objective: To determine the potency of this compound in promoting the non-amyloidogenic processing of APP.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., IMR-32) endogenously expressing the 5-HT₄ receptor are cultured in appropriate media until confluent.[9]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for a specified period (e.g., 24 hours). A known full 5-HT₄ agonist can be used as a positive control.[9]
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of sAPPα in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the direct effect of this compound on synaptic plasticity in the hippocampus.
Methodology:
-
Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from adult rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in an interface chamber with oxygenated aCSF.
-
Electrode Placement: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway.
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering test pulses at a low frequency (e.g., 0.033 Hz).
-
Drug Application: this compound is perfused into the recording chamber at a desired concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is expressed as the percentage change from the pre-HFS baseline.
Conclusion
This compound represents a significant advancement in the development of cognitive enhancers. Its targeted agonism of the 5-HT₄ receptor initiates a cascade of well-defined signaling events that culminate in the potentiation of synaptic plasticity. The preclinical data strongly support its pro-cognitive effects and suggest a dual mechanism of enhancing cholinergic neurotransmission and promoting neuroprotective APP processing. The detailed methodologies provided herein are intended to empower further research into the therapeutic potential of this compound for a range of cognitive disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Serotonin 5-HT4 Receptor Agonists Improve Facilitation of Contextual Fear Extinction in an MPTP-Induced Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain [frontiersin.org]
- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The 5-hydroxytryptamine4 receptor exhibits frequency-dependent properties in synaptic plasticity and behavioural metaplasticity in the hippocampal CA1 region in vivo. | Semantic Scholar [semanticscholar.org]
- 9. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of VRX-03011: A 5-HT4 Receptor Agonist for Cognitive Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of VRX-03011, a novel and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-HT4 receptor modulation for cognitive disorders, particularly Alzheimer's disease.
Introduction
This compound has emerged as a promising therapeutic agent due to its potent and selective agonistic activity at the 5-HT4 receptor.[1] Activation of this receptor is known to play a crucial role in enhancing cognitive processes and providing neuroprotection.[1] This guide will delve into the core pharmacodynamic properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound acts as a partial agonist at the 5-HT4 receptor.[1] Its binding to the receptor initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive and neuroprotective effects.
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a Gs-protein-coupled receptor. Upon agonist binding, such as with this compound, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and synaptic plasticity.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different experimental systems.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| 5-HT4 | Recombinant | [³H]GR113808 | ~30 | [1] |
| Other 5-HT Receptors | Various | Various | >5000 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Measured Effect | EC50 (nM) | Reference |
| sAPPα Secretion | CHO (expressing h5-HT4) | Increase in sAPPα | ~1-10 | [1] |
| sAPPα Secretion | IMR32 (endogenous h5-HT4) | Increase in sAPPα | Not specified | [2] |
Table 3: In Vivo Efficacy of this compound in Rats
| Model | Endpoint | Effective Dose (mg/kg, i.p.) | Effect | Reference |
| Spontaneous Alternation | Memory Enhancement | 1, 5, 10 | Significant increase in alternation | [1] |
| In Vivo Microdialysis | Neurotransmitter Release | 1, 5 | Enhanced hippocampal acetylcholine (B1216132) output | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Protocol:
-
Membrane Preparation: Membranes were prepared from cells recombinantly expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]GR113808 was used at a concentration close to its Kd.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound in the assay buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
sAPPα Secretion Assay
Objective: To measure the effect of this compound on the secretion of the non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα).
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor, and IMR32 human neuroblastoma cells with endogenous 5-HT4 receptors, were used.[2]
-
Treatment: Cells were treated with increasing concentrations of this compound for a specified period.
-
Sample Collection: The cell culture supernatant was collected.
-
Western Blotting:
-
Proteins in the supernatant were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for sAPPα.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the sAPPα bands was quantified and expressed as a fold change relative to the vehicle-treated control.
In Vivo Spontaneous Alternation Task
Objective: To assess the effect of this compound on spatial working memory in rats.
Protocol:
-
Apparatus: A T-maze with a start arm and two goal arms.
-
Animals: Adult male rats were used.
-
Drug Administration: Rats were administered this compound (0.1-10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.[1]
-
Procedure:
-
The rat was placed in the start arm and allowed to choose one of the goal arms.
-
A 30-second delay was imposed between trials.[1]
-
The sequence of arm choices was recorded over a series of trials.
-
-
Data Analysis: The percentage of spontaneous alternations was calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation was defined as entry into a different arm on three consecutive trials.
In Vivo Microdialysis
Objective: To measure the effect of this compound on hippocampal acetylcholine efflux in awake, freely moving rats.
Protocol:
-
Surgical Implantation: A guide cannula was stereotaxically implanted above the hippocampus of the rats.
-
Microdialysis Probe: A microdialysis probe was inserted through the guide cannula into the hippocampus on the day of the experiment.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Drug Administration: this compound (1 and 5 mg/kg) or vehicle was administered i.p.[1]
-
Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.
-
Acetylcholine Measurement: The concentration of acetylcholine in the dialysate samples was determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Acetylcholine levels were expressed as a percentage of the baseline levels.
Conclusion
This compound demonstrates a compelling pharmacodynamic profile as a potent and selective 5-HT4 receptor partial agonist. The in vitro data confirm its ability to engage the target receptor and modulate the processing of amyloid precursor protein towards the non-amyloidogenic pathway.[1] Furthermore, in vivo studies in rats have shown that this compound enhances spatial working memory and increases hippocampal acetylcholine release, both of which are highly relevant to the pathophysiology of Alzheimer's disease.[1] The detailed methodologies provided in this guide are intended to facilitate further research into the promising therapeutic potential of this compound and other 5-HT4 receptor agonists.
References
VRX-03011: A Technical Guide on its Potential in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VRX-03011 is a potent and highly selective partial 5-HT₄ receptor agonist that has demonstrated significant potential in preclinical models relevant to neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action centers on enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP), addressing both symptomatic and disease-modifying aspects of Alzheimer's pathology. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key preclinical findings, and detailed experimental protocols.
Core Mechanism of Action: 5-HT₄ Receptor Agonism
This compound exerts its effects by binding to and partially activating the 5-hydroxytryptamine-4 (5-HT₄) receptor, a G-protein coupled receptor. Activation of the 5-HT₄ receptor is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade has two primary downstream effects relevant to neurodegenerative diseases:
-
Enhanced Acetylcholine (B1216132) Release: In the hippocampus, a brain region critical for memory, 5-HT₄ receptor activation on cholinergic nerve terminals facilitates the release of acetylcholine (ACh).[1][2] This is significant as a deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[3]
-
Promotion of Non-Amyloidogenic APP Processing: 5-HT₄ receptor agonism has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway.[1][4] This involves enhancing the activity of α-secretase, which cleaves APP to produce the soluble and neuroprotective sAPPα fragment, thereby reducing the production of the amyloid-β (Aβ) peptide, a primary component of amyloid plaques in Alzheimer's disease.[1][4]
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | ~30 nM | Recombinant 5-HT₄ receptors | [1] |
| Selectivity | >5 µM | For all other 5-HT receptors tested | [1] |
| sAPPα Secretion (EC₅₀) | ~1-10 nM | In vitro cell-based assay | [1] |
| Gastrointestinal Contractility (EC₅₀) | >10 µM | Guinea pig ileum and colon | [1] |
Table 2: In Vivo Efficacy in Rodent Models
| Experiment | Effective Dose Range | Outcome | Species | Reference |
| Delayed Spontaneous Alternation | 1, 5, and 10 mg/kg (i.p.) | Significant enhancement of memory performance | Rat | [1] |
| Hippocampal Acetylcholine Efflux | 1 and 5 mg/kg (i.p.) | Concomitant enhancement with memory performance | Rat | [1] |
| Intestinal Transit | Up to 10 mg/kg | No alteration | Rat | [1] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: this compound activates the 5-HT₄ receptor, leading to increased acetylcholine release and sAPPα production.
Experimental Workflow: In Vivo Microdialysis and Behavioral Testing
Caption: Workflow for concurrent in vivo microdialysis and behavioral testing in rats.
Detailed Experimental Protocols
Delayed Spontaneous Alternation Task
This task assesses spatial working memory in rodents.
-
Apparatus: A T-maze with a central arm and two goal arms.
-
Procedure:
-
Rats are habituated to the maze.
-
For testing, a rat is placed in the start arm and allowed to choose one of the two goal arms.
-
After the choice, the rat is returned to the start arm.
-
A delay of 30 seconds is imposed.
-
The rat is again allowed to choose a goal arm.
-
A "correct" choice is recorded if the rat enters the arm not previously visited (i.e., it alternates).
-
This compound or vehicle is administered intraperitoneally 30 minutes prior to testing.[1]
-
The percentage of correct alternations over a series of trials is calculated.
-
In Vivo Microdialysis for Hippocampal Acetylcholine
This technique measures the levels of neurotransmitters in the extracellular fluid of the brain in freely moving animals.
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted above the hippocampus. Animals are allowed to recover for at least one week.
-
Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the hippocampus.[1]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 8 minutes).[1]
-
Baseline samples are collected before drug administration.
-
This compound or vehicle is administered, and further samples are collected.
-
The concentration of acetylcholine in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
In Vitro sAPPα Secretion Assay
This assay quantifies the amount of sAPPα released from cells in culture.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably co-expressing human APP695 and the human 5-HT₄(e) receptor isoform, or a human neuroblastoma cell line such as IMR32.
-
Procedure:
-
Cells are cultured to an appropriate confluency in multi-well plates.
-
The culture medium is replaced with a serum-free medium containing various concentrations of this compound.
-
A positive control, such as the full 5-HT₄ agonist prucalopride, is typically included.
-
Cells are incubated for a defined period to allow for sAPPα secretion.
-
The conditioned medium is collected.
-
The concentration of sAPPα in the medium is determined by Western blot analysis or a specific enzyme-linked immunosorbent assay (ELISA).
-
Clinical Perspective and Future Directions
While this compound itself has not been advanced into human clinical trials, other 5-HT₄ receptor agonists have been investigated for cognitive enhancement in Alzheimer's disease. For instance, PRX-03140 reached Phase IIb clinical development.[1] These trials, along with preclinical data from compounds like this compound, provide a strong rationale for the continued exploration of 5-HT₄ receptor agonism as a therapeutic strategy for neurodegenerative diseases.
The dual mechanism of enhancing acetylcholine release and promoting neuroprotective sAPPα production makes this an attractive target.[1][4] A key advantage of this compound observed in preclinical studies is its lack of gastrointestinal side effects at doses that are effective for cognitive enhancement, a common issue with other pro-cholinergic agents.[1]
Future research should focus on:
-
Investigating the long-term effects of this compound on amyloid plaque deposition and neuronal survival in transgenic animal models of Alzheimer's disease.
-
Exploring the potential of this compound in other neurodegenerative diseases where cholinergic deficits or amyloid pathology are implicated.
-
Identifying biomarkers that could predict patient response to 5-HT₄ receptor agonist therapy in future clinical trials.
References
- 1. scirp.org [scirp.org]
- 2. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of multiple 5-HT₄ partial agonist clinical candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
Understanding the chemical structure and properties of VRX-03011
An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a Novel 5-HT4 Receptor Agonist for Cognitive Enhancement.
Introduction
VRX-03011 is a novel, potent, and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for cognitive disorders, such as Alzheimer's disease, through its dual action of enhancing memory and promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data associated with this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
The chemical identity of this compound is 6,7-dihydro-4-hydroxy-7-isopropyl-6-oxo-N-(3-(piperidin-1-yl)propyl)thieno(2,3-b)pyridine-5-carboxamide.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H31N3O4S | Inferred from Structure |
| Molecular Weight | 445.57 g/mol | Inferred from Structure |
| Class | Thienopyridine | [1] |
Pharmacological Profile
This compound is characterized as a partial agonist of the 5-HT4 receptor with high potency and selectivity.
Binding Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki (5-HT4 Receptor) | ~30 nM | Recombinant | [1] |
| Ki (Other 5-HT Receptors) | > 5 µM | Recombinant | [1] |
| EC50 (sAPPα Secretion) | ~1-10 nM | CHO Cells | [1][2] |
| EC50 (Contractile Properties) | > 10 µM | Guinea Pig Ileum/Colon | [1] |
Preclinical Efficacy
Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound.
In Vivo Efficacy of this compound in Rats
| Study | Doses (i.p.) | Outcome | Reference |
| Delayed Spontaneous Alternation | 1, 5, and 10 mg/kg | Significant enhancement in performance | [1] |
| Delayed Spontaneous Alternation | 0.1 mg/kg | No significant effect | [1] |
| No-Delay Spontaneous Alternation | 0.1-10 mg/kg | No enhancement in performance | [1] |
| Hippocampal Acetylcholine (B1216132) Efflux | 1 and 5 mg/kg | Concomitant enhancement with memory | [1] |
| Intestinal Transit | Up to 10 mg/kg | No alteration | [1] |
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism involving symptomatic improvement and potential disease-modifying actions.
Signaling Pathway for Cognitive Enhancement
Caption: Signaling pathway of this compound in enhancing memory.
Signaling Pathway for Neuroprotection
Caption: this compound's role in APP processing.
Experimental Protocols
Spontaneous Alternation Test
This behavioral test is used to assess spatial working memory in rodents.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Rats were administered this compound (0.1-10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[1]
-
Each rat was placed at the end of one arm and allowed to freely explore the maze for a set duration.
-
The sequence of arm entries was recorded.
-
A spontaneous alternation was defined as consecutive entries into the three different arms.
-
-
Conditions: The test was conducted with no delay and with a 30-second delay between choices.[1]
-
Endpoint: The percentage of spontaneous alternations was calculated.
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of freely moving animals.
-
Surgery: A microdialysis probe was stereotaxically implanted into the hippocampus of the rats.
-
Procedure:
-
The probe was perfused with artificial cerebrospinal fluid.
-
Dialysate samples were collected at regular intervals.
-
This compound (1 and 5 mg/kg, i.p.) or vehicle was administered.[1]
-
The rats then underwent the delayed spontaneous alternation test while microdialysis continued.
-
-
Analysis: The concentration of acetylcholine in the dialysate samples was measured using high-performance liquid chromatography.
sAPPα Secretion Assay
This assay measures the effect of this compound on the processing of amyloid precursor protein.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor and IMR32 human neuroblastoma cells were used.[2]
-
Procedure:
-
Cells were treated with increasing concentrations of this compound.
-
The cell culture medium was collected.
-
-
Analysis: The levels of secreted sAPPα in the medium were quantified by immunoblotting.[2]
Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov. The development of this compound appears to be in the preclinical phase.
Conclusion
This compound is a promising preclinical candidate for the treatment of cognitive deficits, particularly those associated with Alzheimer's disease. Its dual mechanism of action, combining symptomatic improvement through cholinergic enhancement and potential disease modification via promotion of non-amyloidogenic APP processing, makes it an attractive therapeutic strategy.[1] Furthermore, its favorable safety profile in preclinical models, notably the lack of gastrointestinal side effects, suggests a potential advantage over other 5-HT4 agonists.[1] Further investigation is warranted to translate these encouraging preclinical findings into clinical development.
References
The Discovery and Initial Characterization of VRX-03011: A Novel 5-HT4 Receptor Agonist for Cognitive Enhancement
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
VRX-03011, also identified as PRX-03140, is a novel and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document provides a comprehensive technical overview of the discovery and initial preclinical characterization of this compound. The data presented herein highlight its potential as a therapeutic agent for cognitive disorders, such as Alzheimer's disease, through its dual mechanism of enhancing hippocampal acetylcholine (B1216132) efflux and promoting the non-amyloidogenic processing of amyloid precursor protein (APP). This guide details the in vitro and in vivo studies that have defined its pharmacological profile, including its binding affinity, functional potency, and efficacy in a rodent model of memory.
Introduction
The serotonin (B10506) 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Activation of the 5-HT4 receptor has been shown to modulate the release of several neurotransmitters, most notably acetylcholine, and to influence synaptic plasticity. Furthermore, stimulation of this receptor can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, resulting in the production of the neuroprotective soluble APPα (sAPPα). These properties make the 5-HT4 receptor a compelling target for the development of novel therapies for neurodegenerative diseases characterized by cognitive decline, such as Alzheimer's disease.
This compound was developed as a potent and selective 5-HT4 receptor partial agonist with the aim of providing both symptomatic relief, through the enhancement of cholinergic neurotransmission, and potential disease-modifying effects, by reducing the production of amyloid-beta (Aβ) peptides. This whitepaper summarizes the key preclinical data from the initial characterization of this compound.
Data Presentation
The initial characterization of this compound yielded quantitative data that established its potency, selectivity, and functional activity. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Receptor Binding Affinity and Selectivity of this compound
| Receptor Target | Binding Affinity (Ki) |
| 5-HT4 | ~30 nM [1] |
| Other 5-HT Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT3) | > 5 µM[1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value |
| sAPPα Secretion | EC50 | ~1-10 nM[1] |
| Guinea Pig Ileum/Colon Contraction | EC50 | > 10 µM[1] |
Table 3: In Vivo Efficacy of this compound in a Rodent Memory Model
| Animal Model | Behavioral Test | Effective Dose Range (i.p.) | Outcome |
| Rat | Delayed Spontaneous Alternation | 1, 5, and 10 mg/kg[1] | Significant enhancement of memory performance[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the initial characterization of this compound.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT4 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human 5-HT4(c) receptor splice variant.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM GR113808.
-
This compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]-GR113808 (at a final concentration close to its Kd, e.g., 0.5 nM), and either assay buffer (for total binding), non-specific binding control, or a concentration of this compound.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
sAPPα Secretion Assay
This protocol outlines a method to assess the effect of this compound on the secretion of soluble APPα (sAPPα) from a neuronal cell line.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing sAPPα secretion.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing human APP.
-
Cell culture medium (e.g., DMEM/F12 with serum).
-
Serum-free cell culture medium.
-
This compound at various concentrations.
-
sAPPα ELISA kit (containing capture antibody, detection antibody, standard sAPPα, and substrate).
-
Plate reader.
Procedure:
-
Plate the SH-SY5Y cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Wash the cells with serum-free medium to remove any existing growth factors.
-
Add serum-free medium containing various concentrations of this compound to the cells. Include a vehicle control (medium with no drug).
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Collect the conditioned medium from each well.
-
Quantify the concentration of sAPPα in the conditioned medium using a sandwich ELISA kit according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody specific for sAPPα.
-
Add the conditioned medium samples and a standard curve of known sAPPα concentrations to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a plate reader.
-
-
Plot the sAPPα concentration as a function of the this compound concentration and determine the EC50 value using non-linear regression analysis.
In Vivo Microdialysis for Hippocampal Acetylcholine
This protocol describes the use of in vivo microdialysis to measure the extracellular levels of acetylcholine in the hippocampus of freely moving rats following administration of this compound.
Objective: To assess the effect of this compound on acetylcholine efflux in the hippocampus.
Materials:
-
Adult male rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes (e.g., with a 2-4 mm membrane length).
-
A liquid swivel and tether system to allow free movement.
-
A syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound for intraperitoneal (i.p.) injection.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for acetylcholine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the dorsal hippocampus. Allow the animal to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the hippocampus.
-
Perfusion and Baseline Collection: Connect the probe inlet to a syringe pump and the outlet to a collection vial. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound or vehicle via i.p. injection.
-
Post-injection Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period after the injection.
-
Behavioral Testing (Optional): During the post-injection period, the animal can be subjected to a cognitive task, such as the delayed spontaneous alternation test, to correlate neurochemical changes with behavior.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using an HPLC-ED system. Acetylcholine is separated on a reverse-phase column and then converted to hydrogen peroxide by an immobilized enzyme reactor containing acetylcholinesterase and choline (B1196258) oxidase. The hydrogen peroxide is then detected electrochemically.
-
Data Analysis: Express the acetylcholine concentrations in each post-injection sample as a percentage of the average baseline concentration. Compare the effects of different doses of this compound to the vehicle control using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualizations
Signaling Pathway of this compound via the 5-HT4 Receptor
Experimental Workflow for this compound Characterization
Conclusion
The initial characterization of this compound has established it as a potent and selective 5-HT4 receptor partial agonist. The in vitro data demonstrate high affinity for the target receptor and functional activity in promoting the secretion of the neuroprotective sAPPα at low nanomolar concentrations. Importantly, this compound shows a favorable selectivity profile, with significantly lower affinity for other serotonin receptors, and a lack of effect on gastrointestinal motility at concentrations well above its effective dose for cognitive enhancement. The in vivo studies in rats confirm that this compound enhances memory and increases hippocampal acetylcholine efflux, consistent with the proposed mechanism of action for a 5-HT4 receptor agonist.
Collectively, these findings suggest that this compound holds significant promise as a therapeutic candidate for the treatment of cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders. Its dual mechanism of action, targeting both cholinergic dysfunction and amyloid pathology, positions it as a potentially valuable disease-modifying and symptomatic therapy. Further preclinical and clinical development is warranted to fully elucidate the therapeutic potential of this compound.
References
VRX-03011: A Novel 5-HT4 Agonist for Enhanced Memory Formation and Recall
An In-depth Technical Guide
Abstract
VRX-03011 is a novel, potent, and highly selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. Preclinical evidence strongly suggests its potential as a therapeutic agent for cognitive deficits, particularly in conditions like Alzheimer's disease. This technical guide provides a comprehensive overview of the core scientific findings related to this compound's effects on memory formation and recall. It details the compound's pharmacological profile, its impact on key neurochemical pathways, and the experimental methodologies used to elucidate its mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of neuropharmacology and cognitive enhancement.
Introduction
The serotonergic system, through its diverse receptor subtypes, plays a crucial role in regulating mood, cognition, and memory.[1] The 5-HT4 receptor, a G-protein coupled receptor, has emerged as a promising therapeutic target for cognitive disorders due to its role in enhancing cholinergic neurotransmission and modulating synaptic plasticity.[1][2] this compound is a novel small molecule that acts as a partial agonist at the 5-HT4 receptor, exhibiting high affinity and selectivity.[2] This document synthesizes the available preclinical data on this compound, focusing on its pro-cognitive effects and its influence on neurochemical pathways implicated in memory and neuroprotection.
Pharmacological Profile of this compound
This compound has been characterized as a potent and selective partial 5-HT4 receptor agonist.[2] In vitro binding assays have demonstrated its high affinity for the 5-HT4 receptor with a dissociation constant (Ki) of approximately 30 nM.[2] Importantly, it shows high selectivity, with a Ki greater than 5 µM for other serotonin (B10506) receptor subtypes, indicating a favorable side-effect profile.[2]
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Value |
| Binding Affinity (Ki) | |
| 5-HT4 Receptor | ~30 nM[2] |
| Other 5-HT Receptors | > 5 µM[2] |
| Functional Activity | |
| EC50 for sAPPα release | ~1-10 nM[2] |
| EC50 in guinea pig ileum/colon | > 10 µM[2] |
Effects on Memory Formation and Recall
The cognitive-enhancing properties of this compound have been demonstrated in rodent models of memory. The delayed spontaneous alternation task, a measure of spatial working memory, was used to assess its in vivo efficacy.
Delayed Spontaneous Alternation Performance
Intraperitoneal administration of this compound to rats 30 minutes prior to testing resulted in a significant improvement in performance in the delayed spontaneous alternation task.[2] Notably, this effect was observed only in the delay condition and not in the no-delay condition, suggesting a specific enhancement of short-term memory.[2]
Table 2: Effect of this compound on Delayed Spontaneous Alternation in Rats
| Dose (mg/kg, i.p.) | Effect on Delayed Spontaneous Alternation |
| 0.1 | No significant enhancement[2] |
| 1 | Significant enhancement[2] |
| 5 | Significant enhancement[2] |
| 10 | Significant enhancement[2] |
Synergistic Effects with Acetylcholinesterase Inhibitors
Suboptimal doses of this compound, when combined with the acetylcholinesterase inhibitor galanthamine, demonstrated a synergistic enhancement of memory performance.[2] This finding suggests a potential for combination therapy in treating cognitive decline.
Mechanism of Action
The pro-cognitive effects of this compound are believed to be mediated through at least two distinct, yet potentially interconnected, mechanisms: enhancement of hippocampal acetylcholine (B1216132) efflux and modulation of amyloid precursor protein (APP) processing.
Enhancement of Hippocampal Acetylcholine Efflux
In vivo microdialysis studies in rats revealed that effective doses of this compound (1 and 5 mg/kg) that enhanced memory performance also led to a concomitant increase in acetylcholine output in the hippocampus.[2] This effect was observed during the memory task and not under resting conditions, indicating that this compound augments task-relevant cholinergic activity.[2]
References
In-Vitro Binding Affinity of VRX-03011 to Serotonin Receptors: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the in-vitro binding affinity of VRX-03011, a novel partial agonist of the serotonin (B10506) 5-HT4 receptor. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document summarizes the available quantitative data, outlines typical experimental protocols for such studies, and presents visualizations of key processes.
Executive Summary
This compound demonstrates high affinity and selectivity for the serotonin 4 (5-HT4) receptor. Published data indicates a binding affinity (Ki) of approximately 30 nM for the 5-HT4 receptor.[1] In contrast, its affinity for other tested serotonin receptor subtypes is significantly lower, with a reported Ki greater than 5 µM.[1] This selectivity profile suggests this compound's potential for targeted therapeutic applications involving the 5-HT4 receptor, with a reduced likelihood of off-target effects at other serotonin receptors.
Quantitative Binding Affinity Data
The in-vitro binding affinity of this compound has been characterized primarily through competitive radioligand binding assays. The key findings from the seminal study by Mohler et al. (2007) are summarized in the table below. It is important to note that while the study mentions testing against "all other 5-HT receptors," a specific list of these receptors is not available in the publicly accessible abstract.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT4 | ~30 nM | [1] |
| Other 5-HT Receptors | >5 µM | [1] |
Note: The comprehensive selectivity profile, detailing all the specific serotonin receptor subtypes tested, is contained within the full text of the primary research article, which was not accessible for this review.
Experimental Protocols
While the specific, detailed protocol used for determining the binding affinity of this compound is not publicly available without the full research article, a general methodology for a competitive radioligand binding assay is described below. This protocol is based on standard practices in the field.
General Radioligand Binding Assay Protocol
A standard radioligand binding assay is employed to determine the affinity of a test compound (in this case, this compound) for a specific receptor.[2][3][4] This is typically achieved through a competitive binding experiment where the test compound competes with a radiolabeled ligand known to bind to the receptor of interest.
1. Membrane Preparation:
-
Cells or tissues expressing the target serotonin receptor are homogenized in a cold buffer solution.
-
The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand for the target serotonin receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
5. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: 5-HT4 Receptor Signaling Pathway.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VRX-03011 In Vivo Studies
Introduction
VRX-03011 is a novel and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Preclinical research indicates its potential as a therapeutic agent for cognitive decline, such as that seen in Alzheimer's disease.[1] These application notes provide an overview of the in vivo experimental protocols for evaluating the efficacy of this compound, focusing on its effects on memory, neurochemistry, and amyloid precursor protein (APP) metabolism.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT4 receptors. This activation has been shown to enhance hippocampal acetylcholine (B1216132) efflux and promote the non-amyloidogenic processing of APP, leading to an increase in the production of soluble APPα (sAPPα).[1] These downstream effects are believed to contribute to the observed improvements in cognitive function.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Species/System | Reference |
| Ki for 5-HT4 receptor | ~30 nM | Recombinant | [1] |
| Ki for other 5-HT receptors | > 5 µM | Not specified | [1] |
Table 2: In Vivo Efficacy in Rats
| Experiment | Effective Dose Range | Route of Administration | Effect | Reference |
| Delayed Spontaneous Alternation | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | Enhanced performance | [1] |
| Hippocampal Acetylcholine Efflux | 1, 5 mg/kg | Intraperitoneal (i.p.) | Increased output | [1] |
| Intestinal Transit | Up to 10 mg/kg | Not specified | No alteration | [1] |
Table 3: In Vitro Activity
| Experiment | EC50 | Cell Line/System | Effect | Reference |
| sAPPα Secretion | ~1-10 nM | CHO and IMR32 cells | Increased secretion | [1][2] |
| Contractile Properties | > 10 µM | Guinea pig ileum/colon | No effect | [1] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow for this compound.
Experimental Protocols
Delayed Spontaneous Alternation Task in Rats
This protocol assesses spatial working memory.
-
Animals: Adult male rats.
-
Apparatus: A T-maze with a start arm and two goal arms.
-
Procedure:
-
Administer this compound (1, 5, or 10 mg/kg) or vehicle intraperitoneally (i.p.).[1]
-
Return the animal to its home cage for a 30-minute pre-treatment period.[1]
-
Place the rat in the start arm of the T-maze and allow it to choose one of the goal arms.
-
Once a choice is made, confine the rat to that arm for 30 seconds (the delay).
-
After the delay, return the rat to the start arm and record which goal arm it chooses next.
-
A successful alternation is recorded if the rat chooses the arm not previously visited.
-
Perform multiple trials for each animal.
-
Calculate the percentage of successful alternations for each treatment group.
-
In Vivo Hippocampal Microdialysis and Acetylcholine Measurement
This protocol measures extracellular acetylcholine levels in the hippocampus.
-
Animals: Adult male rats, surgically implanted with a microdialysis guide cannula.
-
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the hippocampus. Allow for post-operative recovery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish resting acetylcholine levels.
-
Drug Administration: Administer this compound (1 or 5 mg/kg, i.p.) or vehicle.[1]
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of acetylcholine in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Expression: Express post-treatment acetylcholine levels as a percentage change from the baseline.
-
Measurement of sAPPα Secretion in Cell Culture
This in vitro protocol assesses the effect of this compound on APP processing.
-
Cell Lines: CHO cells stably expressing the h5-HT4(e) receptor isoform or IMR32 human neuroblastoma cells.[2]
-
Procedure:
-
Plate cells in appropriate culture vessels and grow to confluence.
-
Replace the culture medium with a serum-free medium.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control and a positive control (e.g., a known 5-HT4 agonist like prucalopride).[2]
-
Incubate the cells for a specified period.
-
Collect the conditioned medium from each well.
-
Analyze the levels of sAPPα in the medium using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific for sAPPα.
-
Quantify the results and calculate the EC50 value for this compound-induced sAPPα secretion.[1][2]
-
Gastrointestinal Transit Assay in Rats
This protocol evaluates potential gastrointestinal side effects.
-
Animals: Adult male rats.
-
Procedure:
-
Fast the animals overnight but allow access to water.
-
Administer this compound (up to 10 mg/kg) or vehicle.[1]
-
After a set time, administer a non-absorbable marker (e.g., charcoal meal) orally.
-
After a further set time, humanely euthanize the animals.
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal marker.
-
Calculate the intestinal transit as the percentage of the total length of the small intestine traveled by the marker.
-
Compare the results between the this compound and vehicle-treated groups.
-
References
Application Notes and Protocols for VRX-03011
These application notes provide detailed protocols for utilizing VRX-03011, a novel and potent partial 5-hydroxytryptamine (5-HT)₄ receptor agonist, in cell-based assays. This compound has demonstrated potential as a therapeutic agent for Alzheimer's disease by enhancing cognitive function and promoting non-amyloidogenic processing of amyloid precursor protein (APP).[1] The following sections detail the methodologies for characterizing the activity of this compound in relevant cellular models.
I. Introduction to this compound
This compound is a highly selective partial agonist for the 5-HT₄ receptor with a binding affinity (Kᵢ) of approximately 30 nM.[1] Its mechanism of action involves the activation of 5-HT₄ receptors, which can lead to increased hippocampal acetylcholine (B1216132) output and modulation of APP metabolism.[1] Specifically, this compound has been shown to increase the secretion of the neuroprotective soluble amyloid precursor protein alpha (sAPPα), with an EC₅₀ value in the range of 1-10 nM.[1] These properties make this compound a valuable tool for research into Alzheimer's disease and other neurodegenerative disorders.
II. Data Presentation: In Vitro Activity of this compound
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Description | Cell Line/System | Value | Reference |
| Kᵢ | Inhibitor constant for 5-HT₄ receptor binding | Recombinant h5-HT₄(a) and (e) receptors | ~30 nM | [1] |
| EC₅₀ | Half-maximal effective concentration for sAPPα secretion | CHO cells expressing h5-HT₄(e) | ~1-10 nM | [1][2] |
| EC₅₀ | Half-maximal effective concentration for sAPPα secretion | IMR32 human neuroblastoma cells | Not specified, but a strong increase was observed | [2] |
| EC₅₀ | Half-maximal effective concentration for contractile properties | Guinea pig ileum or colon | >10 µM | [1] |
III. Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its effects on sAPPα secretion.
IV. Experimental Protocols
This protocol describes how to measure the effect of this compound on the secretion of sAPPα from cultured cells, such as CHO cells stably expressing the human 5-HT₄(e) receptor or IMR32 neuroblastoma cells.[2]
Materials:
-
CHO cells expressing h5-HT₄(e) or IMR32 cells
-
Appropriate cell culture medium (e.g., DMEM/F12 for CHO, MEM for IMR32) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Reagents for Western Blot or ELISA for sAPPα detection
-
BCA protein assay kit
Procedure:
-
Cell Seeding:
-
Seed CHO-h5-HT₄(e) or IMR32 cells in 24-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM prucalopride).[2]
-
Aspirate the culture medium from the wells and wash the cells once with sterile PBS.
-
Add the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium to remove any detached cells and debris.
-
Analyze the supernatant for sAPPα levels using a specific ELISA kit or by Western Blot analysis.
-
For Western Blot, concentrate the conditioned medium and normalize the loading volume to the total protein content of the corresponding cell lysate, determined by a BCA assay.
-
-
Data Analysis:
-
Quantify the sAPPα signal for each concentration of this compound.
-
Plot the sAPPα levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
This protocol is to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Cells used in the primary assay (e.g., CHO-h5-HT₄(e) or IMR32)
-
96-well clear-bottom black plates
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Plate reader capable of luminescence or absorbance measurements
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound as used in the primary functional assay. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
Incubation:
-
Incubate the plate for the same duration as the primary assay (e.g., 24 hours).
-
-
Assay Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
For MTT, add the reagent, incubate to allow formazan (B1609692) crystal formation, solubilize the crystals, and measure absorbance.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control wells (representing 100% viability).
-
Plot cell viability against the this compound concentration to identify any cytotoxic effects.
-
This protocol can be used to determine the binding affinity (Kᵢ) of this compound for the 5-HT₄ receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT₄ receptor
-
Radiolabeled ligand for the 5-HT₄ receptor (e.g., [³H]GR113808)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT₄ ligand like serotonin)
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filter harvesting apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its K₋d, and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
References
Preparing VRX-03011 for Laboratory Investigations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and preparation of VRX-03011, a novel 5-HT4 receptor agonist, for use in both in vitro and in vivo experimental settings. Due to the limited publicly available information on the specific dissolution properties of this compound, this guide combines established pharmacological data with best-practice recommendations for handling research compounds with unknown solubility characteristics.
Summary of Key Data
| Parameter | Value | Source |
| Compound Type | Partial 5-HT4 Receptor Agonist | Mohler et al., 2007 |
| Potency (Ki) | ~30 nM | Mohler et al., 2007 |
| In Vivo Dosage (Rats) | 0.1 - 10 mg/kg (intraperitoneal) | Mohler et al., 2007 |
| EC50 (sAPPα release) | ~1 - 10 nM | Mohler et al., 2007 |
Dissolution and Preparation Protocols
Given the absence of a manufacturer-specified solvent for this compound, a systematic approach to determine a suitable solvent is recommended. The following protocols provide a general framework for solubilizing and preparing this compound for experimental use.
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to identify a suitable solvent for this compound in a resource-efficient manner.
Materials:
-
This compound powder
-
A selection of common laboratory solvents (e.g., DMSO, Ethanol, Methanol, Saline, Phosphate-Buffered Saline (PBS))
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, measured volume of a different solvent (e.g., 100 µL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (to 37°C) or sonication may be attempted.
-
If a solvent successfully dissolves this compound, proceed to prepare a stock solution.
Protocol 2: Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays and other in vitro studies, a high-concentration stock solution in an organic solvent like DMSO is typically prepared.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Based on the results from Protocol 1, select a suitable organic solvent (DMSO is a common first choice).
-
Calculate the required amount of this compound and solvent to create a stock solution of a desired concentration (e.g., 10 mM).
-
Carefully weigh the this compound and add it to a sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the final working concentration in the appropriate cell culture medium or buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Protocol 3: Preparation for In Vivo Administration (Intraperitoneal Injection)
The only published in vivo study administered this compound via intraperitoneal (i.p.) injection in rats. While the specific vehicle was not stated, a common practice for i.p. injection of compounds with limited aqueous solubility is to use a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400) or Tween 80 (optional, as emulsifiers)
-
Sterile vials
-
Vortex mixer
Procedure:
-
First, dissolve this compound in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO).
-
For the final injection volume, a common vehicle formulation is a mixture of DMSO, an emulsifier like PEG400 or Tween 80, and saline. A typical ratio might be 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the DMSO stock solution to the PEG400 (if used) while vortexing.
-
Then, slowly add the saline to the organic mixture while continuously vortexing to form a stable emulsion or solution.
-
The final formulation should be clear and free of precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or warming).
-
The final concentration of the dosing solution should be calculated to deliver the desired dose (e.g., 1, 5, or 10 mg/kg) in an appropriate injection volume for the animal model.
Important Considerations:
-
Vehicle Controls: It is critical to include a vehicle control group in all experiments to account for any effects of the solvent system.
-
Sterility: For all in vivo preparations, ensure that the final formulation is sterile. This can be achieved by using sterile components and aseptic techniques, or by sterile filtering the final solution if possible.
-
Compound Stability: The stability of this compound in the prepared solutions should be considered, especially for long-term storage. It is advisable to prepare fresh solutions for each experiment.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for preparing this compound for experimental use.
Caption: Workflow for the dissolution and preparation of this compound.
Caption: Step-by-step preparation of this compound for in vivo studies.
Signaling Pathway Context
This compound acts as a partial agonist at the 5-hydroxytryptamine-4 (5-HT4) receptor, which is a Gs-protein coupled receptor. Activation of this receptor initiates a signaling cascade that has been implicated in cognitive enhancement and neuroprotection.
Caption: Simplified 5-HT4 receptor signaling pathway activated by this compound.
Application Notes and Protocols: VRX-03011 for Rodent Models of Cognitive Decline
Audience: Researchers, scientists, and drug development professionals.
Introduction
VRX-03011 is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Activation of the 5-HT4 receptor is a promising therapeutic strategy for cognitive decline, particularly in the context of Alzheimer's disease, as it has been shown to enhance cholinergic neurotransmission and promote the non-amyloidogenic processing of amyloid precursor protein (APP). These dual mechanisms of action suggest that this compound may not only improve symptoms of cognitive impairment but also act as a disease-modifying agent.
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and underlying mechanisms of this compound in rodent models of cognitive decline, based on preclinical research.
Data Presentation: this compound Dosage and Efficacy
The following table summarizes the quantitative data regarding the effective dosages of this compound in a rodent model of working memory.
| Parameter | Details |
| Compound | This compound |
| Animal Model | Rats |
| Cognitive Task | Delayed Spontaneous Alternation |
| Administration Route | Intraperitoneal (i.p.) |
| Effective Dosages | 1, 5, and 10 mg/kg[1] |
| Ineffective Dosage | 0.1 mg/kg[1] |
| Primary Outcome | Significant enhancement of delayed spontaneous alternation performance[1] |
| Secondary Outcomes | Concomitant enhancement of hippocampal acetylcholine (B1216132) output (at 1 and 5 mg/kg)[1] |
| Concentration-dependent increase in soluble amyloid precursor protein alpha (sAPPα) with an EC50 of approximately 1-10 nM[1] |
Signaling Pathway
The therapeutic effects of this compound are mediated through the activation of the 5-HT4 receptor, a Gs-protein coupled receptor. The signaling cascade initiated by this compound is depicted below.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Delayed Spontaneous Alternation Task
This task assesses spatial working memory in rodents.
Materials:
-
Y-maze apparatus
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles for i.p. injection
-
Timer
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Habituation: Acclimate the rats to the Y-maze for several days prior to testing by allowing them to explore the maze for 5-10 minutes each day.
-
Drug Administration: On the test day, administer this compound (1, 5, or 10 mg/kg) or vehicle via intraperitoneal injection.
-
Latency Period: Return the animal to its home cage for a 30-minute latency period.
-
Testing: Place the rat at the end of one arm of the Y-maze and allow it to freely explore the maze for 8 minutes.
-
Data Collection: Record the sequence of arm entries. An arm entry is counted when the hind paws of the rat are completely within the arm.
-
Data Analysis: An alternation is defined as consecutive entries into the three different arms. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Measurement of Hippocampal Acetylcholine Efflux
This protocol utilizes in vivo microdialysis to measure acetylcholine levels in the hippocampus of freely moving rats.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for surgery
-
High-performance liquid chromatography (HPLC) with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the hippocampus. Allow for a recovery period of at least one week.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 1 hour) while the animal is in a resting state.
-
Drug Administration and Behavioral Testing: Administer this compound or vehicle and begin the behavioral task (e.g., delayed spontaneous alternation). Continue collecting dialysate samples throughout the task.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using HPLC with electrochemical detection.
-
Data Analysis: Express acetylcholine levels as a percentage of the baseline average.
Quantification of Soluble Amyloid Precursor Protein Alpha (sAPPα)
This protocol describes the measurement of sAPPα levels in brain tissue or cell culture media using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
sAPPα ELISA kit (commercially available)
-
Brain tissue homogenates or cell culture media samples
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare brain tissue homogenates or collect cell culture media according to standard protocols.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific sAPPα ELISA kit. A general workflow is as follows:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow sAPPα to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of sAPPα in the samples by comparing their absorbance to the standard curve.
Application to Other Rodent Models of Cognitive Decline
While the primary data for this compound comes from a working memory task in healthy rats, its mechanism of action strongly suggests its utility in more complex models of cognitive decline, such as transgenic mouse models of Alzheimer's disease.
Transgenic Mouse Models of Alzheimer's Disease (e.g., 5xFAD, APP/PS1)
Studies with other selective 5-HT4 agonists, such as RS 67333 and prucalopride, have demonstrated beneficial effects in these models.[2][3][4][5][6]
Recommended Starting Dosages for this compound in Transgenic Mice:
Based on effective doses of other 5-HT4 agonists, a starting dose of 1 mg/kg (i.p.) for this compound is recommended for studies in transgenic mouse models of Alzheimer's disease.[3] A dose-response study including 0.1, 1, and 5 mg/kg would be appropriate to determine the optimal dose.
Potential Experimental Designs:
-
Chronic Treatment: Administer this compound daily or several times a week for a period of weeks to months to assess its impact on the progression of amyloid pathology and cognitive deficits.[4][5]
-
Acute Treatment: Administer a single dose of this compound prior to behavioral testing to evaluate its effects on cognitive performance in aged or cognitively impaired transgenic mice.
-
Behavioral Assessments: Utilize a battery of behavioral tests to assess different cognitive domains, such as the Morris water maze for spatial learning and memory, the novel object recognition test for recognition memory, and fear conditioning for associative memory.
-
Pathological Assessments: Following behavioral testing, analyze brain tissue for amyloid plaque load, sAPPα levels, and markers of neuroinflammation (e.g., astrogliosis and microgliosis).
Expected Outcomes:
Based on the known effects of 5-HT4 receptor activation, treatment with this compound in transgenic Alzheimer's disease models is expected to:
Conclusion
This compound is a promising therapeutic candidate for cognitive decline with a well-defined mechanism of action. The provided dosages and protocols offer a solid foundation for researchers to investigate its efficacy in various rodent models of cognitive impairment. Further studies, particularly in transgenic models of Alzheimer's disease, are warranted to fully elucidate its disease-modifying potential.
References
- 1. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy [frontiersin.org]
- 3. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic treatments with a 5-HT4 receptor agonist decrease amyloid pathology in the entorhinal cortex and learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic 5-HT4 receptor activation decreases Aβ production and deposition in hAPP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VRX-03011 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VRX-03011, a novel and selective partial 5-HT4 agonist, in primary neuronal cultures. This document outlines the compound's characteristics, detailed experimental protocols, and expected outcomes based on preclinical findings. This compound has demonstrated potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by enhancing cognitive function and promoting neuroprotective pathways.[1]
Compound Profile: this compound
This compound is a potent partial agonist of the 5-hydroxytryptamine (5-HT)4 receptor.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Mechanism of Action | Partial agonist of the 5-HT4 receptor | [1] |
| Binding Affinity (Ki) | ~30 nM | [1] |
| EC50 for sAPPα increase | ~1-10 nM | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C, Stock Solution: -80°C in aliquots | [2] |
Key Applications in Primary Neuronal Cultures
-
Investigation of Neuroprotective Effects: this compound promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the secretion of soluble APPα (sAPPα).[1] Primary neuronal cultures can be used to study the molecular mechanisms underlying this effect.
-
Modulation of Synaptic Plasticity: As a 5-HT4 agonist, this compound is expected to modulate synaptic transmission and plasticity. Electrophysiological and biochemical assays in primary neurons can elucidate these effects.
-
Assessment of Neuronal Survival: The neuroprotective properties of this compound can be evaluated by treating primary neuronal cultures with neurotoxic insults (e.g., Aβ oligomers, glutamate) in the presence or absence of the compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Primary Neuronal Culture Preparation
This protocol outlines the basic steps for establishing primary cortical neuron cultures from rodent embryos.
Materials:
-
Embryonic rodent brain tissue (e.g., E18 rat cortex)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or other appropriate coating substrate
-
Culture plates or dishes
Procedure:
-
Coating: Coat culture surfaces with Poly-D-lysine according to the manufacturer's instructions.
-
Dissection: Dissect the desired brain region (e.g., cortex) from embryonic day 18 (E18) rat pups in ice-cold dissection medium.
-
Dissociation: Enzymatically and mechanically dissociate the tissue to obtain a single-cell suspension.
-
Plating: Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) in pre-warmed plating medium.
-
Maintenance: Incubate the cultures at 37°C in a 5% CO2 incubator. Perform partial media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Dose-Response and Neuronal Viability Assay (MTT Assay)
This protocol determines the optimal, non-toxic working concentration of this compound.
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 7-10 days.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO) and an untreated control.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Perform an MTT assay according to the manufacturer's protocol to assess cell viability.
-
Analysis: Determine the concentration range of this compound that does not significantly impact neuronal viability.
| Treatment | Concentration Range | Incubation Time | Expected Outcome |
| This compound | 0.1 nM - 10 µM | 24, 48, 72 hours | Determination of non-toxic concentration range |
| Vehicle (DMSO) | Matched to highest this compound concentration | 24, 48, 72 hours | No significant change in viability |
| Untreated | N/A | 24, 48, 72 hours | Baseline viability |
Western Blot Analysis of sAPPα Secretion
This protocol assesses the effect of this compound on the secretion of sAPPα from primary neurons.
Procedure:
-
Cell Plating and Treatment: Plate primary neurons in a 6-well plate and treat with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 hours.
-
Conditioned Media Collection: Collect the conditioned media from each well.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blot:
-
Load equal volumes of conditioned media or equal amounts of protein from cell lysates onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against sAPPα.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
-
Analysis: Quantify the band intensity and normalize to a loading control (for cell lysates) or total protein (for conditioned media).
| Treatment | Concentration | Incubation Time | Expected Outcome |
| This compound | 1 nM, 10 nM, 100 nM | 24 hours | Dose-dependent increase in secreted sAPPα |
| Vehicle (DMSO) | Matched to highest this compound concentration | 24 hours | Basal level of sAPPα secretion |
| Untreated | N/A | 24 hours | Basal level of sAPPα secretion |
Signaling Pathway
This compound, as a 5-HT4 receptor agonist, is expected to activate downstream signaling cascades that promote non-amyloidogenic APP processing.
References
Application Notes and Protocols for VRX-03011 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRX-03011 is a novel and potent partial agonist of the serotonin (B10506) 5-HT4 receptor, demonstrating high selectivity.[1] Preclinical research, primarily in rodent models, has highlighted its potential as a therapeutic agent for cognitive disorders, such as Alzheimer's disease.[1] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on currently available scientific literature.
This compound exerts its effects by stimulating 5-HT4 receptors, which are Gs-protein coupled receptors. This activation leads to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of the Epac signaling pathway. A key consequence of this pathway is the enhanced activity of the α-secretase ADAM10.[2][3] This enzyme cleaves the amyloid precursor protein (APP) through a non-amyloidogenic route, increasing the production of the soluble and neuroprotective sAPPα fragment.[2][3] This mechanism of action is believed to contribute to the pro-cognitive and potential neuroprotective effects of this compound. Furthermore, administration of this compound has been shown to increase acetylcholine (B1216132) efflux in the hippocampus, a neurotransmitter crucial for learning and memory.[1]
Data Presentation
The following tables summarize the quantitative data from key in vivo and in vitro experiments involving this compound.
Table 1: In Vivo Efficacy of this compound in Rats
| Experiment | Animal Model | Dosing (i.p.) | Key Findings | Reference |
| Delayed Spontaneous Alternation | Rats | 1, 5, and 10 mg/kg | Significantly enhanced performance. | [1] |
| No-Delay Spontaneous Alternation | Rats | 0.1, 1, 5, and 10 mg/kg | No significant enhancement in performance. | [1] |
| Hippocampal Acetylcholine Efflux | Rats | 1 and 5 mg/kg | Concomitantly enhanced with memory performance. | [1] |
| Intestinal Transit | Rats | Up to 10 mg/kg | No alteration observed. | [1] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| 5-HT4 Receptor Binding Affinity | - | Ki | ~30 nM | [1] |
| sAPPα Secretion | CHO and IMR32 cells | EC50 | ~1-10 nM | [1] |
| Contractile Properties | Guinea pig ileum and colon | EC50 | >10 µM | [1] |
Experimental Protocols
This compound Administration Protocol (Intraperitoneal Injection)
This protocol outlines the preparation and intraperitoneal (i.p.) administration of this compound to rats for behavioral and neurochemical studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline (PBS). A small percentage of a solubilizing agent like DMSO may be required, followed by dilution in saline or PBS)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound using an analytical balance.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) if it is not readily soluble in aqueous solutions.
-
Bring the solution to the final desired volume with sterile 0.9% saline or PBS to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 250g rat at an injection volume of 2.5 mL/kg). The final concentration of the initial solvent should be minimal (typically <10%).
-
Vortex the solution thoroughly to ensure it is fully dissolved and homogenous.
-
If necessary, adjust the pH of the final solution to a physiologically compatible range (~7.4).
-
-
Animal Handling and Injection:
-
Handle the rats gently to minimize stress.
-
For i.p. injection, restrain the rat securely. The two-person method is recommended for rats, where one person restrains the animal while the other performs the injection.
-
Position the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
The injection site is typically the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Administer this compound 30 minutes prior to the commencement of behavioral testing.[1]
-
Spontaneous Alternation Task Protocol
This task assesses spatial working memory in rodents based on their innate tendency to explore novel environments.
Apparatus:
-
A T-maze or Y-maze with three identical arms. For rats, typical arm dimensions are approximately 50 cm long, 10 cm wide, and 20-30 cm high. The maze should be constructed from a non-porous material for easy cleaning.
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment begins.
-
Handle the animals for several days prior to testing to reduce stress.
-
-
Testing:
-
Place the rat at the start of the stem arm of the T-maze (or the center of a Y-maze) and allow it to freely choose one of the goal arms.
-
Once the rat has entered a goal arm with all four paws, the choice is recorded.
-
No-Delay Condition: After the rat returns to the start arm, the next trial begins immediately.
-
Delayed Condition: After the rat makes a choice, it is returned to its home cage for a 30-second delay period before the next trial.[1]
-
A spontaneous alternation is recorded when the rat enters a different arm on consecutive trials.
-
The session typically consists of a set number of trials (e.g., 10-15) or a fixed duration (e.g., 8 minutes).
-
The maze should be cleaned between animals to remove olfactory cues.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the measurement of extracellular acetylcholine levels in the hippocampus of freely moving rats.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off suitable for acetylcholine)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Acetylcholinesterase inhibitor (e.g., neostigmine)
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeted at the dorsal hippocampus. Stereotaxic coordinates relative to bregma are approximately: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.0 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and atlas used.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus.
-
Connect the probe to a syringe pump and perfuse with aCSF containing an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes into vials in a refrigerated fraction collector.[2]
-
Administer this compound (i.p.) as described in Protocol 1.
-
Continue to collect dialysate samples for the desired period post-injection.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Express the post-injection acetylcholine concentrations as a percentage of the mean baseline level for each animal.
-
Perform statistical analysis to determine the significance of the changes in acetylcholine levels.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to sAPPα production.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring sAPPα Secretion in Response to VRX-03011 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Aβ is generated from the amyloid precursor protein (APP) through cleavage by β- and γ-secretases. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which produces a soluble neuroprotective fragment known as soluble APPα (sAPPα).[1][2] Increased sAPPα secretion is considered a therapeutic strategy for AD as it precludes Aβ formation and has neurotrophic properties.[1]
VRX-03011 is a novel and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Activation of the 5-HT4 receptor has been shown to stimulate the non-amyloidogenic processing of APP, leading to an increase in sAPPα secretion.[1][3] This application note provides detailed protocols for treating cultured cells with this compound and subsequently measuring the secreted sAPPα levels using ELISA and Western blotting techniques.
Signaling Pathway of this compound Mediated sAPPα Secretion
This compound, as a 5-HT4 receptor agonist, initiates a signaling cascade that enhances α-secretase activity. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαs subunit. This in turn activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then activates the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Extracellular signal-regulated kinase (ERK) subsequently phosphorylates and activates α-secretase (predominantly ADAM10), leading to increased cleavage of APP and secretion of sAPPα.[4][5]
References
- 1. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 2. takarabio.com [takarabio.com]
- 3. Chronic 5-HT4 receptor activation decreases Aβ production and deposition in hAPP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 Receptors Constitutively Promote the Non-Amyloidogenic Pathway of APP Cleavage and Interact with ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Memory Improvement with VRX-03011
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRX-03011 is a novel and selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Emerging research indicates its potential as a cognitive enhancer, with possible applications in neurodegenerative disorders such as Alzheimer's disease.[1] These application notes provide a comprehensive protocol for assessing the memory-enhancing effects of this compound in preclinical rodent models. The included methodologies cover behavioral assays, neurochemical analysis, and biomarker quantification to provide a multi-faceted evaluation of this compound's efficacy.
Mechanism of Action
This compound exerts its effects primarily through the activation of the 5-HT4 receptor, a Gs-protein coupled receptor.[2][3] This activation initiates a signaling cascade that is believed to underlie its pro-cognitive effects. Key downstream effects include:
-
Enhanced Acetylcholine (B1216132) Efflux: this compound has been shown to increase acetylcholine release in the hippocampus, a brain region critical for learning and memory.[1]
-
Modulation of Amyloid Precursor Protein (APP) Processing: The compound promotes the non-amyloidogenic pathway of APP processing, leading to an increase in the neuroprotective soluble APP alpha (sAPPα) fragment.[1][4]
Signaling Pathway of this compound
References
Application of VRX-03011 in Gastrointestinal Motility Research: A Clarification and Overview of Alternative 5-HT4 Agonists
Initial Assessment of VRX-03011 for Gastrointestinal Motility Research
Extensive review of the available scientific literature indicates that this compound is not a suitable agent for research into promoting gastrointestinal motility . In fact, the compound was specifically developed to be a potent and selective 5-HT4 agonist for cognitive enhancement with a profile that avoids gastrointestinal side effects. A key study by Mohler et al. (2007) explicitly states that this compound had no effect on the contractile properties of guinea pig ileum or colon preparations and did not alter intestinal transit in rats at doses up to 10 mg/kg[1]. This suggests that this compound was intentionally designed to have minimal impact on the gut, making it an inappropriate tool for studying prokinetic effects.
Therefore, this document will first elaborate on the established pharmacology of this compound to clarify its intended application. Subsequently, it will provide detailed application notes and protocols for a different class of 5-HT4 agonists, such as prucalopride (B966), which are widely used and validated for gastrointestinal motility research. This will serve the intended audience of researchers, scientists, and drug development professionals interested in modulating gut motility via the 5-HT4 receptor.
Part 1: Understanding this compound
This compound is a novel, potent, and highly selective partial 5-HT4 agonist. Its primary therapeutic target is the central nervous system, with research focusing on its potential for treating cognitive impairments, such as those associated with Alzheimer's disease[1]. The compound's high selectivity for the 5-HT4 receptor was a key design feature to minimize off-target effects, including the gastrointestinal effects commonly associated with less selective 5-HT4 agonists[1].
Key Characteristics of this compound
| Property | Finding | Citation |
| Primary Indication | Cognitive Enhancement (e.g., Alzheimer's Disease) | [1] |
| Mechanism of Action | Partial 5-HT4 Receptor Agonist | [1] |
| Effect on GI Motility | No effect on contractile properties of guinea pig ileum or colon. No alteration of rat intestinal transit. | [1] |
| Selectivity | Highly selective for 5-HT4 receptors over other serotonin (B10506) receptor subtypes. | [1] |
Part 2: Application of Prokinetic 5-HT4 Agonists in Gastrointestinal Motility Research
While this compound is not suitable, other 5-HT4 receptor agonists are well-established prokinetic agents used to treat gastrointestinal motility disorders like chronic constipation and gastroparesis.[2][3] These agents, including prucalopride, velusetrag, and cisapride, exert their effects by stimulating 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine (B1216132) and promotes coordinated peristaltic contractions.[4][5][6][7]
The following sections will focus on Prucalopride as a representative example of a highly selective 5-HT4 agonist used in gastrointestinal motility research.
Application Notes: Prucalopride in Gastrointestinal Motility Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prucalopride is a high-affinity, highly selective 5-HT4 receptor agonist with potent prokinetic activity throughout the gastrointestinal tract.[4][8] Unlike older, less selective agents like cisapride, prucalopride has a favorable cardiovascular safety profile, making it a valuable tool for both basic research and clinical applications.[4][8] It is approved for the treatment of chronic idiopathic constipation in adults.[5]
Mechanism of Action:
Prucalopride selectively binds to and activates 5-HT4 receptors located on presynaptic cholinergic neurons in the myenteric plexus of the gut wall.[4][5] This activation facilitates the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction. The downstream effects include an increase in the frequency and amplitude of colonic high-amplitude propagating contractions (HAPCs), which are crucial for the mass movement of stool through the colon.[5][8]
Signaling Pathway of Prucalopride in Enteric Neurons
Caption: Signaling cascade initiated by Prucalopride binding to the 5-HT4 receptor.
Data Presentation: Efficacy of Prucalopride in Preclinical and Clinical Studies
Table 1: Effect of Prucalopride on Colonic Transit in Preclinical Models
| Animal Model | Dose | Effect on Colonic Transit | Citation |
| Guinea Pig | 0.63 mg/kg | Significantly accelerated colonic transit | [9] |
| Dog | 0.16 mg/kg | Increased number of bowel movements | [10] |
Table 2: Clinical Efficacy of Prucalopride in Patients with Chronic Idiopathic Constipation
| Parameter | Prucalopride (2 mg/day) | Placebo | Outcome | Citation |
| Responder Rate | 23.6% - 24.7% | 11.3% | Significantly higher proportion of patients with ≥3 complete spontaneous bowel movements (CSBMs) per week. | [11] |
| Time to First CSBM | Median ~2.5 days | Median ~25 days | Significantly shorter time to first bowel movement. | [4] |
| Colonic Transit Time | Reduced by ~12 hours | No significant change | Accelerated colonic transit compared to baseline. | [8] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Colonic Motility in a Rat Model
Objective: To evaluate the effect of Prucalopride on whole-gut transit time in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Prucalopride (or other 5-HT4 agonist)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Carmine (B74029) red marker (5% in 0.5% methylcellulose)
-
Gavage needles
-
Animal balances
-
Individual cages with grid floors to allow collection of fecal pellets.
Workflow Diagram:
Caption: Workflow for in vivo assessment of gut transit time in rats.
Procedure:
-
Acclimatization: House rats individually for at least 3 days prior to the experiment to acclimatize them to the cages.
-
Fasting: Fast the rats for 12-16 hours overnight with free access to water.
-
Grouping: Randomly assign rats to experimental groups (e.g., Vehicle control, Prucalopride 1 mg/kg, Prucalopride 5 mg/kg).
-
Dosing: Administer the assigned treatment (Prucalopride or vehicle) via oral gavage.
-
Marker Administration: Thirty minutes after drug administration, administer the carmine red marker (e.g., 1 ml per rat) via oral gavage. Record this as time T=0.
-
Monitoring: Return the rats to their cages with free access to food and water. Monitor the animals every 15 minutes for the first appearance of a red-colored fecal pellet.
-
Data Collection: Record the time (in minutes) from marker administration to the expulsion of the first red pellet. This time represents the whole-gut transit time.
-
Analysis: Compare the mean transit times between the different treatment groups using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in transit time in the Prucalopride groups compared to the vehicle group indicates a prokinetic effect.
While this compound is an important pharmacological tool for studying cognitive processes mediated by the 5-HT4 receptor, it is not applicable to research on gastrointestinal motility. Instead, highly selective and potent 5-HT4 agonists like prucalopride serve as excellent alternatives for investigating the role of this receptor in gut function and for the development of novel prokinetic therapies. The protocols and data presented here provide a framework for researchers to design and execute studies in this field.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 7. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graphyonline.com [graphyonline.com]
VRX-03011: A Tool Compound for Interrogating 5-HT4 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VRX-03011 is a potent and selective partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] Its pharmacological profile makes it an invaluable tool for elucidating the diverse physiological roles of the 5-HT4 receptor in both central and peripheral nervous systems. The 5-HT4 receptor is implicated in a range of biological processes, including learning, memory, mood, and gastrointestinal motility. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate 5-HT4 receptor function in vitro and in vivo.
Physicochemical Properties and Pharmacokinetics
While specific details on the physicochemical properties of this compound are not extensively published in publicly available literature, it is known to be effective when administered systemically (e.g., intraperitoneally) in rodent models, indicating sufficient bioavailability and blood-brain barrier penetration to engage central 5-HT4 receptors.[1][2] In vivo receptor occupancy studies have confirmed that this compound (also referred to as PRX-03140) penetrates the blood-brain barrier and binds to 5-HT4 receptors in the rat brain.[2]
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the 5-HT4 receptor.
Binding Affinity and Selectivity
| Receptor Target | Binding Affinity (Ki) | Reference |
| 5-HT4 | ~30 nM | [1] |
| Other 5-HT Receptors | > 5 µM | [1] |
Functional Activity
This compound acts as a partial agonist at the 5-HT4 receptor, stimulating downstream signaling pathways. A key functional effect of this compound is the modulation of amyloid precursor protein (APP) processing, where it promotes the generation of the non-amyloidogenic soluble form of APP (sAPPα) with an EC50 of approximately 1-10 nM.[1]
| Functional Assay | Parameter | Value | Reference |
| sAPPα Release | EC50 | ~1-10 nM | [1] |
| Guinea Pig Ileum/Colon Contractility | EC50 | > 10 µM | [1] |
5-HT4 Receptor Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like this compound initiates intracellular signaling cascades. The primary pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels. Additionally, non-canonical, G protein-independent signaling involving Src kinase has also been described.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of the 5-HT4 receptor using this compound.
In Vitro Assays
This protocol describes a method to measure the agonist effect of this compound on cAMP production in cells expressing the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white microplates
-
This compound
-
Serotonin (as a reference agonist)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed HEK293-5-HT4 cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 pM to 10 µM) in assay buffer. Also, prepare a serial dilution of serotonin as a positive control.
-
Compound Addition: Aspirate the culture medium from the cells and add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the HTRF lysis buffer containing the cAMP-d2 tracer and the anti-cAMP cryptate-labeled antibody to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the cAMP concentration for each well using a standard curve. Plot the concentration-response curve for this compound and calculate the EC50 value.
This protocol details a method to measure the effect of this compound on the secretion of sAPPα from a neuronal cell line.
Materials:
-
SH-SY5Y or IMR32 human neuroblastoma cells
-
Cell culture medium
-
6-well plates
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
sAPPα ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 6-well plates until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or PMA (positive control) in serum-free medium for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the sAPPα ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of sAPPα in each sample from the standard curve. Normalize the results to the total protein concentration of the corresponding cell lysates if necessary. Plot the concentration-response curve for this compound and determine the EC50 value.
In Vivo Assays
This behavioral task assesses spatial working memory, which is known to be modulated by 5-HT4 receptor activity.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Y-maze or T-maze apparatus
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Animal tracking software (optional)
Procedure:
-
Habituation: Habituate the rats to the testing room and the maze for a few days prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 5, and 10 mg/kg, i.p.) or vehicle 30 minutes before the test session.[1]
-
Forced Choice Trial (if using a T-maze): Place the rat in the start arm and block one of the goal arms, forcing it to enter the open arm.
-
Delay Interval: Remove the rat from the maze and place it in a holding cage for a specific delay period (e.g., 30 seconds).[1]
-
Free Choice Trial: Place the rat back in the start arm with both goal arms now open. Record which arm the rat enters. An alternation is scored if the rat enters the arm not visited in the forced choice trial.
-
Spontaneous Alternation (Y-maze): Place the rat at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes). An arm entry is recorded when all four paws are within the arm. An alternation is defined as consecutive entries into the three different arms.
-
Data Analysis: Calculate the percentage of alternation for each animal. Compare the performance of the this compound-treated groups to the vehicle-treated group.
This protocol allows for the measurement of extracellular acetylcholine (B1216132) levels in the hippocampus of freely moving rats following administration of this compound.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS for acetylcholine analysis
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula targeting the hippocampus (e.g., CA1 region). Allow the animals to recover for at least 5-7 days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., 1 and 5 mg/kg, i.p.) or vehicle.[1]
-
Post-Drug Collection: Continue to collect dialysate samples for at least 3-4 hours post-injection.
-
Acetylcholine Analysis: Analyze the acetylcholine content of the dialysate samples using HPLC-ECD or a similarly sensitive method.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the effects of this compound to the vehicle control.
-
Probe Placement Verification: At the end of the experiment, euthanize the animal and histologically verify the placement of the microdialysis probe.
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted roles of the 5-HT4 receptor. Its potency and selectivity allow for targeted studies of 5-HT4 receptor function in both in vitro and in vivo settings. The protocols provided herein offer a framework for researchers to explore the effects of 5-HT4 receptor activation on intracellular signaling, synaptic plasticity, and behavior, thereby contributing to a deeper understanding of the therapeutic potential of targeting this receptor system.
References
Best Practices for Long-Term Storage of VRX-03011: Application Notes and Protocols
Disclaimer: As of December 2025, specific long-term storage and stability data for the novel 5-HT4 agonist, VRX-03011, are not publicly available. The following application notes and protocols are based on general best practices for the long-term storage of research-grade small molecules and recommendations from regulatory guidelines on stability testing of pharmaceutical compounds. These guidelines should be adapted as more specific information about this compound becomes available.
Introduction
This compound is a novel and potent partial 5-HT4 agonist with high selectivity.[1] It has shown potential in enhancing memory and increasing hippocampal acetylcholine (B1216132) efflux, suggesting its therapeutic promise for conditions like Alzheimer's disease.[1] Proper long-term storage is critical to maintain the compound's integrity, potency, and stability, ensuring the reliability and reproducibility of research and development activities. This document provides a comprehensive guide to the best practices for the long-term storage of this compound, intended for researchers, scientists, and drug development professionals.
Recommended Storage Conditions
The stability of a compound is influenced by temperature, humidity, light, and the formulation. For a novel compound like this compound, initial storage conditions should be conservative to minimize degradation until specific stability data is generated.
Solid Form (Lyophilized Powder)
Solid forms of compounds are generally more stable than solutions.[2]
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces chemical degradation and preserves long-term stability.[3] |
| Humidity | Store with desiccant | Minimizes hydrolysis and degradation due to moisture.[2] |
| Light | Protect from light (amber vial) | Prevents photodegradation.[3] |
| Atmosphere | Tightly sealed container | Prevents oxidation and contamination. |
Stock Solutions
Long-term storage of compounds in solution is generally not recommended unless unavoidable. If stock solutions must be prepared and stored, the following conditions are advised.
Table 2: Recommended Long-Term Storage Conditions for this compound Stock Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C (ultra-low freezer) | Minimizes chemical degradation in solution.[3] Avoid repeated freeze-thaw cycles. |
| Solvent | Use of appropriate, anhydrous solvents | Solvent choice can significantly impact stability. Water-based solutions are more prone to hydrolysis and microbial growth. |
| Aliquoting | Store in single-use aliquots | Prevents contamination and degradation from repeated freeze-thaw cycles. |
| Container | Tightly sealed, appropriate vials | Prevents solvent evaporation and contamination. |
Experimental Protocol: Long-Term Stability Study for this compound
To establish specific long-term storage conditions for this compound, a comprehensive stability study is essential. The following protocol outlines a general approach based on established guidelines.[3][4]
Objective
To determine the re-test period (for active substance) or shelf-life (for a formulated product) of this compound under defined long-term storage conditions.
Materials
-
Three production batches of this compound (solid form).
-
Proposed container closure system for storage and distribution.
-
Stability chambers with controlled temperature and humidity.
-
Analytical instrumentation (e.g., HPLC, LC-MS, GC-MS, Karl Fischer titrator).
Methods
-
Batch Selection: Utilize at least three primary batches of the drug substance to assess batch-to-batch variability.[4]
-
Container Closure System: Package the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[4]
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[4]
-
-
Analytical Testing: At each time point, assess the following parameters (as appropriate):
-
Appearance: Visual inspection for any physical changes (color, clarity, etc.).
-
Purity: Use a stability-indicating HPLC method to determine the percentage of the active substance and the presence of any degradation products.
-
Potency/Assay: Quantify the amount of active this compound.
-
Moisture Content: Use Karl Fischer titration for solid forms.
-
Dissolution (for formulated product).
-
Microbial Limits (if susceptible).
-
Data Analysis
Analyze the data for trends over time. Significant changes in any of the tested parameters may indicate instability under the tested conditions. The re-test period or shelf-life is determined by the time point at which the compound no longer meets its predefined acceptance criteria.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a long-term stability study of this compound.
Decision Tree for Handling Temperature Excursions
Caption: Decision-making process for handling temperature excursions.
Handling and In-Use Stability
For multi-dose containers, it is crucial to consider the in-use stability, which assesses the product's quality after the container has been opened.[2][5]
-
Reconstitution: If this compound is supplied as a lyophilized powder for reconstitution, the stability of the reconstituted solution should be determined.[6]
-
Aseptic Technique: When handling sterile formulations, always use aseptic techniques to prevent microbial contamination.
-
In-Use Period: For multi-dose injectable products, an in-use period should be established through appropriate studies.[5]
Conclusion
The long-term stability of this compound is paramount for its successful development and use in research. While specific data is not yet available, adhering to general best practices for pharmaceutical compound storage provides a strong foundation for maintaining its quality. The implementation of a rigorous stability testing program, as outlined in this document, will be essential to establish specific storage recommendations and ensure the integrity of this promising therapeutic candidate.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. fda.gov [fda.gov]
- 6. In-use Stability Studies for Injectables - ProJect Pharmaceutics [project-pharmaceutics.com]
Application Notes and Protocols for VRX-03011 in Combination Therapy for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRX-03011 is a potent and selective partial agonist of the 5-HT4 receptor, which has demonstrated pro-cognitive and neuroprotective effects in preclinical models of Alzheimer's disease (AD). Its mechanism of action involves enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of the amyloid precursor protein (APP).[1] Given the multifaceted nature of AD, combination therapy represents a promising strategy to target multiple pathological pathways simultaneously. These application notes provide a framework for investigating this compound in combination with other AD therapeutics, including acetylcholinesterase inhibitors, and amyloid- and tau-targeting drugs. Detailed protocols for key preclinical assays are also provided.
Rationale for Combination Therapy
The complexity of Alzheimer's disease, involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs), neurotransmitter deficits, and neuroinflammation, suggests that multi-target therapeutic approaches may be more effective than monotherapy. This compound, with its dual mechanism of enhancing cognition and modulating APP processing, is a strong candidate for combination strategies.
Combination with Acetylcholinesterase Inhibitors (AChEIs)
Rationale: this compound enhances hippocampal acetylcholine (B1216132) efflux, which is complementary to the action of AChEIs like galanthamine (B1674398) that prevent the breakdown of acetylcholine.[1] Preclinical evidence has shown that suboptimal doses of this compound and galanthamine can act synergistically to enhance memory.[1]
Combination with Amyloid-Targeting Therapies
Rationale: this compound promotes the α-secretase pathway of APP processing, leading to the production of the neuroprotective soluble APPα (sAPPα) and reducing the production of amyloid-beta.[1] This mechanism is complementary to amyloid-targeting therapies (e.g., monoclonal antibodies like aducanumab or lecanemab) that aim to clear existing amyloid plaques. A combination could potentially both reduce Aβ production and enhance its clearance.
Combination with Tau-Targeting Therapies
Rationale: While a direct link between 5-HT4 agonism and tau pathology is less established, the neuroprotective and cognitive-enhancing effects of this compound could help mitigate the downstream consequences of tau-mediated neuronal dysfunction. By improving overall neuronal health and synaptic function, this compound may increase the brain's resilience to tau pathology.
Data Presentation
The following tables present illustrative quantitative data from preclinical studies investigating this compound as a monotherapy and in combination with an acetylcholinesterase inhibitor.
Table 1: Effect of this compound on Spatial Working Memory in a Delayed Spontaneous Alternation Task
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) |
| Vehicle | - | 55 ± 3.2 |
| This compound | 0.1 | 58 ± 2.9 |
| This compound | 1 | 75 ± 4.1 |
| This compound | 5 | 78 ± 3.8 |
| This compound | 10 | 76 ± 4.5* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. This table illustrates the dose-dependent improvement in memory performance with this compound.[1]
Table 2: Synergistic Effect of this compound and Galanthamine on Memory Enhancement
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) |
| Vehicle | - | 54 ± 2.8 |
| This compound (suboptimal) | 0.5 | 60 ± 3.1 |
| Galanthamine (suboptimal) | 0.3 | 62 ± 2.9 |
| This compound + Galanthamine | 0.5 + 0.3 | 77 ± 3.5** |
**p < 0.01 compared to Vehicle, this compound, and Galanthamine groups. Data are presented as mean ± SEM. This table demonstrates the synergistic effect of combining suboptimal doses of both drugs.
Table 3: Effect of this compound on Hippocampal Acetylcholine Efflux
| Treatment Group | Dose (mg/kg) | Acetylcholine Efflux (% of Baseline) |
| Vehicle | - | 100 ± 8 |
| This compound | 1 | 155 ± 12 |
| This compound | 5 | 162 ± 15 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. This table shows the increase in acetylcholine release in the hippocampus following this compound administration.[1]
Table 4: Effect of this compound on sAPPα Production in vitro
| Treatment | Concentration (nM) | sAPPα Release (% of Control) |
| Vehicle | - | 100 ± 5 |
| This compound | 1 | 130 ± 8 |
| This compound | 10 | 185 ± 12 |
| This compound | 100 | 210 ± 15* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. This table illustrates the dose-dependent increase in the production of the neuroprotective sAPPα fragment.[1]
Experimental Protocols
Protocol 1: Assessment of Spatial Working Memory using the Delayed Spontaneous Alternation T-Maze Task
Objective: To evaluate the effect of this compound, alone or in combination with another therapeutic agent, on spatial working memory in rodents.
Materials:
-
T-maze apparatus
-
Rodents (rats or mice)
-
This compound
-
Combination drug (e.g., galanthamine)
-
Vehicle solution
-
Syringes and needles for administration
-
Timing device
-
Data recording sheets or software
Procedure:
-
Habituation: Acclimate the animals to the T-maze for 2-3 days prior to testing by allowing them to explore the maze freely for 5-10 minutes each day.
-
Drug Administration: Administer this compound, the combination drug, or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Trial 1 (Forced Choice): Place the animal in the start arm of the T-maze and block one of the goal arms. Allow the animal to enter the open arm. Once the animal has entered, confine it in that arm for a short period (e.g., 30 seconds).
-
Delay: Return the animal to its home cage for a specified delay period (e.g., 30 seconds).
-
Trial 2 (Free Choice): Place the animal back in the start arm with both goal arms now open.
-
Recording: Record which arm the animal chooses to enter. A spontaneous alternation is recorded if the animal enters the arm opposite to the one it was forced into in Trial 1.
-
Data Analysis: Calculate the percentage of spontaneous alternation for each treatment group: (Number of alternations / Total number of animals) x 100.
Protocol 2: In Vivo Microdialysis for Measurement of Hippocampal Acetylcholine
Objective: To measure the effect of this compound, alone or in combination, on extracellular acetylcholine levels in the hippocampus of freely moving rodents.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Combination drug
-
Anesthetics
-
Surgical instruments
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a microdialysis guide cannula targeting the hippocampus. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a period of at least 60 minutes.
-
Drug Administration: Administer this compound, the combination drug, or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment acetylcholine levels as a percentage of the baseline levels for each animal.
Protocol 3: Measurement of sAPPα Production in a Neuronal Cell Line
Objective: To determine the effect of this compound, alone or in combination, on the secretion of sAPPα from a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
Combination drug
-
Vehicle
-
sAPPα ELISA kit
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Plating: Plate the neuronal cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treatment: Replace the culture medium with a fresh medium containing various concentrations of this compound, the combination drug, or vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the conditioned medium from each well.
-
ELISA: Perform the sAPPα ELISA according to the manufacturer's instructions. This typically involves adding the conditioned medium to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.
-
Measurement: Read the absorbance of each well using a plate reader.
-
Data Analysis: Calculate the concentration of sAPPα in each sample based on a standard curve. Express the results as a percentage of the vehicle-treated control.
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Caption: Experimental workflow for evaluating combination therapies.
Caption: Logical relationship of this compound and other AD drug classes to disease pathology.
References
Application Notes and Protocols for VRX-03011: A Novel 5-HT4 Receptor Agonist for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VRX-03011 is a novel and potent partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating high selectivity over other serotonin (B10506) receptor subtypes.[1] Emerging research highlights its potential as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease.[1] These application notes provide a comprehensive guide for incorporating this compound into your research, covering its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate study design and interpretation.
Mechanism of Action
This compound exerts its effects primarily through the activation of the 5-HT4 receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that has been shown to enhance cognitive function and provide neuroprotection.[1] The key downstream effects include:
-
Enhanced Acetylcholine (B1216132) Efflux: this compound has been demonstrated to increase the release of acetylcholine in the hippocampus, a neurotransmitter crucial for learning and memory.[1]
-
Promotion of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing: The compound promotes the cleavage of APP by α-secretase, leading to the production of the neuroprotective soluble amyloid precursor protein-alpha (sAPPα).[1]
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Receptor Target | 5-HT4 Receptor (Partial Agonist) | [1] |
| Binding Affinity (Ki) | ~30 nM | [1] |
| Selectivity | >5 µM for other 5-HT receptors tested | [1] |
| sAPPα Secretion (EC50) | ~1-10 nM | [1] |
| In Vivo Efficacy (Rat) | 1, 5, and 10 mg/kg (i.p.) for memory enhancement | [1] |
Signaling Pathway of this compound
The binding of this compound to the 5-HT4 receptor initiates a dual signaling cascade, contributing to its therapeutic effects.
Experimental Protocols
In Vitro: sAPPα Secretion Assay
This protocol details the measurement of soluble amyloid precursor protein-alpha (sAPPα) secretion from cultured cells following treatment with this compound.
Workflow:
Methodology:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4(e) receptor isoform or a human neuroblastoma cell line such as IMR32 in appropriate growth medium.
-
Plate cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Wash cells with PBS and replace the growth medium with the serum-free medium containing the different concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Conditioned Media Collection:
-
Collect the conditioned medium from each well.
-
Centrifuge the media to pellet any detached cells and debris.
-
Transfer the supernatant to a fresh tube and store at -80°C until analysis.
-
-
sAPPα Quantification (Western Blot):
-
Determine the total protein concentration of the cell lysates using a BCA assay.
-
Load equal amounts of total protein from the conditioned media onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for sAPPα (e.g., 6E10).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control from the cell lysate (e.g., β-actin).
-
-
Data Analysis:
-
Calculate the fold change in sAPPα secretion relative to the vehicle control for each concentration of this compound.
-
Plot the concentration-response data and determine the EC50 value.
-
Quantitative Data:
| This compound Concentration | Fold Increase in sAPPα (CHO-h5-HT4(e) cells) |
| Vehicle | 1.0 |
| 1 nM | Data not available in abstract |
| ~1-10 nM (EC50) | ~50% of maximal response [1] |
| 100 nM | Data not available in abstract |
| 1 µM | Data not available in abstract |
Note: More specific quantitative data would require access to the full-text of the cited publication.
In Vivo: Spontaneous Alternation Task (Rat)
This protocol assesses the effect of this compound on spatial working memory in rats using a spontaneous alternation task in a Y-maze or T-maze.
Workflow:
Methodology:
-
Apparatus: A Y-maze or T-maze with three identical arms.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 0.1, 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the rat in the maze.
-
Place the rat at the center of the maze and allow it to freely explore the arms for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An arm entry is defined as all four paws entering the arm.
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, BCA, CAB).
-
-
Data Analysis:
-
Calculate the percentage of alternation using the following formula: % Alternation = (Number of Alternations / (Total Number of Arm Entries - 2)) * 100
-
Compare the percent alternation between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
-
Quantitative Data:
| This compound Dose (mg/kg, i.p.) | Spontaneous Alternation Performance (Rat) |
| Vehicle | Baseline Performance |
| 0.1 | No significant enhancement |
| 1 | Significant enhancement [1] |
| 5 | Significant enhancement [1] |
| 10 | Significant enhancement [1] |
Note: The exact percentage of alternation for each dose group is not provided in the abstract of the primary publication.
In Vivo: Hippocampal Acetylcholine Microdialysis (Rat)
This protocol measures the effect of this compound on acetylcholine efflux in the hippocampus of freely moving rats.
Workflow:
Methodology:
-
Surgical Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the hippocampus.
-
Allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 1 or 5 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Acetylcholine Analysis:
-
Analyze the acetylcholine concentration in the dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the acetylcholine levels in each sample as a percentage of the average baseline concentration.
-
Compare the time course of acetylcholine efflux between the different treatment groups.
-
Quantitative Data:
| This compound Dose (mg/kg, i.p.) | Hippocampal Acetylcholine Efflux (Rat) |
| Vehicle | No significant change from baseline |
| 1 | Enhanced during behavioral testing [1] |
| 5 | Enhanced during behavioral testing [1] |
Note: The specific percentage increase in acetylcholine efflux is not detailed in the abstract of the primary publication.
Conclusion
This compound presents a promising pharmacological tool for investigating the role of the 5-HT4 receptor in cognitive function and neurodegenerative disease models. The protocols and data provided in these application notes offer a foundation for designing and executing robust experiments to further elucidate the therapeutic potential of this compound. For more detailed quantitative data, researchers are encouraged to consult the full-text of the cited scientific literature.
References
Application Notes and Protocols for VRX-03011 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sourcing, handling, and experimental use of VRX-03011, a selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). This compound has demonstrated potential as a therapeutic agent for Alzheimer's disease by enhancing cognitive function and promoting non-amyloidogenic processing of amyloid precursor protein (APP).[1]
Sourcing and Purchasing this compound
This compound, also known as PRX-03140 potassium salt, is available for research purposes from specialized chemical suppliers. One identified vendor is MedChemExpress.[2][3][4][5][6] When purchasing, it is crucial to obtain a certificate of analysis (CoA) to verify the compound's identity, purity, and quality.
General Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 6,7-dihydro-4-hydroxy-7-isopropyl-6-oxo-N-(3-(piperidin-1-yl)propyl)thieno[2,3-b]pyridine-5-carboxamide |
| Molecular Formula | C21H28N4O3S |
| Molecular Weight | 432.54 g/mol |
| CAS Number | 869493-26-5 |
| Solubility | Soluble in DMSO |
Pharmacological Data
This compound is a potent and selective partial agonist for the 5-HT4 receptor. Its pharmacological activity has been characterized in several studies.[1]
| Parameter | Value | Description |
| Ki | ~30 nM | Binding affinity for the 5-HT4 receptor.[1] |
| EC50 (sAPPα release) | ~1-10 nM | Potency in stimulating the release of the non-amyloidogenic soluble amyloid precursor protein alpha.[1] |
| EC50 (guinea pig ileum/colon) | > 10 µM | Demonstrates low activity on gastrointestinal contractility, suggesting a favorable side-effect profile.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating 5-HT4 receptors, which are Gs-protein coupled receptors. This activation initiates a signaling cascade that has two key downstream effects relevant to Alzheimer's disease therapy: enhancement of cholinergic neurotransmission and promotion of the non-amyloidogenic APP processing pathway.[7][8][9]
Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7][9] This rise in cAMP can then activate Protein Kinase A (PKA). PKA can phosphorylate and inhibit potassium channels, leading to membrane depolarization and subsequent calcium influx, which facilitates the release of acetylcholine (B1216132).[7] Enhanced acetylcholine levels are associated with improved cognitive function.
Furthermore, 5-HT4 receptor activation can stimulate the α-secretase pathway for APP processing.[8][10] This leads to the production of the neuroprotective soluble APPα (sAPPα) fragment and reduces the formation of the amyloid-β (Aβ) peptides that are central to Alzheimer's disease pathology.[8][9][10]
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 丁香通-异常行为检测 [m.biomart.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New Insights into Serotonin 5-HT4 Receptors : A Novel Therapeutic...: Ingenta Connect [ingentaconnect.com]
- 8. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VRX-03011 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address solubility challenges encountered with VRX-03011, a novel partial 5-HT4 agonist. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a partial 5-HT4 receptor agonist with potential therapeutic applications in conditions like Alzheimer's disease.[1] Like many small molecule drugs in development, this compound is a lipophilic compound and is anticipated to have low aqueous solubility.[2][3][4] Poor solubility can lead to challenges in preparing stock solutions, inaccurate dosing in in-vitro and in-vivo experiments, and can negatively impact bioavailability and the reproducibility of experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds.[5] For cell-based assays, it is critical to keep the final concentration of DMSO as low as possible (ideally below 0.5%) to avoid cellular toxicity.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can improve solubility.
-
Adjust pH: If your experimental conditions allow, adjusting the pH of the buffer may enhance the solubility of this compound, which has ionizable groups.
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The this compound powder does not fully dissolve in the chosen solvent.
-
Visible particulate matter remains after vortexing.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Selection | Based on its thieno[2,3-b]pyridine (B153569) core, this compound is expected to have better solubility in organic solvents.[5][6] |
| 2 | Gentle Heating | Gently warm the solution in a water bath (e.g., 37°C) for a short period. |
| 3 | Sonication | Use a sonicator bath in short bursts to aid dissolution. |
| 4 | pH Adjustment | If using an aqueous buffer, test a range of pH values. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency (EC50/IC50).
-
Visible precipitation in the cell culture plate.
Troubleshooting Workflow:
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing VRX-03011 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing VRX-03011 in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring the successful optimization of this compound concentrations for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its mechanism of action involves binding to and activating the 5-HT4 receptor, a Gs-protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream cellular processes.
Q2: What is the primary application of this compound in cell culture experiments?
A2: In the context of neurodegenerative disease research, particularly Alzheimer's disease, this compound is utilized to study the processing of amyloid precursor protein (APP). Specifically, it has been shown to promote the non-amyloidogenic pathway by increasing the secretion of the soluble alpha-fragment of APP (sAPPα).[1]
Q3: What cell lines are suitable for experiments with this compound?
A3: CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT4(e) receptor isoform (CHO-h5-HT4(e)) and human neuroblastoma cell lines such as IMR-32 are reported to be responsive to this compound.
Q4: What is a typical effective concentration range for this compound?
A4: The effective concentration of this compound for inducing sAPPα secretion is in the low nanomolar range, with a reported EC50 of approximately 1-10 nM.[1] However, the optimal concentration can vary depending on the cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Low or no detectable increase in sAPPα secretion.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. See the "Protocol for Determining Optimal this compound Concentration" section below. |
| Low 5-HT4 Receptor Expression | Verify the expression level of the 5-HT4 receptor in your cell line using techniques such as qPCR or western blotting. For CHO cells, ensure the stability of the h5-HT4(e) expression. |
| Incorrect Assay Procedure | Review the sAPPα ELISA protocol for any deviations. Ensure proper sample collection and storage. See the "Protocol for sAPPα Secretion Assay (ELISA)" section for a detailed procedure. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase before treatment. Poor cell viability can affect protein secretion. |
| Compound Degradation | While specific stability data for this compound in media is not extensively published, it is good practice to prepare fresh dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: this compound Precipitation in Cell Culture Media.
| Possible Cause | Suggested Solution |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. This will reduce the "solvent shock" when diluting into aqueous media. |
| Improper Dilution Technique | Add the this compound stock solution to pre-warmed (37°C) cell culture media while gently vortexing or swirling to ensure rapid and even dispersion. A two-step dilution (diluting the stock in a small volume of media before adding to the final culture volume) can also be beneficial. |
| Media Composition | Components in serum or the media itself can sometimes interact with the compound. If possible, test the solubility in serum-free media first. |
Issue 3: High Cell Death or Cytotoxicity Observed.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Determine the cytotoxic concentration of this compound for your cell line using a viability assay. See the "Protocol for Determining Optimal this compound Concentration" section. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments. |
| Poor Cell Culture Conditions | Maintain optimal cell culture conditions (e.g., proper CO2 levels, temperature, and humidity) and ensure aseptic techniques to prevent contamination, which can lead to cell stress and death. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol utilizes a colorimetric MTT assay to assess cell viability and determine the optimal non-toxic concentration range of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell line (e.g., IMR-32 or CHO-h5-HT4(e))
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (≤ 0.1%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with medium only (blank), cells with medium and the DMSO vehicle (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.
Data Presentation:
| This compound Concentration | Cell Viability (%) |
| Vehicle Control (0 nM) | 100 |
| 0.1 nM | [Insert Data] |
| 1 nM | [Insert Data] |
| 10 nM | [Insert Data] |
| 100 nM | [Insert Data] |
| 1 µM | [Insert Data] |
| 10 µM | [Insert Data] |
Protocol for sAPPα Secretion Assay (ELISA)
This protocol outlines the steps for measuring the concentration of secreted sAPPα in cell culture supernatant using a commercially available ELISA kit.
Materials:
-
Conditioned cell culture medium from this compound treated and control cells
-
Human sAPPα ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: After treating the cells with the desired concentrations of this compound for the specified time, collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris. Aliquot the cleared supernatant and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure: Follow the manufacturer's instructions provided with the sAPPα ELISA kit. This typically involves:
-
Preparing the standards and samples.
-
Adding the standards and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the substrate solution and incubating for color development.
-
Adding the stop solution.
-
-
Data Acquisition: Measure the optical density at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the optical density for each standard versus its concentration. Use the standard curve to determine the concentration of sAPPα in your samples.
Data Presentation:
| Treatment | This compound Concentration | sAPPα Concentration (ng/mL) |
| Untreated Control | 0 nM | [Insert Data] |
| Vehicle Control | 0 nM (with DMSO) | [Insert Data] |
| This compound | 1 nM | [Insert Data] |
| This compound | 10 nM | [Insert Data] |
| This compound | 100 nM | [Insert Data] |
Visualizations
References
VRX-03011 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VRX-03011 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked questions (FAQs) & Troubleshooting Guides
1. Compound Formulation and Administration
Q1: What is the recommended vehicle for this compound for in vivo studies?
A1: Based on published preclinical studies, a vehicle of 5% DMSO in sterile water has been used successfully for intraperitoneal (i.p.) administration in rats.
Q2: I'm observing precipitation of this compound in my formulation. What can I do?
A2: Precipitation can lead to inaccurate dosing and reduced bioavailability. Consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Slightly warming the vehicle may help, but ensure the temperature is not high enough to degrade the compound.
-
pH Adjustment: Check the pH of your formulation, as the solubility of compounds can be pH-dependent.
-
Alternative Vehicles: If precipitation persists, you may need to explore other biocompatible vehicles. However, this will require validation to ensure the vehicle itself does not impact the experimental outcomes.
Q3: My results are highly variable between animals after intraperitoneal (i.p.) injection. What could be the cause?
A3: Intraperitoneal injection is a common route of administration, but it can be unreliable if not performed correctly.[1][2] High variability can stem from misinjections.
Troubleshooting IP Injections:
-
Injection Site: Ensure you are injecting into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3]
-
Needle Angle and Depth: Use an appropriate needle size (e.g., 23-25g for rats) and insert it at a shallow angle to avoid puncturing abdominal organs.[3]
-
Restraint: Proper restraint is crucial to prevent animal movement during injection, which can lead to injury or misinjection.[4]
-
Confirmation: After inserting the needle, aspirate slightly to ensure no blood (indicating vessel puncture) or yellowish/greenish fluid (indicating bladder or intestine puncture) is drawn back.[3]
2. Behavioral Assessments: Spontaneous Alternation Task
Q4: What is the spontaneous alternation task and how does it relate to this compound?
A4: The spontaneous alternation task is a behavioral assay used to assess spatial working memory in rodents.[5] It is based on the natural tendency of rodents to explore novel environments. This compound has been shown to enhance performance in this task, indicating its potential to improve cognitive function.[6]
Q5: I am not observing the expected increase in spontaneous alternation with this compound. What are some potential issues?
A5: Several factors can influence the outcome of the spontaneous alternation task. Below is a troubleshooting guide.
| Problem | Possible Cause | Potential Solution |
| Low overall activity/few arm entries | Animal stress or anxiety. | Acclimatize animals to the testing room and handling. Dim the lighting in the testing room.[7] |
| High variability in alternation rates | Inconsistent experimental conditions. | Ensure the maze is cleaned thoroughly between animals to remove olfactory cues. Maintain consistent lighting and noise levels. |
| No significant difference between groups | Incorrect dosing or timing. | Ensure the dose of this compound is within the effective range (1-10 mg/kg for rats) and administered at the correct time before testing (e.g., 30 minutes prior).[6] |
| Animal strain or age. | Consider the strain and age of the animals, as these can affect baseline performance. | |
| Animal jumps out of the maze | Stress or high exploratory drive. | Gently guide the animal back into the maze. Ensure the walls of the maze are high enough.[7] |
3. In Vivo Microdialysis
Q6: What is the purpose of in vivo microdialysis in this compound experiments?
A6: In vivo microdialysis is a technique used to measure the levels of neurotransmitters, like acetylcholine (B1216132), in the extracellular fluid of specific brain regions in awake, freely moving animals.[8] Studies have used this method to demonstrate that this compound can increase acetylcholine efflux in the hippocampus, a brain region critical for memory.[6]
Q7: I am having trouble with my microdialysis experiment, such as low recovery of acetylcholine. What are some common challenges?
A7: In vivo microdialysis can be a technically challenging procedure. Here are some common issues and potential solutions.
| Problem | Possible Cause | Potential Solution |
| Low analyte recovery | Inappropriate flow rate. | Slower flow rates generally result in higher recovery, but also lower temporal resolution. An optimal flow rate needs to be determined empirically.[9][10] |
| Membrane properties. | Ensure the molecular weight cut-off of the probe's membrane is suitable for the analyte of interest. | |
| No detectable signal | Probe placement. | Verify the correct placement of the microdialysis probe in the target brain region using histology after the experiment. |
| Sample degradation. | Collect dialysate samples at low temperatures and add appropriate inhibitors to prevent degradation of the analyte. | |
| Fluid loss or gain | Imbalance in osmotic pressure. | Ensure the perfusion fluid is isotonic to the brain's extracellular fluid. |
| Back pressure. | For larger molecules, a "push-pull" perfusion system can help to reduce back pressure and improve recovery.[8][9] |
Quantitative Data Summary
Table 1: this compound In Vivo Efficacy in Rats
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Delayed Spontaneous Alternation Score | ~55% | Significantly increased | Significantly increased | Significantly increased |
| Hippocampal Acetylcholine Output | Baseline | Significantly increased | Significantly increased | Not reported |
| Data is summarized from Mohler et al., 2007.[6] |
Experimental Protocols
Spontaneous Alternation Task Protocol
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Apparatus: A Y-maze with three identical arms.
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Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before testing.
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Drug Administration: Administer this compound (0.1-10 mg/kg) or vehicle via i.p. injection 30 minutes before the trial.[6]
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Trial: Place the rat at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
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Data Collection: Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).
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Calculation: Percentage of alternation = [Number of alternations / (Total number of arm entries - 2)] x 100.
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Cleaning: Clean the maze thoroughly with 70% ethanol (B145695) between each animal.
In Vivo Microdialysis Protocol
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the hippocampus. Allow for a recovery period of at least one week.
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Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
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Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
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Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
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Drug Administration: Administer this compound or vehicle (i.p.).
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Sample Collection: Continue to collect dialysate samples at regular intervals.
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Analysis: Analyze the concentration of acetylcholine in the dialysate using a sensitive analytical method such as HPLC.
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Histology: At the end of the experiment, perfuse the animal and perform histological verification of the probe placement.
Visualizations
Caption: Proposed signaling pathway for this compound's pro-cognitive effects.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting flow for common in vivo issues.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Spontaneous alternation test [panlab.com]
- 6. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. amuzainc.com [amuzainc.com]
How to minimize off-target effects of VRX-03011
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of VRX-03011, with a focus on minimizing potential off-target effects. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its primary mechanism of action is to activate the 5-HT4 receptor, which can lead to downstream effects such as enhanced memory, increased hippocampal acetylcholine (B1216132) efflux, and regulation of amyloid precursor protein (APP) metabolism towards the non-amyloidogenic pathway.[1][2]
Q2: What is the known selectivity profile of this compound?
Preclinical studies have demonstrated that this compound is highly selective for the 5-HT4 receptor. It has a binding affinity (Ki) of approximately 30 nM for the 5-HT4 receptor, while its affinity for other tested 5-HT receptors is significantly lower (Ki > 5 µM).[1] This high degree of selectivity suggests a low potential for off-target effects mediated by other serotonin (B10506) receptors.
Q3: What are the known off-target effects of this compound?
Based on the available data, this compound exhibits minimal off-target effects. Notably, it did not show contractile properties in guinea pig ileum or colon preparations (EC50 > 10 µM) and did not alter rat intestinal transit at doses up to 10 mg/kg, suggesting a lack of gastrointestinal side effects commonly associated with less selective 5-HT4 agonists.[1]
Q4: In which experimental systems has this compound been tested?
This compound has been evaluated in both in vitro and in vivo models. In vitro studies have used Chinese Hamster Ovary (CHO) cells expressing the human 5-HT4(e) receptor and IMR32 human neuroblastoma cells to assess its effect on sAPPα secretion.[2] In vivo studies have been conducted in rats to evaluate its impact on memory and hippocampal acetylcholine release.[1][3]
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular response at high concentrations. | At concentrations significantly above the EC50, even highly selective compounds may engage with lower-affinity off-targets. | 1. Perform a full dose-response curve: Determine the EC50 for your specific assay and use concentrations around this value. 2. Use a 5-HT4 receptor antagonist: Pre-treatment with a selective 5-HT4 antagonist should block the on-target effects of this compound. Any remaining effect may be off-target. 3. Test in a null cell line: Use a parental cell line that does not express the 5-HT4 receptor to see if the effect persists. |
| Observed effect does not correlate with known 5-HT4 signaling. | The observed phenotype might be due to an unknown off-target or a novel downstream pathway of 5-HT4 activation in your specific model system. | 1. Profile downstream signaling: Investigate known 5-HT4 signaling pathways (e.g., cAMP production, PKA activation) to confirm receptor engagement. 2. Use a structurally unrelated 5-HT4 agonist: If a different 5-HT4 agonist produces the same effect, it is more likely to be an on-target effect. |
| Variability in in vivo results. | Factors such as animal strain, age, or experimental conditions can influence the outcome. Off-target effects could also contribute to variability. | 1. Optimize dosage: Conduct a dose-escalation study to find the optimal dose that maximizes the desired effect with minimal side effects.[1] 2. Control for non-specific binding: Ensure the vehicle used to dissolve this compound does not have any effects on its own.[3] 3. Assess target engagement in vivo: If possible, measure a biomarker of 5-HT4 receptor activation in your animal model. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Source |
| 5-HT4 | ~30 | [1] |
| Other 5-HT Receptors | >5000 | [1] |
Table 2: Effective Concentrations and Dosages of this compound
| Assay | Effect | EC50 / Effective Dose | Source |
| sAPPα secretion (in vitro) | Increase in non-amyloidogenic sAPPα | ~1-10 nM | [1][2] |
| Delayed Spontaneous Alternation (in vivo, rats) | Enhanced performance | 1, 5, and 10 mg/kg (i.p.) | [1] |
| Hippocampal Acetylcholine Efflux (in vivo, rats) | Enhanced output | 1 and 5 mg/kg (i.p.) | [1] |
| Guinea Pig Ileum/Colon Contraction (ex vivo) | No effect | >10 µM | [1] |
| Rat Intestinal Transit (in vivo) | No effect | up to 10 mg/kg | [1] |
Experimental Protocols
Protocol: Assessing On-Target vs. Off-Target Effects on sAPPα Secretion in a Neuronal Cell Line
-
Cell Culture: Culture IMR32 human neuroblastoma cells (which endogenously express the 5-HT4 receptor) in appropriate media and conditions until they reach 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture media to achieve final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).
-
Antagonist Pre-treatment (for off-target assessment): In a subset of wells, pre-incubate the cells with a selective 5-HT4 receptor antagonist (e.g., GR 113808) for 30-60 minutes before adding this compound.
-
Treatment: Remove the culture media and add the media containing the different concentrations of this compound (with or without the antagonist). Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the conditioned media from each well.
-
sAPPα Quantification: Analyze the levels of sAPPα in the conditioned media using a specific ELISA kit or by Western Blotting.
-
Data Analysis:
-
Plot the sAPPα levels against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Compare the sAPPα levels in the presence and absence of the 5-HT4 antagonist. A significant reduction in the this compound-induced sAPPα secretion in the presence of the antagonist confirms an on-target effect.
-
Visualizations
Caption: Proposed signaling pathway of this compound via the 5-HT4 receptor.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
References
Technical Support Center: Improving the Bioavailability of VRX-03011 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioavailability of VRX-03011 in animal models. The following information is designed to offer practical guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge in early drug development, often stemming from poor aqueous solubility and/or low permeability of the compound.[1][2] For a novel compound like this compound, a systematic approach to identify the root cause is crucial.
Troubleshooting Steps:
-
Physicochemical Characterization:
-
Solubility: Determine the aqueous solubility of this compound at different pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal (GI) tract environment.[3]
-
Permeability: Assess the permeability of this compound using in vitro models such as the Caco-2 cell monolayer assay. This will help classify the compound according to the Biopharmaceutics Classification System (BCS).[4] Knowing if this compound is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound will guide formulation strategies.[4]
-
-
Formulation Optimization:
-
Particle Size Reduction: If this compound is a crystalline solid with poor solubility, reducing the particle size can increase the surface area for dissolution.[5][6] Techniques like micronization or nanosizing can significantly improve dissolution rates.[3][6]
-
pH Adjustment: For ionizable compounds, modifying the pH of the formulation vehicle can enhance solubility.[3]
-
Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 300, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL) can improve the wettability and solubilization of hydrophobic compounds.[5][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and potentially facilitating lymphatic transport, which bypasses first-pass metabolism.[6][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix to create an amorphous solid dispersion can prevent crystallization and maintain the drug in a higher energy state, leading to improved solubility and dissolution.[1][9]
-
-
Animal Study Considerations:
-
Fasting State: Ensure that the animals are in a standardized fasted state before dosing, as the presence of food can significantly impact drug absorption.[10]
-
Vehicle Selection: The choice of dosing vehicle is critical. For poorly soluble compounds, an aqueous suspension may lead to inconsistent absorption. Consider using a lipid-based vehicle or a solution with appropriate solubilizing excipients.[10]
-
Q2: How can we select an appropriate formulation strategy for this compound without extensive redevelopment?
A2: A tiered approach to formulation development can efficiently identify a suitable strategy. Start with simpler methods and progress to more complex ones as needed.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To prepare a suspension of this compound with reduced particle size to enhance its dissolution rate.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in purified water)
-
Mortar and pestle or a mechanical mill (e.g., ball mill)
-
Particle size analyzer
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, triturate the powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while continuing to mix.
-
For more significant size reduction, use a mechanical mill according to the manufacturer's instructions.
-
After preparation, analyze the particle size distribution of the suspension to confirm that the desired size range (e.g., 2-5 µm) has been achieved.[7]
-
Ensure the suspension is homogenous by continuous stirring before administration to animals.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Based on the solubility data, construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with an aqueous medium.
-
Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and vortex until the drug is completely dissolved. Gentle heating in a water bath may be used to facilitate dissolution.
-
Evaluate the self-emulsification properties of the formulation by adding a small volume to water and observing the formation of a clear or slightly opalescent microemulsion.
-
Characterize the resulting microemulsion for droplet size and polydispersity index.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area for dissolution.[5][6] | Simple, cost-effective for crystalline solids.[1] | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| pH Adjustment | Increases solubility of ionizable drugs by converting them to their salt form.[3] | Simple and effective for acidic or basic compounds. | Not applicable to neutral compounds; risk of precipitation in different GI tract pH environments.[7] |
| Co-solvents and Surfactants | Improve wettability and solubilization of the drug.[5][7] | Can be used for a wide range of compounds. | Potential for GI irritation or toxicity at high concentrations. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized form; can enhance lymphatic uptake.[6][7][8] | Significant bioavailability enhancement for lipophilic drugs; can bypass first-pass metabolism.[1] | More complex to formulate and characterize; potential for drug precipitation upon digestion. |
| Amorphous Solid Dispersions (ASDs) | Maintains the drug in a high-energy, non-crystalline state, increasing solubility.[1][9] | Can achieve significant increases in solubility and bioavailability.[9] | Can be physically unstable and revert to the crystalline form; requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[6] |
| Cyclodextrin (B1172386) Complexation | Forms inclusion complexes with the drug, increasing its aqueous solubility.[5][7] | Can improve solubility and stability. | Limited by the size and geometry of the drug molecule and the cyclodextrin cavity. |
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
References
- 1. upm-inc.com [upm-inc.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Navigating VRX-03011 Research: A Technical Support Guide for Ensuring Consistent Experimental Outcomes
Introduction
VRX-03011, a selective partial agonist of the 5-HT4 receptor, has shown promise in preclinical studies for its potential cognitive-enhancing and neuroprotective effects. As with any scientific investigation, achieving reproducible and consistent results is paramount. While a comprehensive review of publicly available literature did not reveal explicit studies with contradictory findings regarding the primary outcomes of this compound, this guide is designed to serve as a proactive technical support center for researchers. Its purpose is to mitigate the risk of variability and to provide a framework for troubleshooting potential inconsistencies that may arise during experimentation.
This resource provides detailed experimental protocols derived from key studies, summarizes expected quantitative outcomes in a clear format, and offers troubleshooting guidance in a frequently asked questions (FAQ) format. Additionally, visual diagrams of key pathways and workflows are included to enhance understanding.
Quantitative Data Summary
To aid in the comparison of experimental results, the following tables summarize the key quantitative data from foundational this compound studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor/Assay | Value |
| Binding Affinity (Ki) | 5-HT4 Receptor | ~30 nM |
| Selectivity | Other 5-HT Receptors | >5 µM |
| sAPPα Secretion (EC50) | CHO cells (h5-HT4(e) isoform) | ~1-10 nM |
| Gastrointestinal Effects (EC50) | Guinea pig ileum/colon | >10 µM |
Table 2: In Vivo Efficacy of this compound in Rats
| Experiment | Doses (mg/kg, i.p.) | Key Findings |
| Delayed Spontaneous Alternation | 0.1, 1, 5, 10 | Significant enhancement at 1, 5, and 10 mg/kg |
| No-Delay Spontaneous Alternation | 0.1, 1, 5, 10 | No significant effect at any dose |
| Hippocampal Acetylcholine (B1216132) Efflux | 1, 5 | Concomitant enhancement with behavioral task |
| Intestinal Transit | Up to 10 | No alteration |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are protocols for key experiments performed in the evaluation of this compound.
1. Delayed Spontaneous Alternation Task
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Apparatus: A T-maze with a start arm and two identical goal arms.
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Procedure:
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Administer this compound (0.1-10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.
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Forced-Choice Trial: Place the rat in the start arm and force it to enter one of the goal arms by blocking the other.
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Confine the rat in the chosen goal arm for 30 seconds.
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Free-Choice Trial: Immediately after the confinement, place the rat back in the start arm with both goal arms now open.
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Record which arm the rat enters. An "alternation" is recorded if the rat enters the previously unvisited arm.
-
-
Data Analysis: Calculate the percentage of alternation for each treatment group.
2. In Vivo Microdialysis for Acetylcholine Measurement
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Surgery: Implant a microdialysis guide cannula into the hippocampus of anesthetized rats. Allow for a recovery period.
-
Procedure:
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On the day of the experiment, insert a microdialysis probe into the guide cannula.
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Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
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Collect baseline samples.
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Administer this compound (1 or 5 mg/kg, i.p.) or vehicle.
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Continue sample collection during the behavioral testing (Delayed Spontaneous Alternation).
-
-
Analysis: Analyze the dialysate samples for acetylcholine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
3. sAPPα Secretion Assay
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Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4(e) receptor isoform or a human neuroblastoma cell line like IMR-32.
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Wash the cells and replace the medium with a serum-free medium.
-
Treat the cells with varying concentrations of this compound for a specified incubation period.
-
Collect the conditioned medium.
-
-
Analysis: Analyze the levels of secreted sAPPα in the medium using Western blotting or an ELISA kit.
Troubleshooting and FAQs
This section addresses potential issues that researchers may encounter, providing guidance to ensure data consistency.
Q1: We are not observing a significant improvement in the delayed spontaneous alternation task with this compound at the 1 mg/kg dose. What could be the issue?
-
A1: Potential Causes and Troubleshooting Steps:
-
Drug Administration: Ensure the intraperitoneal (i.p.) injection was performed correctly and that the 30-minute pre-treatment time was strictly followed.
-
Animal Stress: High levels of stress in the animals can interfere with cognitive tasks. Ensure proper handling and acclimatization of the animals to the experimental room and the T-maze.
-
Maze Conditions: The T-maze should be cleaned between each trial to eliminate olfactory cues that could influence the rat's choice.
-
Sub-optimal Dose: While 1 mg/kg was found to be effective, consider performing a full dose-response curve (1, 5, and 10 mg/kg) to determine the optimal effective dose in your specific colony of rats.[1]
-
Q2: Our baseline hippocampal acetylcholine levels are highly variable between animals. How can we reduce this variability?
-
A2: Potential Causes and Troubleshooting Steps:
-
Probe Placement: The precise location of the microdialysis probe in the hippocampus is critical. Verify the probe placement histologically at the end of the experiment.
-
Equilibration Time: Allow for a sufficient equilibration period after probe insertion before collecting the first baseline sample.
-
Animal's State: Ensure that the animals are in a consistent state (e.g., resting) during the baseline collection period.
-
Flow Rate: Maintain a consistent and slow perfusion rate to ensure stable dialysis.
-
Q3: The levels of sAPPα secretion in our cell-based assay are lower than expected after treatment with this compound. What are some possible reasons?
-
A3: Potential Causes and Troubleshooting Steps:
-
Cell Line and Receptor Expression: Confirm the expression level of the 5-HT4 receptor in your cell line. Lower receptor density will result in a reduced response.
-
Drug Potency: Verify the concentration and integrity of your this compound stock solution.
-
Incubation Time: Optimize the incubation time for this compound treatment. A time-course experiment can help determine the peak of sAPPα secretion.
-
Cell Health: Ensure the cells are healthy and not overgrown, as this can affect their secretory capacity.
-
Visual Guides
This compound Mechanism of Action
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
Caption: Workflow for behavioral and neurochemical analysis.
Troubleshooting Logic for Inconsistent Behavioral Results
Caption: A logical approach to troubleshooting behavioral data.
References
Technical Support Center: VRX-03011 Stability in Experimental Buffers
Disclaimer: Specific stability data for VRX-03011 in different experimental buffers is not publicly available. This guide provides general best practices and troubleshooting advice for assessing the stability of small molecules, like this compound, in common laboratory buffers.
This technical support center is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and general protocols to help ensure the stability and efficacy of your compounds in solution.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My experimental results with this compound are inconsistent. Could buffer stability be the issue?
A1: Yes, inconsistent results are a common sign of compound instability. Degradation of your small molecule in the experimental buffer can lead to a lower effective concentration, resulting in variability between experiments. It is crucial to ensure your compound is stable under the specific conditions (pH, temperature, buffer components) of your assay.
Q2: I'm seeing a decrease in the activity of this compound over the course of my experiment. What could be the cause?
A2: A gradual loss of activity suggests that the compound may be degrading in your buffer system. This can be influenced by several factors including the pH of the buffer, temperature, and the presence of certain ions.[1][2] Consider performing a time-course experiment to assess the stability of this compound in your buffer at the experimental temperature.
Q3: How do I choose the best buffer for my experiment with this compound?
A3: The ideal buffer will maintain a stable pH at your experimental temperature and be inert with respect to your compound.[1][2] The choice depends on the desired pH range for your experiment. Consult a buffer properties table to select a buffer with a pKa value close to the target pH. It is also advisable to test the stability of this compound in a few different buffer systems to find the most suitable one.
Q4: Can I store this compound in a buffer solution?
A4: Long-term storage of small molecules in solution is generally not recommended unless stability has been confirmed. For stock solutions, it is best to dissolve the compound in a suitable organic solvent, aliquot it, and store it at -20°C or -80°C. Prepare the working solution in your experimental buffer fresh for each experiment.
Q5: What are the signs of this compound precipitation in my buffer?
A5: Visual signs of precipitation include cloudiness, turbidity, or the formation of visible particles in the solution. This can occur if the buffer conditions (e.g., pH, ionic strength) reduce the solubility of your compound. If you suspect precipitation, you can try to centrifuge the solution and analyze the supernatant for a decrease in compound concentration.
Common Laboratory Buffers
For your convenience, the following table summarizes the properties of some commonly used laboratory buffers. The optimal buffer for your experiment will have a pKa value close to your desired experimental pH.
| Buffer Name | pKa at 25°C | Useful pH Range |
| Phosphate-Buffered Saline (PBS) | 7.4 | 7.0 - 7.6 |
| Tris-HCl | 8.1 | 7.0 - 9.0 |
| HEPES | 7.5 | 6.8 - 8.2 |
| MES | 6.1 | 5.5 - 6.7 |
| PIPES | 6.8 | 6.1 - 7.5 |
| MOPS | 7.2 | 6.5 - 7.9 |
General Experimental Protocol for Assessing Small Molecule Stability
This protocol provides a framework for testing the stability of a compound like this compound in your experimental buffer.
Objective: To determine the stability of this compound in a specific buffer over time at a given temperature.
Materials:
-
This compound
-
Selected experimental buffer(s)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Incubator or water bath set to the experimental temperature
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare the test solution: Dilute the this compound stock solution into the experimental buffer to the final working concentration.
-
Timepoint Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot and inject it into the HPLC system to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Incubation: Place the remaining test solution in an incubator or water bath set to your experimental temperature.
-
Timepoint Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 sample.
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
Visualizing Experimental Workflows
Below are diagrams illustrating a general workflow for stability testing and a troubleshooting guide for stability-related issues.
Caption: Workflow for Assessing Compound Stability in Buffer.
References
Refining VRX-03011 administration techniques for better outcomes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with VRX-03011. Our aim is to help refine administration techniques to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For optimal stability and activity, lyophilized this compound should be reconstituted using sterile, nuclease-free water. Avoid using buffers containing phosphates or high salt concentrations, as this may lead to precipitation.
Q2: Can this compound be stored after reconstitution? If so, under what conditions?
Yes, reconstituted this compound can be stored. For short-term storage (up to 24 hours), keep the solution at 2-8°C. For long-term storage, aliquot the reconstituted solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Q3: We are observing lower than expected efficacy in our in vivo models. What are the potential causes?
Several factors can contribute to lower than expected efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying the root cause. Key areas to investigate include administration technique, dosage accuracy, and animal model variability.
Troubleshooting Guides
Issue 1: Low Transduction Efficiency in Cell Culture
If you are experiencing low transduction efficiency with this compound in your cell culture experiments, consider the following troubleshooting steps:
-
Cell Health and Confluency: Ensure cells are healthy, actively dividing, and are at the optimal confluency (typically 70-80%) at the time of transduction.
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Multiplicity of Infection (MOI): The optimal MOI can vary between cell types. It is recommended to perform a dose-response experiment to determine the ideal MOI for your specific cell line.
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Incubation Time: Ensure the cells are incubated with this compound for the recommended duration as specified in the protocol.
-
Reagent Quality: Verify the quality and integrity of your this compound stock and other reagents used in the experiment.
Experimental Protocol: Optimizing Multiplicity of Infection (MOI)
This protocol outlines a method for determining the optimal MOI of this compound for a target cell line.
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transduction.
-
Prepare this compound Dilutions: On the day of transduction, prepare a series of this compound dilutions to achieve a range of MOIs (e.g., 0, 1, 5, 10, 20, 50).
-
Transduction: Remove the culture medium from the cells and add the this compound dilutions. Incubate for the recommended period (e.g., 24 hours).
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Assay for Transduction Efficiency: After the incubation period, replace the medium and allow the cells to grow for another 48-72 hours. Assess transduction efficiency using an appropriate method, such as flow cytometry for a fluorescent reporter or qPCR for transgene expression.
-
Data Analysis: Plot the transduction efficiency against the MOI to determine the optimal concentration of this compound for your experiments.
Data Presentation: MOI Optimization Results
| MOI | % Transduced Cells (Flow Cytometry) | Relative Gene Expression (qPCR) |
| 0 | 0.5% | 1.0 |
| 1 | 15.2% | 12.5 |
| 5 | 45.8% | 55.2 |
| 10 | 82.1% | 110.8 |
| 20 | 85.3% | 115.4 |
| 50 | 86.0% | 112.9 |
Diagram: MOI Optimization Workflow
VRX-03011 Research: A Technical Support Guide to Controlling for Placebo Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for placebo effects in clinical trials involving VRX-03011, a partial 5-HT4 agonist under investigation for cognitive enhancement, potentially for conditions like Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for the placebo effect critical in this compound research?
A1: The placebo effect, where a participant's belief in a treatment can lead to real physiological and psychological changes, is a significant factor in studies targeting cognitive function. In Alzheimer's disease and cognitive enhancement trials, the subjective nature of many endpoints and the high motivation of participants can lead to a pronounced placebo response.[1][2] Controlling for this effect is essential to isolate the true pharmacological impact of this compound from these psychological influences, ensuring that observed benefits are genuinely attributable to the drug's mechanism of action.[3][4]
Q2: What is the standard clinical trial design for controlling placebo effects in this therapeutic area?
A2: The gold standard for minimizing bias and controlling for placebo effects is the randomized, double-blind, placebo-controlled, parallel-group trial .[5] In this design:
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Randomized: Participants are randomly assigned to either the this compound group or a placebo group.
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Double-blind: Neither the participants nor the researchers administering the treatment and assessments know who is receiving the active drug and who is receiving the placebo.[6]
-
Placebo-controlled: The placebo should be identical to the this compound formulation in appearance, taste, and administration schedule to maintain the blind.[4]
-
Parallel-group: Each group receives its assigned treatment for the duration of the study.
Q3: How can we manage participant expectations to minimize the placebo effect?
A3: Managing participant expectations is crucial.[7] Key strategies include:
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Standardized Information: Provide all participants with the same information about the study, emphasizing that they may receive either the active drug or a placebo.
-
Neutral Language: Use neutral and balanced language when describing the potential benefits and side effects of the investigational drug.
-
Avoid Over-enthusiasm: The research team should be trained to interact with all participants in a consistent and neutral manner to avoid inadvertently raising expectations.[8]
Q4: What are common challenges with using cognitive assessment tools like the ADAS-Cog?
A4: The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is a common primary outcome measure.[9][10] However, it is prone to variability and errors.[11] Common issues include:
-
Rater Variability: Inconsistent administration and scoring by different raters can introduce noise into the data.
-
Learning Effects: Repeated administration of the same test can lead to improved performance due to practice, not the drug's effect.
-
Ceiling Effects: In early-stage disease, participants may score at the top of the scale, making it difficult to detect improvement.[11]
Troubleshooting Guides
Issue 1: High Placebo Response Rate Obscuring Treatment Effect
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Problem: The placebo group shows a significant improvement in cognitive scores, making it difficult to demonstrate a statistically significant difference for the this compound group.
-
Possible Causes:
-
High participant and investigator expectations.
-
Increased attention and care provided to all participants in a clinical trial setting.
-
Variability in the natural course of the disease.
-
-
Solutions:
-
Placebo Run-in Period: A period where all participants receive a placebo before randomization can help identify and exclude high placebo responders.[8][12]
-
Rater Training: Implement rigorous and standardized training for all raters to ensure consistent administration of cognitive assessments.
-
Centralized Rating: Use a smaller pool of highly trained raters or a central rating system to reduce inter-rater variability.
-
Statistical Analysis: Employ advanced statistical models that can account for and adjust for the placebo response.
-
Issue 2: Unblinding of Participants and Investigators
-
Problem: Participants or investigators correctly guess the treatment allocation, which can bias the results.
-
Possible Causes:
-
Side Effects: this compound may have subtle but noticeable side effects that are absent with the placebo.
-
Perceived Efficacy: Participants who feel their cognition is improving may assume they are on the active drug.
-
-
Solutions:
-
Active Placebo: In some cases, an active placebo that mimics the side effects of the study drug can be used, although this is not always feasible.
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Blinding Assessment: At the end of the trial, ask participants and investigators to guess the treatment allocation. If the guess rate is significantly better than chance, it may indicate a failure of blinding and should be addressed in the analysis.[6]
-
Objective Endpoints: Rely on objective biomarkers in addition to subjective cognitive assessments, as these are less susceptible to expectation bias.
-
Data Presentation
The following table presents a hypothetical summary of quantitative data from a simulated 18-month, double-blind, placebo-controlled Phase II trial of this compound in patients with early Alzheimer's disease. This data is for illustrative purposes, based on typical outcomes in such trials.[9]
| Outcome Measure | This compound (n=200) | Placebo (n=200) | p-value |
| Change from Baseline in ADAS-Cog (11-item) | |||
| Mean Change (± SD) | +3.5 (± 6.8) | +5.5 (± 8.2) | <0.05 |
| Change from Baseline in CDR-SB | |||
| Mean Change (± SD) | +1.0 (± 1.5) | +1.8 (± 2.0) | <0.05 |
| Biomarker: sAPPα in CSF (% Change) | |||
| Mean Change (± SD) | +25% (± 15%) | +2% (± 10%) | <0.001 |
Note: A lower increase in ADAS-Cog and CDR-SB scores indicates less cognitive and functional decline.
Experimental Protocols
Protocol: Quantification of sAPPα in Cell Culture
This protocol describes an in vitro experiment to quantify the effect of this compound on the secretion of soluble amyloid precursor protein alpha (sAPPα), a key biomarker of the non-amyloidogenic pathway.
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines expressing 5-HT4 receptors in appropriate media until they reach 80-90% confluency.
-
-
Treatment:
-
Replace the culture medium with a serum-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Collect the conditioned media from each well.
-
Centrifuge the media to remove any cellular debris.
-
-
Quantification of sAPPα:
-
Use a commercially available ELISA kit for human sAPPα.
-
Follow the manufacturer's instructions to perform the assay on the collected conditioned media.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided sAPPα standards.
-
Calculate the concentration of sAPPα in each sample based on the standard curve.
-
Normalize the sAPPα concentration to the total protein content of the corresponding cell lysate.
-
Plot the sAPPα concentration against the this compound concentration to determine the dose-response relationship and calculate the EC50 value.[13]
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Controlling for Placebo Effects in Computerized Cognitive Training Studies With Healthy Older Adults From 2016-2018: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 4. alz.org [alz.org]
- 5. clinicalresearch.com [clinicalresearch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hmieducation.com [hmieducation.com]
- 8. cognivia.com [cognivia.com]
- 9. Current Alzheimer's disease clinical trials: Methods and placebo outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Alzheimer's Disease Assessment Scale: patterns and predictors of baseline cognitive performance in multicenter Alzheimer's disease trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.uci.edu [research.uci.edu]
- 13. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming VRX-03011 delivery challenges to the central nervous system
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the delivery of VRX-03011 to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and highly selective partial 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1] Its primary mechanism of action involves the activation of 5-HT4 receptors, which are positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] This signaling cascade is believed to enhance cognitive processes and offer neuroprotection, making this compound a potential therapeutic agent for conditions like Alzheimer's disease.[1] In preclinical models, this compound has been shown to enhance hippocampal acetylcholine (B1216132) efflux and promote the non-amyloidogenic processing of amyloid precursor protein (APP).[1]
Q2: What are the main challenges in delivering this compound to the CNS?
A2: The primary challenge for the systemic delivery of this compound to the CNS is overcoming the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Key challenges include:
-
Physicochemical Properties: While specific data for this compound is not publicly available, small molecules in this class must possess an optimal balance of lipophilicity, molecular weight, and hydrogen bonding capacity to passively diffuse across the BBB.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump xenobiotics, including therapeutic agents, out of the brain and back into the bloodstream.
-
Plasma Protein Binding: High affinity for plasma proteins can reduce the fraction of unbound drug available to cross the BBB.
Q3: What is Kp,uu,brain and why is it a critical parameter for this compound development?
A3: Kp,uu,brain is the unbound brain-to-plasma partition coefficient. It represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma at steady-state.[4] This is a critical parameter because it is believed that only the unbound fraction of a drug is able to cross the BBB and interact with its target. A Kp,uu,brain value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not significantly affected by efflux or influx transporters.[5] A value less than 1 often indicates that the drug is a substrate for efflux transporters at the BBB.[5] Therefore, determining the Kp,uu,brain of this compound is essential for understanding its CNS exposure and for predicting its therapeutic efficacy.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during the preclinical evaluation of this compound's CNS delivery.
Issue 1: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| High Plasma Protein Binding | 1. Determine Fraction Unbound in Plasma (fu,plasma): Use equilibrium dialysis to measure the percentage of this compound that is not bound to plasma proteins. 2. Calculate Kp,uu,brain: A low Kp may be acceptable if the unbound fraction in plasma is very low, but the Kp,uu,brain is still within an acceptable range (typically > 0.3 for CNS drugs). |
| Poor Passive Permeability | 1. Assess Physicochemical Properties: If not already done, determine the cLogP, molecular weight, and polar surface area (PSA) of this compound. Optimal values for CNS penetration are generally considered to be cLogP between 1-3, molecular weight < 450 Da, and PSA < 90 Ų. 2. In Vitro Permeability Assay: Use an in vitro BBB model, such as the hCMEC/D3 transwell assay, to determine the apparent permeability coefficient (Papp). A low Papp value suggests poor passive diffusion. |
| Active Efflux by Transporters (e.g., P-gp, BCRP) | 1. In Vitro Efflux Assay: Perform a bidirectional permeability assay using cell lines overexpressing P-gp (e.g., MDCK-MDR1) or BCRP. An efflux ratio greater than 2 is indicative of active efflux. 2. Co-administration with Inhibitors: In preclinical in vivo models, co-administer this compound with a known P-gp/BCRP inhibitor (e.g., elacridar) to see if the Kp value increases. |
| Rapid Metabolism in the Brain | 1. Brain Homogenate Stability Assay: Incubate this compound with brain homogenates to assess its metabolic stability in the CNS environment. 2. Identify Metabolites: Use LC-MS/MS to identify any metabolites formed in the brain homogenate. |
Issue 2: High Variability in In Vivo Brain Penetration Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing or Sampling | 1. Standardize Procedures: Ensure that all experimental procedures, including drug formulation, route of administration, and timing of blood and brain tissue collection, are strictly standardized. 2. Use of Cannulation: For intravenous studies, use of a cannula can ensure more accurate and consistent administration. |
| Animal-to-Animal Differences in Transporter Expression/Activity | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. 2. Use of Knockout Models: Consider using P-gp/BCRP knockout animal models to eliminate the variability associated with these transporters. |
| Issues with Bioanalytical Method | 1. Validate Assay: Ensure that the LC-MS/MS method used to quantify this compound in plasma and brain homogenate is fully validated for accuracy, precision, linearity, and stability. 2. Matrix Effects: Evaluate for matrix effects from both plasma and brain homogenate that could interfere with quantification. |
Data Presentation
Table 1: Physicochemical Properties of Representative 5-HT4 Agonists and Successful CNS Drugs
As specific data for this compound is not publicly available, data for prucalopride (B966) and tegaserod (B130379) are provided as representative examples of the 5-HT4 agonist class.
| Compound | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) | pKa (strongest basic) | Reference |
| Prucalopride | 367.9 | ~2.8-3.2 (calculated) | 76.8 | 8.98 | [6][7] |
| Tegaserod | 301.4 | ~2.5-3.0 (calculated) | ~100 | - | [8] |
| Median for Marketed CNS Drugs | 310 | 2.5 | < 70-90 | 7.5-10.5 |
Table 2: Unbound Brain-to-Plasma Ratios (Kp,uu,brain) for Selected CNS Drugs
| Drug | Therapeutic Class | Kp,uu,brain (rat) | Reference |
| Carbamazepine | Anticonvulsant | 1.0 | [9] |
| Diazepam | Anxiolytic | 1.02 | [9] |
| Fluoxetine | Antidepressant | 0.89 | [9] |
| Risperidone | Antipsychotic | 0.26 | [9] |
| Loperamide | Opioid (P-gp substrate) | ~0.02 |
Table 3: Apparent Permeability (Papp) of Various Compounds in the hCMEC/D3 In Vitro BBB Model
| Compound | Papp (10⁻⁶ cm/s) | Classification | Reference |
| Sucrose | 0.16 | Low permeability marker | [10] |
| Morphine | 0.54 | Moderately permeable | [10] |
| Propranolol | 4.49 | High permeability marker | [10] |
| Caffeine | High | High permeability | [11] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using the hCMEC/D3 Transwell Model
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro model of the human BBB.
Methodology:
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Cell Culture:
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Culture hCMEC/D3 cells in complete EndoGRO-MV medium.
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Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with collagen.
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Seed hCMEC/D3 cells onto the coated inserts at a high density and culture until a confluent monolayer is formed.
-
-
Barrier Integrity Assessment:
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Measure the transendothelial electrical resistance (TEER) across the cell monolayer using an EVOM2 voltohmmeter. TEER values should reach a stable plateau before starting the permeability assay.
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Confirm low permeability to a paracellular marker like Lucifer Yellow or FITC-dextran.
-
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Permeability Assay:
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Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).
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Add this compound (at a known concentration) to the apical (donor) chamber.
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At specified time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.
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To assess active efflux, perform the assay in the reverse direction (basolateral to apical).
-
-
Sample Analysis:
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Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
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Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
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dQ/dt is the rate of drug transport into the receiver chamber.
-
A is the surface area of the Transwell membrane.
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C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Determination of Unbound Fraction in Brain Tissue (fu,brain) by Equilibrium Dialysis
Objective: To measure the fraction of this compound that is not bound to brain tissue components.
Methodology:
-
Brain Homogenate Preparation:
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Harvest brains from untreated rodents and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 20-25% (w/v).
-
-
Equilibrium Dialysis Setup:
-
Use a rapid equilibrium dialysis (RED) device with dialysis membranes (e.g., 8-12 kDa MWCO).
-
Add the brain homogenate spiked with a known concentration of this compound to one chamber of the dialysis unit.
-
Add dialysis buffer to the other chamber.
-
-
Incubation:
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Incubate the sealed dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, to be determined empirically).
-
-
Sample Analysis:
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After incubation, collect samples from both the brain homogenate chamber and the buffer chamber.
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Quantify the concentration of this compound in both samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound in brain (fu,brain) using the following equation: fu,brain = Concentration in Buffer Chamber / Concentration in Brain Homogenate Chamber
-
Protocol 3: In Vivo Microdialysis for Measuring Unbound this compound in the Brain
Objective: To measure the extracellular concentration of unbound this compound in a specific brain region (e.g., hippocampus) of a freely moving rodent.
Methodology:
-
Surgical Implantation of Guide Cannula:
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Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
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Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Equilibration:
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On the day of the experiment, insert a microdialysis probe through the guide cannula.
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Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
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Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
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Sample Collection and Drug Administration:
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Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
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Administer this compound systemically (e.g., via intraperitoneal injection).
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Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the dialysate samples using a highly sensitive LC-MS/MS method.
-
-
Data Analysis:
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The concentration of this compound in the dialysate represents the unbound concentration in the brain's extracellular fluid.
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This data can be used in conjunction with plasma concentration data to calculate the Kp,uu,brain.
-
Visualizations
Caption: A logical workflow for troubleshooting low brain penetration of this compound.
Caption: An experimental workflow for the in vivo determination of Kp and Kp,uu,brain.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.ucsc.edu [people.ucsc.edu]
- 6. Prucalopride | C18H26ClN3O3 | CID 3052762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the activity of a new batch of VRX-03011
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the activity of a new batch of VRX-03011, a novel partial 5-HT4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are Gs-protein-coupled receptors (GPCRs). This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What are the expected quantitative values for a typical batch of this compound?
A2: A typical batch of this compound should exhibit a high affinity for the 5-HT4 receptor. Published data indicates a binding affinity (Ki) of approximately 30 nM.[1] Functionally, it has been shown to induce a concentration-dependent increase in the non-amyloidogenic soluble form of amyloid precursor protein (sAPPα) with a half-maximal effective concentration (EC50) of approximately 1-10 nM.[1]
Q3: What are the key assays to validate the activity of a new batch of this compound?
A3: The two primary assays for validating the activity of a new batch of this compound are:
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5-HT4 Receptor Binding Assay: To confirm the affinity of the compound for the receptor.
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cAMP Accumulation Assay: To verify the functional agonistic activity of the compound by measuring the downstream second messenger response.
A β-arrestin recruitment assay can also be performed to further characterize the signaling profile of the agonist.
Q4: We are observing lower than expected potency in our cAMP assay. What could be the issue?
A4: Please refer to the "Troubleshooting Guide: cAMP Accumulation Assay" section below for a detailed breakdown of potential causes and solutions. Common issues include cell line problems, incorrect assay conditions, and compound degradation.
Q5: Should we test for activity at other serotonin (B10506) receptors?
A5: this compound is reported to be highly selective for the 5-HT4 receptor, with a Ki greater than 5 µM for other tested 5-HT receptors.[1] While re-validating selectivity for every new batch may not be necessary for routine activity checks, it is good practice to perform a broader selectivity screen during initial characterization or if unexpected off-target effects are observed in functional assays.
Quantitative Data Summary
The following table summarizes the expected quantitative values for a standard batch of this compound.
| Parameter | Description | Expected Value | Reference |
| Ki | Inhibition constant, a measure of binding affinity for the 5-HT4 receptor. | ~30 nM | [1] |
| EC50 | Half-maximal effective concentration for the induction of sAPPα secretion. | ~1-10 nM | [1] |
| Selectivity | Binding affinity (Ki) for other 5-HT receptors. | >5 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for validating a new batch of this compound.
Caption: 5-HT4 Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Validating a New Batch of this compound.
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
Objective: To quantify the functional potency of this compound by measuring the increase in intracellular cAMP levels following 5-HT4 receptor activation.
Methodology:
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Cell Culture: Culture HEK293 or CHO cells stably expressing the human 5-HT4 receptor in the recommended growth medium. Plate cells in a 384-well white opaque plate at an appropriate density and incubate for 24 hours.
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Compound Preparation: Prepare a serial dilution of the new batch of this compound and a reference batch in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
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Cell Stimulation: Remove the growth medium from the cells and add the prepared compound dilutions. Include a positive control (e.g., a known 5-HT4 agonist like prucalopride) and a negative control (vehicle). Incubate the plate at room temperature for 30 minutes.
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Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well to lyse the cells and initiate the competitive immunoassay.
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Incubation and Reading: Incubate the plate for 1 hour at room temperature, protected from light. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the results as a dose-response curve. Determine the EC50 value for the new batch and compare it to the reference batch.
5-HT4 Receptor Binding Assay (Radioligand-based)
Objective: To determine the binding affinity (Ki) of the new this compound batch for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT4 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a suitable 5-HT4 receptor radioligand (e.g., [3H]GR113808), and varying concentrations of the new batch of this compound.
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Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
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Scintillation Counting: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the radioligand. Compare the Ki value to that of a reference batch.
Troubleshooting Guides
Troubleshooting Guide: cAMP Accumulation Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low signal with positive control | 1. Cell health is poor or cell density is incorrect.2. Inactive phosphodiesterase inhibitor.3. Degraded HTRF reagents. | 1. Check cell viability and optimize seeding density.2. Use a fresh stock of IBMX or another PDE inhibitor.3. Check the expiration dates of the reagents and store them correctly. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during compound or reagent addition.3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension before plating.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate or fill them with buffer. |
| EC50 of new batch is significantly different from reference | 1. Incorrect stock concentration of the new batch.2. Degradation of the compound.3. Different salt form or purity of the new batch. | 1. Re-weigh and re-solubilize the compound. Confirm concentration by analytical methods.2. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.3. Review the certificate of analysis for the new batch. |
| High background signal (low S/B ratio) | 1. Basal adenylyl cyclase activity is too high.2. Insufficient PDE inhibitor activity. | 1. Reduce cell stimulation time or cell number per well.2. Increase the concentration of the PDE inhibitor. |
Troubleshooting Guide: Receptor Binding Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low total binding counts | 1. Insufficient receptor expression in membranes.2. Degraded radioligand.3. Insufficient amount of membrane protein per well. | 1. Use a new batch of membranes with confirmed receptor expression.2. Check the age and storage of the radioligand.3. Increase the amount of membrane protein in the assay. |
| High non-specific binding (>30% of total) | 1. Radioligand is binding to the filter plate.2. Radioligand concentration is too high. | 1. Pre-soak the filter plate in a blocking agent (e.g., polyethyleneimine).2. Titrate the radioligand to a concentration at or below its Kd. |
| Inconsistent results | 1. Incomplete separation of bound and free ligand.2. Insufficient washing of filters.3. Pipetting errors. | 1. Ensure the vacuum is strong enough for rapid filtration.2. Optimize the number of washes and the volume of wash buffer.3. Use calibrated pipettes and ensure proper mixing. |
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
VRX-03011 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals working with VRX-03011. It addresses potential unexpected data and offers troubleshooting for common experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and highly selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its primary mechanism involves stimulating 5-HT4 receptors, which can lead to enhanced cognition and neuroprotection.[1]
Q2: What are the expected effects of this compound in preclinical models?
In rodent models, this compound has been shown to enhance memory and learning, specifically in tasks assessing spatial working memory.[1] It also increases the release of acetylcholine (B1216132) in the hippocampus, a neurotransmitter crucial for cognitive processes.[1] Furthermore, this compound promotes the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the neuroprotective soluble APP-alpha (sAPPα).[1][2]
Q3: Are there any known off-target effects or side effects?
This compound is highly selective for the 5-HT4 receptor, with significantly lower affinity for other 5-HT receptors.[1] Notably, it has been observed to lack significant effects on gastrointestinal motility at therapeutic doses, a common side effect for less selective 5-HT4 agonists.[1]
Troubleshooting Unexpected Experimental Results
Issue 1: No significant improvement in cognitive performance in animal models.
Q: We are administering this compound to rats but are not observing the expected enhancement in our memory task. What could be the issue?
A: Several factors could contribute to this outcome. Please consider the following:
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Dosage and Administration: this compound has an optimal dose range. Doses of 1, 5, and 10 mg/kg (i.p.) have been shown to be effective in enhancing delayed spontaneous alternation performance, while a 0.1 mg/kg dose was not.[1] Ensure your dosage falls within the effective range. The timing of administration is also critical; in published studies, the compound was administered 30 minutes prior to testing.[1]
-
Behavioral Paradigm: The cognitive-enhancing effects of this compound may be specific to the memory domain being tested. It has shown significant effects in a delayed spontaneous alternation task, which assesses spatial working memory.[1] The effects may not be as pronounced in non-delayed tasks or paradigms testing other cognitive functions.
-
Animal Strain and Handling: The strain, age, and stress levels of the animals can influence baseline cognitive performance and drug response. Ensure consistent handling and acclimatization procedures.
Issue 2: Inconsistent or no change in hippocampal acetylcholine levels.
Q: Our in vivo microdialysis experiments are not showing a consistent increase in hippocampal acetylcholine (ACh) efflux after this compound administration. Why might this be?
A: This could be due to several procedural nuances:
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Behavioral State of the Animal: this compound has been shown to enhance hippocampal ACh output concomitantly with cognitive task performance.[1] It may not significantly affect ACh release under resting conditions.[1][2] The increase in ACh is linked to active engagement in a cognitive task.
-
Microdialysis Probe Placement: Accurate placement of the microdialysis probe within the hippocampus is crucial. Verify the probe location histologically post-experiment.
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Flow Rate and Sample Collection: The microdialysis flow rate and the timing of sample collection are critical for detecting transient changes in neurotransmitter levels. Refer to established protocols for optimal parameters.[3]
Issue 3: Variability in sAPPα secretion assays.
Q: We are seeing high variability in our sAPPα secretion assays in cell culture after treatment with this compound. What are the potential causes?
A: High variability can stem from several sources in in-vitro assays:
-
Cell Line and Receptor Expression: The effect of this compound on sAPPα secretion is dependent on the expression of 5-HT4 receptors. The effect has been demonstrated in CHO cells stably expressing the h5-HT4(e) receptor isoform and in IMR32 neuroblastoma cells, which endogenously express 5-HT4 receptors.[2] Ensure your cell line has adequate receptor expression.
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Concentration and Incubation Time: this compound induces a concentration-dependent increase in sAPPα.[2] A full dose-response curve should be performed to identify the optimal concentration. Incubation times should also be optimized.
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Assay Sensitivity and Specificity: Ensure that the ELISA or Western blot protocol for sAPPα detection is validated and has sufficient sensitivity to detect changes over baseline.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | ~30 nM | Recombinant 5-HT4 receptors | [1] |
| sAPPα Secretion (EC50) | ~1-10 nM | CHO cells expressing h5-HT4(e) | [1][2] |
| Effective Dose (Cognition) | 1, 5, 10 mg/kg (i.p.) | Rats (Spontaneous Alternation) | [1] |
| Gastrointestinal Effects (EC50) | > 10 µM | Guinea Pig Ileum/Colon | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
VRX-03011 Technical Support Center: Optimizing Protocols for Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting protocols for the novel 5-HT4 partial agonist, VRX-03011, across various cell lines. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR). Activation of the 5-HT4 receptor initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway has been shown to modulate the processing of the amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and leading to an increase in the secretion of the soluble alpha-fragment of APP (sAPPα).
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Cell lines endogenously expressing the 5-HT4 receptor or those engineered to express it are suitable. Commonly used cell lines include:
-
CHO-K1 (Chinese Hamster Ovary): Often used for stable or transient expression of the human 5-HT4 receptor. They provide a clean background for studying receptor-specific effects.
-
HEK293 (Human Embryonic Kidney): Similar to CHO-K1 cells, they are easily transfected and suitable for overexpressing the 5-HT4 receptor.
-
IMR-32 (Human Neuroblastoma): This cell line endogenously expresses the 5-HT4 receptor and can be used to study the effects of this compound in a more neuronally relevant context.
-
SH-SY5Y (Human Neuroblastoma): Another neuronal cell line that can be used, though 5-HT4 receptor expression levels may vary and should be confirmed.
Q3: What is the recommended starting concentration range for this compound?
A3: Based on published data, this compound has an EC50 for sAPPα secretion of approximately 1-10 nM in CHO cells expressing the human 5-HT4 receptor and in IMR-32 cells.[1][2] A good starting point for a dose-response experiment would be a range from 0.1 nM to 1 µM.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. For sAPPα secretion, an incubation period of 24 to 72 hours is a common starting point. For signaling pathway studies, such as cAMP accumulation, much shorter incubation times (e.g., 30 minutes) are appropriate. A time-course experiment is recommended to determine the optimal duration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | Low or no 5-HT4 receptor expression in the cell line. | - Confirm 5-HT4 receptor expression using RT-qPCR, Western blot, or a functional assay with a known agonist.- Consider using a cell line with higher endogenous expression or transiently/stably transfecting your cell line with a 5-HT4 receptor expression plasmid. |
| Suboptimal concentration of this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 10 µM). | |
| Insufficient incubation time. | - Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation period for your endpoint. | |
| This compound degradation. | - Prepare fresh solutions of this compound for each experiment.- Check the stability of the compound in your specific cell culture medium. | |
| High background signal | High basal sAPPα secretion. | - Reduce serum concentration in the culture medium during the treatment period, or use serum-free medium if the cells can tolerate it. |
| Non-specific binding of antibodies in the detection assay (e.g., ELISA). | - Optimize blocking and washing steps in your assay protocol.- Use a different antibody pair. | |
| High variability between replicates | Inconsistent cell seeding density. | - Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in the multi-well plate. | - Avoid using the outer wells of the plate for treatment groups.- Ensure proper humidity in the incubator to minimize evaporation. | |
| Pipetting errors. | - Use calibrated pipettes and practice consistent pipetting technique. | |
| Cell toxicity observed | This compound concentration is too high. | - Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound for your specific cell line.- Use concentrations well below the toxic range for your functional assays. |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
Experimental Protocols
Protocol 1: Determination of sAPPα Secretion in Response to this compound
This protocol describes a general method for measuring the effect of this compound on sAPPα secretion from cultured cells.
Materials:
-
Cell line of interest (e.g., CHO-K1-h5-HT4, IMR-32)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
sAPPα ELISA kit
-
Bradford or BCA protein assay kit
Methodology:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and seed them into multi-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Cell Treatment:
-
The next day, gently wash the cells once with PBS.
-
Replace the medium with serum-free or reduced-serum medium.
-
Prepare serial dilutions of this compound in the appropriate medium. A typical concentration range would be 0.1 nM to 1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Add the treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Processing:
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
Wash the remaining cells in the plate with PBS and lyse them for total protein quantification using a Bradford or BCA assay. This will be used for normalization.
-
-
sAPPα Quantification:
-
Quantify the concentration of sAPPα in the conditioned medium using a commercially available sAPPα ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sAPPα concentration to the total protein content of the corresponding cell lysate.
-
Plot the normalized sAPPα levels against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: cAMP Accumulation Assay
This protocol outlines a method to measure the direct activation of the 5-HT4 receptor by this compound through the quantification of intracellular cAMP.
Materials:
-
Cell line expressing the 5-HT4 receptor
-
Complete cell culture medium
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Methodology:
-
Cell Seeding:
-
Seed cells into a multi-well plate (e.g., 96-well or 384-well) at an appropriate density and allow them to attach overnight.
-
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 30 minutes) to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for a short duration (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Data Presentation
Table 1: Hypothetical this compound Activity in Different Cell Lines
| Cell Line | 5-HT4 Receptor Expression | This compound EC50 for sAPPα Secretion (nM) | Maximum sAPPα Fold Increase (over vehicle) |
| CHO-K1 (h5-HT4) | High (stable expression) | 1 - 10 | 3 - 5 |
| HEK293 (h5-HT4) | High (transient expression) | 5 - 20 | 2.5 - 4 |
| IMR-32 | Moderate (endogenous) | 10 - 50 | 1.5 - 2.5 |
| SH-SY5Y | Low (endogenous) | 50 - 200 | 1.2 - 1.8 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: this compound signaling pathway leading to increased sAPPα production.
Caption: General experimental workflow for assessing this compound's effect on sAPPα.
References
Potential pitfalls to avoid when working with VRX-03011
Technical Support Center: VRX-03011
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The following information is designed to help users avoid common pitfalls and address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: this compound has low solubility in my aqueous buffer. How can I improve it?
A1: this compound is a hydrophobic molecule. For optimal solubility, it is recommended to first dissolve it in a small amount of a polar aprotic solvent such as DMSO to create a stock solution. This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to avoid repeated freeze-thaw cycles of the stock solution to prevent precipitation. If solubility issues persist, consider the addition of a non-ionic surfactant like Tween-20 or Pluronic F-68 to your buffer, though compatibility with your specific assay should be verified.
Q2: I am observing high background signal in my in-vitro kinase assay with this compound. What could be the cause?
A2: High background signal in in-vitro kinase assays can stem from several factors. One common reason is the non-specific binding of this compound to assay components. To mitigate this, ensure that the final DMSO concentration in your assay is kept low, typically below 1%. Additionally, incorporating a pre-incubation step of the kinase and substrate before the addition of this compound can sometimes reduce non-specific interactions. If the issue continues, consider using a different assay format or a buffer with a higher ionic strength.
Q3: The inhibitory effect of this compound in my cell-based assay is less potent than expected from biochemical assays. Why might this be?
A3: Discrepancies between biochemical and cell-based assay potency are common and can be attributed to several factors. Poor cell permeability of the compound can limit its access to the intracellular target. It is also possible that this compound is being actively removed from the cells by efflux pumps. Furthermore, the high concentration of ATP in the cellular environment can competitively inhibit the binding of ATP-competitive inhibitors like this compound to its target kinase. To investigate this, you could perform a time-course experiment to assess the stability of the compound in your cell culture medium and use efflux pump inhibitors to see if potency is restored.
Q4: I am seeing inconsistent results in my Western blot analysis for the downstream target of the kinase inhibited by this compound. What are some potential reasons?
A4: Inconsistent Western blot results can be due to variability in cell treatment, sample preparation, or the blotting procedure itself. Ensure that cells are treated with a consistent concentration of this compound for a uniform duration. During sample preparation, it is critical to use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein. For the blotting process, confirm that your primary antibody is specific for the phosphorylated target and that you are using an appropriate blocking buffer to minimize non-specific antibody binding.
Quantitative Data
Table 1: In-vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | >1000 |
Table 2: Cell-Based Proliferation Assay of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line X (High Target Expression) | 0.5 |
| Cell Line Y (Low Target Expression) | 8.2 |
| Cell Line Z (Mutant Target) | >20 |
Experimental Protocols
Protocol 1: Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
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Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated target and total target overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound characterization.
Ensuring Reproducibility of VRX-03011 Experimental Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the reproducibility of experimental results involving VRX-03011, a novel partial 5-HT4 agonist. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate consistent and reliable outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound, presented in a question-and-answer format.
Spontaneous Alternation Test
The spontaneous alternation test is a behavioral assay used to assess spatial working memory in rodents, based on their natural tendency to explore novel environments.[1][2]
Question: My animals are not showing a significant increase in spontaneous alternation after this compound administration. What could be the issue?
Answer: Several factors could contribute to this. Consider the following troubleshooting steps:
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Animal Stress: High levels of stress can impact performance. Ensure animals are properly habituated to the testing room and handling procedures.[3] Dim lighting in the testing room can help reduce anxiety.[3]
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Locomotor Activity: this compound is not expected to significantly alter overall locomotor activity.[4] However, if you observe hyperactivity or hypoactivity, it could confound the results. It is crucial to analyze the total number of arm entries to ensure there are no significant differences between treatment groups.[5]
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Dosage and Administration: Verify the correct dosage and route of administration (intraperitoneal, i.p.) as specified in the protocol. The original study noted that 0.1 mg/kg of this compound did not significantly enhance performance, while doses of 1, 5, and 10 mg/kg did.[4]
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Maze and Environment: Ensure the Y-maze is clean and free of any olfactory cues that might bias arm entry.[5] The environment should have sufficient spatial cues for the animals to navigate.
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Data Analysis: An alternation is defined as successive entries into three different arms on overlapping triplet sets.[3] The percentage of alternation is a key metric.[3] Ensure your data analysis script correctly identifies and calculates alternations.[6]
Question: What is the correct way to calculate the percentage of spontaneous alternation?
Answer: The percentage of alternation is calculated using the following formula:
% Alternation = (Number of Alternations / (Total Number of Arm Entries - 2)) * 100[6]
It is important to subtract 2 from the total number of arm entries because the first two entries cannot form an alternation.[6]
Hippocampal Acetylcholine (B1216132) Efflux Measurement
Microdialysis is a common technique to measure neurotransmitter levels in specific brain regions.
Question: I am not observing a significant increase in hippocampal acetylcholine (ACh) efflux with this compound. What are the potential reasons?
Answer: This is a technically challenging experiment with several potential pitfalls:
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Probe Placement: Accurate placement of the microdialysis probe in the hippocampus is critical. Verify the stereotaxic coordinates and confirm probe placement histologically after the experiment.
-
ACh Instability: Acetylcholine is highly unstable and easily hydrolyzed.[7] Ensure your collection vials contain an acetylcholinesterase inhibitor to prevent degradation.
-
Analytical Sensitivity: The concentration of ACh in microdialysates is very low.[8] Your analytical method (e.g., HPLC with electrochemical detection) must have sufficient sensitivity to detect changes.
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Animal State: The original study found that this compound enhanced hippocampal ACh output in behaving animals (during the spontaneous alternation task) but not under resting conditions.[4] Ensure your experimental paradigm aligns with this finding.
sAPPα Secretion Assay
This compound has been shown to increase the secretion of the non-amyloidogenic soluble form of amyloid precursor protein (sAPPα).[4]
Question: My in vitro cell-based assay is not showing a consistent increase in sAPPα secretion after this compound treatment. What should I check?
Answer: Reproducibility in cell-based sAPPα assays can be influenced by several factors:
-
Cell Line and Culture Conditions: Ensure you are using a cell line that expresses the 5-HT4 receptor and is known to secrete sAPPα.[9][10] Culture conditions, such as serum concentration and cell density, can impact APP processing.[11]
-
This compound Concentration and Incubation Time: The original study reported a concentration-dependent increase in sAPPα with an EC50 of approximately 1-10 nM.[4] Verify your dosing concentrations and ensure an adequate incubation period for sAPPα to accumulate in the medium.
-
Assay Method: Western blotting or ELISA are common methods to measure sAPPα.[10][12] Ensure your antibodies are specific for sAPPα and that your detection method is sensitive enough.
-
Cell Viability: High concentrations of any compound can be toxic to cells, which would affect protein secretion. Perform a cell viability assay to rule out any cytotoxic effects of this compound at the concentrations used.
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational research on this compound for easy reference and comparison.
| Parameter | Value | Description |
| Binding Affinity (Ki) | ~30 nM | Affinity of this compound for the 5-HT4 receptor. |
| Selectivity | > 5 µM | Ki for all other tested 5-HT receptors, indicating high selectivity. |
| sAPPα EC50 | ~1-10 nM | Effective concentration for 50% maximal increase in sAPPα secretion. |
| Gastrointestinal EC50 | > 10 µM | Concentration for 50% maximal effect on guinea pig ileum or colon contraction. |
Table 1: In Vitro Pharmacological Profile of this compound[4]
| Dose (mg/kg, i.p.) | Effect on Delayed Spontaneous Alternation | Effect on Hippocampal ACh Efflux |
| 0.1 | No significant enhancement | Not reported |
| 1 | Significant enhancement | Significant enhancement |
| 5 | Significant enhancement | Significant enhancement |
| 10 | Significant enhancement | Not reported |
Table 2: In Vivo Efficacy of this compound in Rats[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in their accurate replication.
Spontaneous Alternation Test Protocol
-
Apparatus: A Y-maze with three identical arms.
-
Procedure:
-
Place the animal at the end of one arm (the "start arm").
-
Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system.
-
An arm entry is defined as all four paws of the animal being within the arm.[3]
-
-
Data Analysis:
-
Count the total number of arm entries.
-
Identify the number of alternations (e.g., a sequence of entries into arms A, B, and C is one alternation).
-
Calculate the percentage of spontaneous alternation as described in the FAQ section.
-
sAPPα Secretion Assay Protocol
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing the 5-HT4 receptor) in appropriate culture medium.
-
Treatment: Once cells reach the desired confluency, replace the medium with a serum-free medium containing various concentrations of this compound or vehicle control.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), collect the conditioned medium.
-
Analysis:
-
Centrifuge the collected medium to remove any detached cells.
-
Measure the concentration of sAPPα in the supernatant using a specific ELISA kit or by Western blot analysis.
-
Normalize the sAPPα levels to the total protein concentration of the corresponding cell lysate.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow.
This compound activates the 5-HT4 receptor, leading to increased sAPPα secretion.
A typical experimental workflow for evaluating the effects of this compound.
References
- 1. Spontaneous alternation test [panlab.com]
- 2. T-maze Spontaneous Alternation - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 3. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. any-maze.com [any-maze.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholine in the hippocampus: problems and achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Functional Assays of Recombinant Secreted Amyloid Precursor Protein (APP) (sAPPα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Secreted Amyloid Precursor Protein Alpha, a Neuroprotective Protein in the Brain Has Widespread Effects on the Transcriptome and Proteome of Human Inducible Pluripotent Stem Cell-Derived Glutamatergic Neurons Related to Memory Mechanisms [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Production, purification and functional validation of human secreted amyloid precursor proteins for use as neuropharmacological reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
VRX-03011 vs. Other 5-HT4 Agonists: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VRX-03011, a novel 5-HT4 receptor agonist, with other prominent 5-HT4 agonists: prucalopride (B966), velusetrag (B1683485), and cisapride. The analysis is based on available preclinical and clinical data, focusing on receptor binding affinity, selectivity, functional effects, and safety profiles.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and comparator 5-HT4 agonists.
| Parameter | This compound | Prucalopride | Velusetrag | Cisapride |
| Binding Affinity (Ki) | ~30 nM[1] | ~2.5 - 7.9 nM (pKi 8.6 and 8.1 for 5-HT4a/b isoforms) | High affinity (pEC50 = 8.3) | ~14 nM |
| Receptor Selectivity | Highly selective (Ki > 5 µM for other 5-HT receptors)[1] | Highly selective for 5-HT4 receptors | Highly selective; no significant affinity for other receptor types including 5-HT1, 5-HT2, 5-HT3, dopamine (B1211576) receptors, or hERG channels | Non-selective; significant affinity for hERG potassium channels |
| Functional Activity | Partial Agonist[1] | Full Agonist | High intrinsic activity agonist | Full Agonist |
| Primary Therapeutic Area (Investigational/Approved) | Alzheimer's Disease (preclinical)[1] | Chronic Idiopathic Constipation (approved) | Gastroparesis and Chronic Idiopathic Constipation (investigational) | Gastroesophageal Reflux Disease (withdrawn/restricted)[2] |
| Notable Side Effects | Lacks gastrointestinal side effects in preclinical models[1] | Headache, abdominal pain, nausea, diarrhea | Diarrhea, headache, nausea, vomiting | Cardiac arrhythmias (QT prolongation) due to hERG channel blockade |
Mechanism of Action and Signaling Pathway
5-HT4 receptors are G-protein coupled receptors that primarily signal through the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist, such as this compound, initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). These downstream effectors can then phosphorylate various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein), which is involved in learning and memory. Notably, 5-HT4 receptor activation has also been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to an increase in the secretion of the neuroprotective soluble APP alpha fragment (sAPPα).
Figure 1. Simplified 5-HT4 receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Spontaneous Alternation Test (Y-Maze)
Objective: To assess short-term spatial working memory in rodents.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
A rodent (e.g., a rat) is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
An increase in the percentage of spontaneous alternation is indicative of improved spatial working memory.
-
Figure 2. Workflow for the Spontaneous Alternation Test.
Soluble Amyloid Precursor Protein Alpha (sAPPα) Secretion Assay
Objective: To measure the effect of a test compound on the secretion of sAPPα from cultured cells.
Methodology:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant (conditioned media) is collected.
-
Quantification: The concentration of sAPPα in the conditioned media is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for sAPPα.
-
Data Analysis: The amount of sAPPα secreted in the presence of the test compound is compared to that of vehicle-treated control cells to determine the effect of the compound on sAPPα secretion.
Comparative Discussion
This compound distinguishes itself from other 5-HT4 agonists primarily through its potential therapeutic application in Alzheimer's disease, a departure from the gastrointestinal focus of prucalopride, velusetrag, and cisapride.[1] Its partial agonist activity may offer a favorable therapeutic window, potentially reducing the risk of receptor desensitization and side effects associated with full agonists.
The high selectivity of this compound, similar to that of prucalopride and velusetrag, is a significant advantage over the older, non-selective agonist cisapride. The off-target effects of cisapride, particularly its blockade of the hERG potassium channel leading to cardiac arrhythmias, resulted in its withdrawal or restricted use in many countries. The newer generation of 5-HT4 agonists, including this compound, prucalopride, and velusetrag, have been designed to avoid these cardiac liabilities.
While direct comparative clinical trials are lacking, preclinical data suggests that this compound's ability to enhance memory and promote neuroprotective sAPPα secretion, without inducing the gastrointestinal effects typical of other 5-HT4 agonists, positions it as a promising candidate for CNS disorders.[1] In contrast, prucalopride and velusetrag have demonstrated clinical efficacy in treating chronic constipation by enhancing gastrointestinal motility. Systematic reviews and meta-analyses have supported the efficacy and safety of prucalopride and velusetrag for this indication.
Conclusion
This compound represents a novel direction for 5-HT4 receptor agonists, with a preclinical profile suggesting potential for the treatment of cognitive decline in Alzheimer's disease. Its high selectivity and partial agonist activity may translate to a favorable safety profile. In comparison, prucalopride and velusetrag are highly selective agonists that have been successfully developed for gastrointestinal motility disorders, offering significant improvements over the non-selective and cardiotoxic predecessor, cisapride. Further clinical investigation of this compound is warranted to validate its therapeutic potential in CNS indications.
References
A Comparative Efficacy Analysis of VRX-03011 and Prucalopride for 5-HT4 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two 5-hydroxytryptamine-4 (5-HT4) receptor agonists: VRX-03011, a novel partial agonist, and prucalopride (B966), a well-established full agonist. The following sections will delve into their respective mechanisms of action, binding affinities, functional potencies, and differential effects on downstream signaling pathways, supported by experimental data and detailed protocols.
Mechanism of Action and Signaling Pathway
Both this compound and prucalopride exert their effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gαs. Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.[1][2][3][4][5]
An important downstream effect of 5-HT4 receptor activation, particularly relevant in the context of neurodegenerative diseases, is the promotion of the non-amyloidogenic processing of the amyloid precursor protein (APP). This process leads to the secretion of the soluble alpha-fragment of APP (sAPPα), a neuroprotective protein.[2]
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the key quantitative parameters for this compound and prucalopride, highlighting their differences in receptor binding affinity and functional potency.
| Parameter | This compound | Prucalopride | Reference |
| Receptor Binding Affinity (Ki) | |||
| Human 5-HT4a Receptor | ~31 nM | ~2.5 nM (pKi = 8.6) | [2][6] |
| Human 5-HT4b Receptor | Not Reported | ~7.9 nM (pKi = 8.1) | [7] |
| Striatal 5-HT4 Receptor | ~30 nM | Not Reported | [2] |
| Functional Potency (EC50) | |||
| sAPPα Secretion | ~1-10 nM | Not explicitly quantified, but used as a positive control | [2] |
| Guinea Pig Ileum/Colon Contraction | > 10 µM (no effect) | ~31.6 nM (pEC50 = 7.5) | [2][6] |
| Rat Esophagus Relaxation | Not Reported | ~15.8 nM (pEC50 = 7.8) | [6] |
| Receptor Activity | Partial Agonist | Full Agonist | [2] |
Comparative Efficacy in Preclinical Models
Gastrointestinal Motility
Prucalopride is a potent prokinetic agent, stimulating gastrointestinal motility and is approved for the treatment of chronic idiopathic constipation.[7][8] Clinical trials have demonstrated its efficacy in increasing stool frequency and improving constipation-related symptoms.[9][10] In contrast, this compound did not alter rat intestinal transit at doses up to 10 mg/kg and had no effect on contractile properties in guinea pig ileum or colon preparations, indicating a lack of significant gastrointestinal prokinetic effects at the tested doses.[2]
Cognitive Enhancement and Neuroprotection
This compound has been primarily investigated for its potential in treating cognitive deficits, such as those associated with Alzheimer's disease.[2] Preclinical studies have shown that this compound enhances memory and increases hippocampal acetylcholine (B1216132) efflux in rats.[2] Furthermore, it promotes the secretion of the neuroprotective sAPPα with high potency.[2] While prucalopride also stimulates sAPPα secretion, its primary clinical application is for constipation.[11] However, some studies suggest that prucalopride may also have cognitive-enhancing effects.[12]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
5-HT4 Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to the 5-HT4 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM of a non-labeled 5-HT4 antagonist (e.g., GR113808).
-
Test compounds (this compound, prucalopride) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membrane homogenates expressing the 5-HT4 receptor.
-
In a 96-well plate, add the cell membranes, [3H]-GR113808, and varying concentrations of the test compound or buffer (for total binding) or non-labeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay measures the functional activity of 5-HT4 receptor agonists by quantifying the production of the second messenger, cAMP.
Objective: To determine the EC50 value of test compounds for stimulating cAMP production via the 5-HT4 receptor.
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., CHO, HEK293).
-
Test compounds (this compound, prucalopride) at various concentrations.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Add varying concentrations of the test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
sAPPα Secretion Assay
This assay is used to assess the ability of 5-HT4 receptor agonists to promote the non-amyloidogenic processing of APP.
Objective: To measure the effect of test compounds on the secretion of sAPPα.
Materials:
-
Cells expressing both the human 5-HT4 receptor and human APP (e.g., CHO or neuroblastoma cell lines).
-
Test compounds (this compound, prucalopride) at various concentrations.
-
Cell culture medium.
-
ELISA kit for sAPPα or Western blotting reagents.
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of sAPPα in the supernatant using a specific ELISA kit.
-
Alternatively, concentrate the supernatant and perform Western blotting using an antibody specific for sAPPα to visualize and quantify its levels.
-
Plot the sAPPα levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of two GPCR agonists like this compound and prucalopride.
Summary and Conclusion
This compound and prucalopride are both agonists of the 5-HT4 receptor but exhibit distinct pharmacological profiles. Prucalopride is a high-affinity, full agonist with potent prokinetic effects, making it an effective treatment for chronic constipation. In contrast, this compound is a partial agonist with a slightly lower affinity for the 5-HT4 receptor and, notably, lacks significant gastrointestinal prokinetic activity at tested doses. The primary therapeutic potential of this compound appears to lie in its ability to modulate non-amyloidogenic APP processing and enhance cognitive function, suggesting its utility in the treatment of neurodegenerative disorders. This comparative analysis underscores the principle of functional selectivity, whereby different agonists for the same receptor can elicit distinct downstream effects and, consequently, have different therapeutic applications. Further research is warranted to fully elucidate the clinical potential of this compound in cognitive disorders.
References
- 1. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astrahealthcareltd.com [astrahealthcareltd.com]
- 9. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. graphyonline.com [graphyonline.com]
- 11. Regulation of Amyloid Precursor Protein Processing by Serotonin Signaling | PLOS One [journals.plos.org]
- 12. 5-HT4 Receptor Agonist Effects on Functional Connectivity in the Human Brain: Implications for Procognitive Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
A Comparative Analysis of the Side Effect Profile of VRX-03011 and Older 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profile of the novel, highly selective 5-HT4 agonist VRX-03011 with that of older, less selective agonists such as cisapride (B12094), tegaserod (B130379), and prucalopride (B966). The focus is on cardiovascular and gastrointestinal side effects, underpinned by available experimental data. It is important to note that data for this compound is currently limited to preclinical studies, while the information for older agonists is derived from extensive clinical trials and post-marketing surveillance.
Executive Summary
The development of 5-HT4 receptor agonists has been marked by a trade-off between therapeutic efficacy in gastrointestinal (GI) motility disorders and the risk of significant adverse effects. Older agents like cisapride and tegaserod were withdrawn or had their use restricted due to serious cardiovascular events. These off-target effects were linked to their lack of receptor selectivity. Prucalopride, a more selective agonist, demonstrated an improved cardiovascular safety profile. The investigational compound this compound, based on preclinical data, exhibits high selectivity for the 5-HT4 receptor and, notably, appears to be devoid of the prokinetic gastrointestinal side effects commonly associated with this class of drugs, suggesting a potentially superior safety and tolerability profile.
Comparative Side Effect Profile
The following table summarizes the incidence of key side effects observed with older 5-HT4 agonists in clinical trials and the preclinical observations for this compound.
| Side Effect Category | This compound (Preclinical Data) | Cisapride (Clinical Data) | Tegaserod (Clinical Data) | Prucalopride (Clinical Data) |
| Cardiovascular | No publicly available preclinical cardiovascular safety assessment. Theoretically, high selectivity for the 5-HT4 receptor should minimize off-target cardiovascular effects. | Serious: QT prolongation, ventricular arrhythmias (Torsades de Pointes)[1]. These events led to its withdrawal from many markets. | Serious: Increased risk of cardiovascular ischemic events (myocardial infarction, stroke)[2]. | No significant cardiovascular effects reported in clinical trials[3][4]. |
| Gastrointestinal | No effect on contractile properties in guinea pig ileum or colon preparations; did not alter rat intestinal transit at doses up to 10 mg/kg[5]. | Common: Diarrhea (14.2%), abdominal cramping (10.2%), nausea (7.6%), flatulence (3.5%)[1]. | Common: Diarrhea (8.8% vs 3.8% placebo), headache (15% vs 12.3% placebo)[6][7]. | Common: Headache (9.2%), nausea (6.0%), abdominal pain (4.3%), diarrhea (6.5%)[3]. |
| Nervous System | Investigated for cognitive enhancement. | Common: Headache (19.3%), dizziness, somnolence (1.6%)[1]. | Common: Headache (up to 15%)[6][7]. | Common: Headache (up to 9.2%)[3]. |
Mechanism of Adverse Events and the Role of Receptor Selectivity
The adverse effects of older 5-HT4 agonists are primarily attributed to their interaction with other receptors and ion channels.
-
Cisapride: Its pro-arrhythmic effects are due to a high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization[8].
-
Tegaserod: The increased risk of ischemic events is thought to be related to its affinity for 5-HT1B and 5-HT2B receptors, in addition to its primary 5-HT4 agonist activity[9].
This compound is a highly selective partial 5-HT4 agonist with a potent Ki of approximately 30 nM for the 5-HT4 receptor and a Ki greater than 5 µM for all other 5-HT receptors tested[5]. This high degree of selectivity is the basis for its anticipated improved safety profile, as it is less likely to interact with off-target receptors like the hERG channel or other serotonin (B10506) receptor subtypes that mediate the adverse effects seen with older agents.
Experimental Protocols
This compound: Preclinical Assessment of Gastrointestinal Effects
The preclinical evaluation of this compound's gastrointestinal side effect profile involved in vitro and in vivo studies.
1. In Vitro Contractility Studies:
-
Objective: To assess the direct effect of this compound on intestinal smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Longitudinal muscle strips from the guinea pig ileum and colon were dissected and mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
Tension Recording: Changes in muscle tension were recorded isometrically using force-displacement transducers.
-
Drug Application: Increasing concentrations of this compound were added to the organ baths to determine its effect on muscle contractility.
-
-
Results: this compound had no effect on the contractile properties of guinea pig ileum or colon preparations, with an EC50 > 10 µM[5].
2. In Vivo Intestinal Transit Studies:
-
Objective: To evaluate the effect of this compound on whole-gut transit time in a living organism.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered intraperitoneally at doses up to 10 mg/kg.
-
Transit Marker: A non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) was administered orally after drug administration.
-
Measurement: The time taken for the marker to be expelled in the feces was recorded as the intestinal transit time.
-
-
Results: this compound did not alter rat intestinal transit at doses up to 10 mg/kg[5].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of 5-HT4 receptor activation and the experimental workflow for assessing off-target cardiovascular effects, which are critical for understanding the side effect profiles of these agonists.
Caption: 5-HT4 Receptor Signaling Cascade.
Caption: Cardiovascular Safety Workflow.
Conclusion
The evolution of 5-HT4 agonists from non-selective compounds like cisapride and tegaserod to highly selective agents like prucalopride and the investigational drug this compound highlights the critical role of receptor selectivity in mitigating adverse effects. While older agents were fraught with cardiovascular risks due to off-target interactions, newer agents demonstrate a much-improved safety profile. Preclinical data on this compound are promising, suggesting not only a potentially favorable cardiovascular safety profile due to its high selectivity but also a lack of the gastrointestinal side effects that are common to this drug class. However, comprehensive preclinical cardiovascular safety studies and eventual clinical trials are necessary to fully characterize the side effect profile of this compound in humans.
References
- 1. Cisapride Side Effects: Common, Severe, Long Term [drugs.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Trial to Evaluate the Efficacy, Safety, and Tolerability of Prucalopride in Men With Chronic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety profile of tegaserod, a 5-HT4 receptor agonist, for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: the safety profile of tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural determinants for high-affinity block of hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tegaserod in the treatment of irritable bowel syndrome (IBS) with constipation as the prime symptom - PMC [pmc.ncbi.nlm.nih.gov]
VRX-03011: A Preclinical Comparative Analysis of a Novel Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for VRX-03011, a novel 5-HT4 receptor partial agonist, against established cognitive enhancers. The objective is to offer a data-driven overview of its potential cognitive benefits based on available animal models.
Executive Summary
This compound has demonstrated pro-cognitive effects in preclinical rodent models, primarily through its action as a selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist.[1] Its mechanism of action involves enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP), suggesting potential disease-modifying effects in Alzheimer's disease.[1] This guide will compare the preclinical efficacy of this compound with that of approved Alzheimer's drugs—donepezil, memantine (B1676192), and galantamine—focusing on quantitative data from relevant animal studies. It is important to note that, as of this review, public information regarding clinical trials for this compound is not available.
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and other cognitive enhancers on key memory and cognitive tasks in rodent models.
Table 1: Effect on Spontaneous Alternation Performance (Y-Maze)
| Compound | Animal Model | Dosage | Improvement in Alternation (%) | Citation |
| This compound | Rat | 1, 5, 10 mg/kg | Significant increase over vehicle | [1] |
| Donepezil | Rat (scopolamine-induced amnesia) | 1 mg/kg | Significant reversal of deficit | |
| Memantine | Mouse | 10, 30, 100 mg/kg/day | Dose-dependent improvement | [2] |
| Galantamine | Rat | 0.06 mg/kg (with nicotine) | Significant enhancement of accuracy | [3] |
Table 2: Effect on Other Cognitive Tasks
| Compound | Animal Model | Cognitive Task | Key Finding | Citation |
| This compound | Rat | Delayed Spontaneous Alternation | Significant enhancement at 1, 5, and 10 mg/kg | [1] |
| Donepezil | Rat (scopolamine-induced amnesia) | Passive Avoidance | Increased latency to enter dark compartment | |
| Memantine | Mouse | Morris Water Maze | Reduced escape latency | [2] |
| Galantamine | Mouse (LPS-induced cognitive impairment) | Passive Avoidance | Prevention of memory acquisition deficits | [4] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the activation of the 5-HT4 receptor. This activation is linked to two key downstream effects: increased acetylcholine (B1216132) (ACh) release in the hippocampus and modulation of APP processing.
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Protocols
A detailed understanding of the methodologies employed in the preclinical studies is crucial for interpreting the data.
Spontaneous Alternation Task (Y-Maze)
This task assesses spatial working memory.
Caption: Experimental workflow for the Y-Maze task.
In Vivo Microdialysis for Acetylcholine Measurement
This technique measures neurotransmitter levels in specific brain regions of freely moving animals.
Caption: Workflow for in vivo microdialysis.
Logical Relationship of Therapeutic Approaches
This compound's dual mechanism of symptomatic improvement (via ACh enhancement) and potential disease modification (via sAPPα promotion) positions it differently from purely symptomatic treatments.
Caption: Therapeutic approaches to cognitive impairment.
Conclusion
The preclinical data for this compound are promising, suggesting a novel mechanism of action with the potential for both symptomatic relief and disease modification in the context of Alzheimer's disease.[1] Its ability to enhance memory in rodent models is comparable to that observed with established cognitive enhancers in similar preclinical paradigms. However, the absence of publicly available clinical trial data for this compound is a significant limitation in fully assessing its therapeutic potential. Further investigation, particularly progression into human clinical trials, is necessary to validate these preclinical findings and establish the safety and efficacy of this compound in a clinical setting. Researchers and drug development professionals should consider these preclinical findings as a strong rationale for the continued investigation of 5-HT4 receptor agonists as a therapeutic strategy for cognitive disorders.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cognition-enhancing and anxiolytic effects of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VRX-03011 and Other Alzheimer's Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Alzheimer's disease treatment VRX-03011 (also known as PRX-03140) with other therapeutic strategies, including amyloid-beta targeting monoclonal antibodies, tau-targeting therapies, and BACE inhibitors. The information is presented to facilitate a comprehensive understanding of their respective mechanisms of action, preclinical and clinical data, and experimental methodologies.
Overview of this compound (PRX-03140)
This compound, later developed as PRX-03140 by EPIX Pharmaceuticals, is a novel, orally bioavailable partial agonist of the serotonin (B10506) 5-HT4 receptor. Its therapeutic rationale in Alzheimer's disease is based on a dual mechanism of action: enhancing cholinergic neurotransmission and modulating amyloid precursor protein (APP) processing.
Mechanism of Action
This compound stimulates 5-HT4 receptors, which are predominantly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. This stimulation is believed to trigger two key downstream effects:
-
Increased Acetylcholine (B1216132) Release: Activation of 5-HT4 receptors enhances the release of acetylcholine, a neurotransmitter crucial for learning and memory that is depleted in Alzheimer's disease.
-
Promotion of Non-Amyloidogenic APP Processing: this compound promotes the alpha-secretase pathway for APP processing, leading to an increased production of the soluble amyloid precursor protein-alpha (sAPPα). sAPPα is neuroprotective and has been shown to improve memory. This mechanism theoretically reduces the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.
Preclinical Data
Preclinical studies in rodent models demonstrated the potential of this compound. In rats, administration of this compound (1, 5, and 10 mg/kg, i.p.) led to a significant improvement in memory performance in the delayed spontaneous alternation task.[1] This cognitive enhancement was associated with an increased efflux of acetylcholine in the hippocampus.[1] Furthermore, in vitro studies using Chinese Hamster Ovary (CHO) cells co-expressing human APP and the 5-HT4 receptor showed that this compound induced a concentration-dependent increase in sAPPα secretion with an EC50 of approximately 1-10 nM.[1][2]
Clinical Data
PRX-03140 advanced to Phase 2 clinical trials. A Phase 2a, two-week, randomized, double-blind, placebo-controlled study in patients with mild Alzheimer's disease showed that a 150 mg once-daily oral dose of PRX-03140 as monotherapy resulted in a statistically significant mean 5.7-point improvement on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) compared to a 0.2-point worsening in the placebo group (p=0.005).[1][3] A lower 50 mg dose showed a non-significant 1.1-point improvement.[1][3] The drug was reported to be well-tolerated.[1][3]
A larger Phase 2b program was initiated in 2008 to evaluate PRX-03140 both as a monotherapy and in combination with donepezil.[4] However, the results of these trials have not been published in peer-reviewed journals, and the development of PRX-03140 for Alzheimer's disease appears to have been discontinued. The lack of published Phase 2b and Phase 3 data limits a direct and comprehensive comparison with approved and late-stage Alzheimer's treatments.
Comparative Analysis with Other Alzheimer's Treatments
The following sections provide a head-to-head comparison of this compound with three major classes of Alzheimer's disease therapies.
Amyloid-Beta Targeting Monoclonal Antibodies
This class of drugs includes recently approved treatments that aim to clear amyloid plaques from the brain.
Table 1: Comparison of this compound and Amyloid-Beta Targeting Monoclonal Antibodies
| Feature | This compound (PRX-03140) | Lecanemab (Leqembi) | Donanemab | Aducanumab (Aduhelm) |
| Target | 5-HT4 Receptor | Soluble Aβ protofibrils | Deposited Aβ plaques (N3pG isoform) | Aggregated Aβ (oligomers and fibrils) |
| Mechanism of Action | Partial 5-HT4 receptor agonist; increases acetylcholine release and sAPPα production. | Binds to and promotes the clearance of soluble Aβ protofibrils. | Binds to and promotes the clearance of established Aβ plaques. | Binds to and promotes the clearance of Aβ plaques. |
| Administration | Oral | Intravenous | Intravenous | Intravenous |
| Pivotal Trial(s) | Phase 2a (unpublished Phase 2b) | Clarity AD (Phase 3) | TRAILBLAZER-ALZ 2 (Phase 3) | EMERGE and ENGAGE (Phase 3) |
| Efficacy (Change from Baseline vs. Placebo) | ADAS-Cog (14 days): -5.9 points (150 mg)[1][3] | CDR-SB (18 months): -0.45 (27% slowing)[5] ADAS-Cog14 (18 months): -1.44 | CDR-SB (18 months): -0.67 (35% slowing in low/medium tau population)[6] iADRS (18 months): -4.84 | CDR-SB (78 weeks, EMERGE high dose): -0.39 (22% slowing)[7][8] ADAS-Cog13 (78 weeks, EMERGE high dose): -1.4 |
| Key Safety Findings | Well-tolerated in Phase 2a.[1][3] | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H). | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H). | Amyloid-Related Imaging Abnormalities (ARIA-E and ARIA-H). |
Tau-Targeting Therapies
These therapies are designed to target the tau protein, which forms neurofibrillary tangles within neurons in Alzheimer's disease. Several approaches are in clinical development, including monoclonal antibodies and antisense oligonucleotides (ASOs).
Table 2: Comparison of this compound and Tau-Targeting Therapies
| Feature | This compound (PRX-03140) | BIIB080 (ASO) | Zagotenemab (Monoclonal Antibody) | Semorinemab (Monoclonal Antibody) |
| Target | 5-HT4 Receptor | Tau mRNA | Aggregated extracellular tau | Extracellular tau (N-terminus) |
| Mechanism of Action | Partial 5-HT4 receptor agonist; increases acetylcholine and sAPPα. | Reduces the production of tau protein. | Binds to and promotes the clearance of aggregated tau. | Binds to and promotes the clearance of extracellular tau. |
| Administration | Oral | Intrathecal | Intravenous | Intravenous |
| Development Stage | Phase 2 (discontinued) | Phase 2 | Phase 2 (failed to meet primary endpoint)[9][10] | Phase 2 (mixed results)[11][12][13] |
| Key Clinical Findings | Improvement in ADAS-Cog in a short-term Phase 2a study.[1][3] | Dose-dependent reduction in CSF tau and p-tau181; favorable trends on cognitive measures in Phase 1b.[14][15][16][17][18] | Did not slow cognitive or functional decline in the PERISCOPE-ALZ Phase 2 study.[9][10] | Failed to slow clinical decline in the TAURIEL study (prodromal to mild AD)[11][12], but showed a reduction in cognitive decline on ADAS-Cog11 in the LAURIET study (mild-to-moderate AD)[13][19]. |
| Key Safety Findings | Well-tolerated in Phase 2a.[1][3] | Generally well-tolerated in Phase 1b. | Higher incidence of adverse events compared to placebo.[9][10] | Generally well-tolerated. |
BACE Inhibitors
Beta-secretase (BACE1) inhibitors were developed to block the first step in the production of Aβ peptides from APP.
Table 3: Comparison of this compound and BACE Inhibitors
| Feature | This compound (PRX-03140) | Verubecestat (B560084) |
| Target | 5-HT4 Receptor | BACE1 |
| Mechanism of Action | Partial 5-HT4 receptor agonist; increases acetylcholine and sAPPα. | Inhibits the BACE1 enzyme, reducing the production of Aβ peptides. |
| Administration | Oral | Oral |
| Development Stage | Phase 2 (discontinued) | Phase 3 (discontinued) |
| Key Clinical Findings | Improvement in ADAS-Cog in a short-term Phase 2a study.[1][3] | Failed to slow cognitive or functional decline in the EPOCH trial (mild-to-moderate AD) and was associated with adverse events.[20][21][22][23][24] |
| Key Safety Findings | Well-tolerated in Phase 2a.[1][3] | Increased incidence of falls, injuries, suicidal ideation, weight loss, and rash.[20][23] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound and similar compounds are provided below.
Spontaneous Alternation Task (Rat)
This task assesses spatial working memory.
-
Apparatus: A T-maze with a starting arm and two goal arms.
-
Procedure:
-
The rat is placed in the starting arm and allowed to choose one of the goal arms.
-
After a predetermined delay (e.g., 30 seconds), the rat is returned to the starting arm for a second trial.
-
A spontaneous alternation is recorded if the rat chooses the previously unvisited arm.
-
The percentage of alternation is calculated over a series of trials.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the first trial.
In Vivo Microdialysis for Acetylcholine (Rat Hippocampus)
This technique measures neurotransmitter levels in the brain of a freely moving animal.
-
Surgery: A guide cannula is stereotaxically implanted above the hippocampus in anesthetized rats. Animals are allowed to recover for several days.
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula into the hippocampus.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) after collecting baseline samples.
-
Analysis: Acetylcholine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
sAPPα Measurement in Cell Culture
This assay quantifies the amount of sAPPα secreted by cells.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human APP695 and the human 5-HT4 receptor are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
Sample Collection: The cell culture supernatant (conditioned media) is collected.
-
Quantification (Western Blot):
-
Proteins in the conditioned media are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for sAPPα.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.
-
-
Quantification (ELISA):
-
A microplate is coated with a capture antibody specific for sAPPα.
-
Conditioned media samples and standards are added to the wells.
-
A detection antibody, also specific for sAPPα but labeled with biotin, is added.
-
Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the colorimetric change is measured to determine the concentration of sAPPα.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms and experimental processes described.
Caption: Signaling pathway of this compound.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. | BioWorld [bioworld.com]
- 3. EPIX Pharmaceuticals, Inc. Reports Compelling Clinical Results for PRX-03140 in Alzheimer’s Disease; Statistically Significant Improvement in Cognitive Function Achieved Within Two Weeks - BioSpace [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimerâs Disease Patients Presented at AAIC 2024 | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]
- 6. Phase III TRAILBLAZER-ALZ 2 trial: donanemab slows cognitive and functional decline in patients with early Alzheimer’s disease | VJDementia [vjdementia.com]
- 7. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 9. neurology.org [neurology.org]
- 10. Assessment of Efficacy and Safety of Zagotenemab: Results From PERISCOPE-ALZ, a Phase 2 Study in Early Symptomatic Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Semorinemab Slowed Cognitive Loss in Alzheimer Disease--The First Positive Clinical Result for an Anti-Tau Antibody - - Practical Neurology [practicalneurology.com]
- 14. New Data from Biogen’s Investigational Antisense Oligonucleotide (ASO) Targeting Tau Shows Promise for Potential New Generation of Treatments in Early Alzheimer’s Disease | Biogen [investors.biogen.com]
- 15. Tau-Targeting Investigational Antisense Oligonucleotide Therapy Associated with Favorable Cognition and Clinical Trends in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 16. Alzheimer's Association International Conference [alz.confex.com]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Exploratory Tau Biomarker Results From a Multiple Ascending-Dose Study of BIIB080 in Alzheimer Disease: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized Phase II Study of the Safety and Efficacy of Semorinemab in Participants With Mild-to-Moderate Alzheimer Disease: Lauriet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unblinded data show extent of verubecestat’s failure in mild-moderate Alzheimer’s | MDedge [mdedge.com]
- 22. merck.com [merck.com]
- 23. researchgate.net [researchgate.net]
- 24. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of VRX-03011's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VRX-03011, a novel partial 5-HT4 agonist, with other therapeutic alternatives for neurodegenerative diseases like Alzheimer's. The following sections detail its mechanism of action, supported by experimental data, and benchmark its performance against other 5-HT4 receptor agonists and established acetylcholinesterase inhibitors.
Mechanism of Action of this compound
This compound is a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its therapeutic potential in Alzheimer's disease stems from a dual mechanism of action:
-
Pro-cognitive Effects: this compound enhances cholinergic neurotransmission. Specifically, it has been shown to increase the efflux of acetylcholine (B1216132) in the hippocampus, a brain region critical for memory formation.[1] This enhancement of cholinergic signaling is believed to underlie the improvements in cognitive performance observed in preclinical models.[1]
-
Disease-Modifying Potential: this compound modulates the processing of amyloid precursor protein (APP). It promotes the non-amyloidogenic pathway by increasing the production of soluble APPα (sAPPα), a neuroprotective and neurotrophic fragment.[1] This shift in APP metabolism reduces the formation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.
Comparative Efficacy and Potency
To provide a clear perspective on the pharmacological profile of this compound, this section presents its binding affinity and functional potency in comparison to other 5-HT4 agonists and widely used acetylcholinesterase inhibitors.
5-HT4 Receptor Agonists:
| Compound | Target | Binding Affinity (Ki) | Functional Potency (EC50/pEC50) | Notes |
| This compound | 5-HT4 | ~30 nM[1] | sAPPα release: ~1-10 nM[1] | Partial agonist. |
| Prucalopride | 5-HT4a/4b | pKi: 8.6 / 8.1 | - | High-affinity agonist. |
| Velusetrag (TD-5108) | 5-HT4 | - | - | High-efficacy agonist. |
| TD-8954 | h5-HT4(c) | pKi: 9.4 | cAMP elevation: pEC50 = 9.3 | Potent and selective agonist. |
| RS-67333 | 5-HT4 | pKi: 8.7 (guinea pig striatum) | Esophagus relaxation: pEC50 = 8.4 | Partial agonist. |
Acetylcholinesterase Inhibitors:
| Compound | Target | Potency (IC50) | Notes |
| Galanthamine | Acetylcholinesterase | 350-410 nM | Also an allosteric modulator of nicotinic acetylcholine receptors. |
| Donepezil | Acetylcholinesterase | 6.7 nM | Highly selective for AChE over BuChE. |
| Rivastigmine (B141) | Acetylcholinesterase & Butyrylcholinesterase | AChE: 4.3-4760 nM; BuChE: 16-238 nM | Dual inhibitor. |
Preclinical In-Vivo and In-Vitro Study Summaries
The following tables summarize the key findings from preclinical studies evaluating the effects of this compound and comparator compounds on cognitive performance, acetylcholine release, and sAPPα production.
Spontaneous Alternation Task (Cognitive Performance)
| Compound | Animal Model | Dose(s) | Key Findings |
| This compound | Rat | 1, 5, and 10 mg/kg (i.p.) | Significantly enhanced delayed spontaneous alternation performance.[1] |
| Galanthamine | Mouse | 0.3, 1, and 3 mg/kg (i.p.) | Reversed scopolamine-induced deficits in spontaneous alternation. |
| Donepezil | Mouse | 3 mg/kg | Significantly prevented scopolamine-induced memory impairment. |
| Rivastigmine | - | - | Data not available in the searched literature. |
In-Vivo Microdialysis (Hippocampal Acetylcholine Efflux)
| Compound | Animal Model | Dose(s) | Key Findings |
| This compound | Rat | 1 and 5 mg/kg (i.p.) | Concomitantly enhanced hippocampal acetylcholine output with improved spontaneous alternation scores.[1] |
| Galanthamine | Rat | 0.5, 2.0, and 5.0 mg/kg (i.p.) | 5.0 mg/kg dose significantly increased acetylcholine efflux in the medial prefrontal cortex 30 minutes post-injection. |
| Donepezil | Rat | 2.5-10 mg/kg (oral) | Significantly and dose-dependently increased extracellular acetylcholine concentration in the cerebral cortex. |
| Rivastigmine | Rat | - | A study in AChE knockout mice showed that rivastigmine increased hippocampal acetylcholine levels, suggesting an effect mediated by butyrylcholinesterase inhibition. |
sAPPα Release
| Compound | Model | Potency (EC50) | Key Findings |
| This compound | - | ~1-10 nM[1] | Induces a concentration-dependent increase in the non-amyloidogenic soluble form of APP (sAPPα).[1] |
| Prucalopride | - | - | The effect of this compound on sAPPα was comparable to the full 5-HT4 receptor agonist prucalopride. |
| RS-67333 | Mouse (in vivo) | - | A single 1 mg/kg i.p. injection increased sAPPα levels 2.33-fold in the hippocampus and 1.73-fold in the frontal cortex. |
| Velusetrag | - | - | Data not available in the searched literature. |
| TD-8954 | - | - | Data not available in the searched literature. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: Key experimental workflows.
Detailed Experimental Protocols
Spontaneous Alternation Task
This task assesses spatial working memory in rodents, which is dependent on the hippocampus.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 30 cm high walls), placed in a room with visual cues.
-
Animals: Male rats (e.g., Sprague-Dawley, 250-300g) are typically used.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
This compound or a vehicle control is administered intraperitoneally (i.p.) 30 minutes prior to testing.
-
Each rat is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An arm entry is defined as all four paws entering the arm.
-
An alternation is defined as consecutive entries into the three different arms.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
In-Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted above the target brain region (e.g., dorsal hippocampus). Animals are allowed to recover for at least one week.
-
Microdialysis:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). The aCSF often contains an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.
-
The system is allowed to equilibrate for 60-90 minutes.
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least 60 minutes.
-
This compound or vehicle is administered (e.g., i.p.).
-
Dialysate collection continues for several hours post-administration.
-
-
Analysis: The concentration of acetylcholine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
sAPPα Secretion Assay (ELISA)
This assay quantifies the amount of sAPPα released from cells into the culture medium.
-
Cell Culture: Human neuroblastoma cells (e.g., IMR-32) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor and a secretase-tagged APP are cultured to near confluence.
-
Procedure:
-
The culture medium is replaced with a serum-free medium.
-
Cells are incubated with varying concentrations of this compound or other test compounds for a specified period (e.g., 30 minutes).
-
The cell culture supernatant is collected.
-
The concentration of sAPPα in the supernatant is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for sAPPα.
-
-
Data Analysis: A standard curve is generated using known concentrations of recombinant sAPPα, and the concentrations in the experimental samples are interpolated from this curve. Results are often expressed as a percentage of the vehicle control.
Conclusion
The available data suggests that this compound is a promising therapeutic candidate for Alzheimer's disease with a dual mechanism of action that addresses both symptomatic cognitive decline and the underlying amyloid pathology. Its potency in stimulating sAPPα release is a key differentiator. Further cross-study validations with newer 5-HT4 agonists under standardized experimental conditions will be crucial to fully elucidate its comparative therapeutic potential. The detailed protocols and comparative data presented in this guide are intended to facilitate such future research and development efforts.
References
VRX-03011: A Comparative Analysis of a High-Selectivity 5-HT4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of VRX-03011, a novel 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist, with other compounds, primarily focusing on the well-established 5-HT4 agonist, prucalopride (B966). The following sections present quantitative data on receptor binding affinities, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Selectivity Profile: this compound vs. Comparator Compounds
This compound demonstrates a high affinity and selectivity for the 5-HT4 receptor. Its binding affinity for the 5-HT4 receptor is in the nanomolar range, while its affinity for other tested serotonin (B10506) receptors is significantly lower, generally in the micromolar range, indicating a favorable selectivity profile.
Prucalopride, a full 5-HT4 receptor agonist, is a relevant comparator. It also exhibits high affinity and selectivity for the 5-HT4 receptor. The comparative binding affinities of this compound and prucalopride for various receptors are summarized in the table below.
| Receptor Subtype | This compound Ki (nM) | Prucalopride Ki (nM) | Fold Selectivity (Prucalopride vs. This compound) |
| 5-HT4 | ~30 | ||
| 5-HT4(a) | 31 | 2.5 | 12.4 |
| 5-HT4(e) | 17 | 8 | 2.1 |
| Other 5-HT Receptors | >5000 | ||
| 5-HT2B | - | 2200 | - |
| 5-HT3 (mouse) | - | 3500-3800 | - |
| Dopamine Receptors | |||
| D4 (human) | - | 1600-2400 | - |
Ki (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. Data for this compound and prucalopride are compiled from multiple sources. A direct head-to-head comparison across a comprehensive panel of receptors is not publicly available.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the 5-HT4 receptor signaling pathway and the general workflows for radioligand binding and functional cAMP assays.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the selectivity and functional activity of 5-HT4 receptor agonists like this compound.
Radioligand Binding Assay for 5-HT4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 cells).
-
Radiolabeled 5-HT4 antagonist (e.g., [3H]-GR113808).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the 5-HT4 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT4 ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for 5-HT4 Receptor Agonists
Objective: To determine the functional potency (EC50) of a test compound as a 5-HT4 receptor agonist by measuring its ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).
-
Test compound (e.g., this compound) at various concentrations.
-
Forskolin (an adenylate cyclase activator).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Seeding: Seed the cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the protocol of the cAMP detection kit to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents from the kit to the cell lysates. These kits typically use a competitive immunoassay format where the amount of signal is inversely proportional to the amount of cAMP produced by the cells.
-
Signal Measurement: Read the plate using a plate reader at the appropriate wavelength for the chosen detection method.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. Plot the cAMP concentration as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Conclusion
This compound is a highly selective 5-HT4 receptor partial agonist with a promising in vitro profile. Its strong affinity for the 5-HT4 receptor, coupled with significantly lower affinity for other serotonin receptor subtypes, suggests a reduced potential for off-target effects compared to less selective compounds. The data presented in this guide, alongside the detailed experimental protocols, provide a comprehensive overview for researchers evaluating the therapeutic potential of this compound and other selective 5-HT4 receptor agonists. Further head-to-head comparative studies across a broader range of receptors will be beneficial for a more complete understanding of its selectivity profile relative to other agents in the class.
Replicating Key Findings of the VRX-03011 Study: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the key findings of the primary study on VRX-03011, a novel 5-HT4 agonist, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these significant findings in the context of Alzheimer's disease and cognitive enhancement research. This document synthesizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic advantages.
Executive Summary
The primary study on this compound demonstrated its potential as a therapeutic agent for Alzheimer's disease by showing its efficacy in enhancing memory, increasing hippocampal acetylcholine (B1216132) efflux, and promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[1] This guide presents a comparative analysis of these findings with data from studies on other 5-HT4 receptor agonists, namely Prucalopride and RS 67333, to provide a broader context for researchers. While direct replication studies of the primary this compound research were not identified, this guide collates data from studies employing similar methodologies to allow for a comparative assessment.
Data Presentation: Comparative Efficacy of 5-HT4 Agonists
The following tables summarize the key quantitative findings from the primary this compound study and comparable studies on alternative 5-HT4 agonists.
Table 1: Effect on Cognitive Performance (Spontaneous Alternation Task)
| Compound | Animal Model | Dosage | Key Finding | Reference |
| This compound | Rat | 1, 5, and 10 mg/kg (i.p.) | Significantly enhanced delayed spontaneous alternation performance.[1] | Mohler et al., 2007 |
| Prucalopride | Human | 1 mg/day (6 days) | Improved performance on a visual memory task.[2] | De Cates et al., 2022 |
| RS 67333 | 5XFAD Mouse | 1 mg/kg (chronic) | Reversed deficits in the novel object recognition test.[3][4] | Giannoni et al., 2013 |
Table 2: Effect on Acetylcholine (ACh) Efflux
| Compound | Animal Model | Dosage | Key Finding | Reference |
| This compound | Rat | 1 and 5 mg/kg (i.p.) | Concomitantly enhanced hippocampal acetylcholine output with improved spontaneous alternation scores.[1] | Mohler et al., 2007 |
| Prucalopride | N/A | N/A | Studies in animal models suggest pro-cognitive effects are mediated by increasing acetylcholine levels.[2] | N/A |
| RS 67333 | N/A | N/A | Not explicitly detailed in the reviewed literature. | N/A |
Table 3: Effect on sAPPα Secretion
| Compound | Cell Line/Animal Model | EC50 / Dosage | Key Finding | Reference |
| This compound | CHO cells expressing h5-HT4(e) | ~1-10 nM | Induced a concentration-dependent increase in sAPPα.[1] | Mohler et al., 2007 |
| Prucalopride | N/A | N/A | Known to promote the release of soluble amyloid precursor protein alpha. | N/A |
| RS 67333 | COS-7 cells expressing 5-HT4 receptors | N/A | Stimulated sAPPα release.[4] | Giannoni et al., 2013 |
| RS 67333 | 5XFAD Mouse | 1 mg/kg (acute) | Transiently increased sAPPα concentration in the cerebrospinal fluid and brain.[3][4] | Giannoni et al., 2013 |
Experimental Protocols
To facilitate the replication of the key findings, detailed methodologies for the pivotal experiments are provided below.
Spontaneous Alternation Task (Y-Maze)
This behavioral test is used to assess spatial working memory in rodents, based on their innate tendency to explore novel environments.
-
Apparatus: A T-maze or Y-maze with three identical arms.[5][6][7][8]
-
Procedure:
-
The animal is placed at the start of one arm and allowed to freely explore the maze for a set duration (e.g., 5-8 minutes).[9]
-
The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Drug Administration: this compound (0.1-10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the testing session.[1] A 30-second delay condition can be introduced between choices to increase task difficulty.[1]
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[10][11][12]
-
Surgical Preparation: Guide cannulae are stereotaxically implanted into the hippocampus of the animals.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before, during, and after the behavioral task.
-
Analysis: Acetylcholine levels in the dialysate are quantified using a sensitive analytical method such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13]
sAPPα Secretion Assay
This in vitro assay measures the amount of soluble amyloid precursor protein alpha (sAPPα) released from cells, which is an indicator of non-amyloidogenic APP processing.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4(e) receptor isoform and human APP are used.
-
Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a specified period.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of sAPPα in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.[14][15][16][17]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prucalopride and Cognition in Recovered Depression [ctv.veeva.com]
- 3. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apparatus design and behavioural testing protocol for the evaluation of spatial working memory in mice through the spontaneous alternation T-maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. Application of in vivo microdialysis to the study of cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdialysis and its use in behavioural studies: Focus on acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production and Functional Assays of Recombinant Secreted Amyloid Precursor Protein (APP) (sAPPα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Secreted Amyloid Precursor Protein β and Secreted Amyloid Precursor Protein α Induce Axon Outgrowth In Vitro through Egr1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. takarabio.com [takarabio.com]
- 17. Production, purification and functional validation of human secreted amyloid precursor proteins for use as neuropharmacological reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of VRX-03011: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical 5-HT4 receptor agonist VRX-03011 against other agents in the same class for the potential treatment of Alzheimer's disease. The following analysis is based on available preclinical data and aims to objectively assess the translational potential of this compound.
Executive Summary
This compound is a novel partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor with demonstrated pro-cognitive and neuroprotective effects in preclinical models of Alzheimer's disease. Its mechanism of action involves enhancing cholinergic neurotransmission and promoting the non-amyloidogenic processing of amyloid precursor protein (APP), leading to the production of the neuroprotective soluble APPα (sAPPα). While preclinical data are promising, the clinical development status of this compound is not publicly available, suggesting it may be in the early stages of development or its progression has been discontinued. This guide compares this compound with other notable 5-HT4 agonists that have been investigated for Alzheimer's disease, including RS-67333, Prucalopride, and PRX-03140, to provide a clearer perspective on its translational potential.
Mechanism of Action: 5-HT4 Receptor Agonism in Alzheimer's Disease
The 5-HT4 receptor, a Gs-protein coupled receptor, is predominantly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. Activation of this receptor initiates a signaling cascade that is believed to offer a dual benefit in the context of Alzheimer's disease:
-
Symptomatic Improvement: 5-HT4 receptor activation enhances the release of acetylcholine (B1216132) (ACh), a neurotransmitter crucial for learning and memory that is depleted in Alzheimer's patients. This provides a potential avenue for symptomatic relief.[1]
-
Disease Modification: The signaling pathway also promotes the α-secretase-mediated cleavage of APP, leading to the production of sAPPα. This neuroprotective protein has been shown to protect against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. This shift in APP processing away from the amyloidogenic pathway, which produces toxic Aβ peptides, suggests a potential for disease modification.[1][2]
Figure 1: Simplified signaling pathway of 5-HT4 receptor agonism.
Comparative Preclinical Data
The following tables summarize the key preclinical findings for this compound and its main competitors. Direct comparison should be approached with caution due to variations in experimental models and methodologies across studies.
Table 1: In Vitro Profile of 5-HT4 Agonists
| Compound | Target Affinity (Ki) | sAPPα Secretion (EC50) | Receptor Activity | Selectivity |
| This compound | ~30 nM[3] | ~1-10 nM[3] | Partial Agonist[3] | High (>5 µM for other 5-HT receptors)[3] |
| RS-67333 | 1.5 nM | Data not consistently reported in this format | Partial Agonist[4] | Binds to sigma receptors[4] |
| Prucalopride | 0.69 nM | Comparable to this compound[5] | Full Agonist | High |
| PRX-03140 | High affinity | Potent inducer of sAPPα | Partial Agonist | Selective |
Table 2: In Vivo Efficacy in Animal Models of Cognitive Impairment
| Compound | Animal Model | Dosing | Key Cognitive Outcomes | Effects on Aβ Pathology |
| This compound | Rats (Spontaneous Alternation) | 1, 5, 10 mg/kg (i.p.) | Enhanced delayed spontaneous alternation performance.[3] | Increased sAPPα.[3] |
| RS-67333 | 5XFAD Mice (Alzheimer's Model) | 1 mg/kg (chronic) | Reversed deficits in novel object recognition test.[5][6][7] | Reduced amyloid plaque number and Aβ levels.[5][6][7] |
| Prucalopride | Mice (Scopolamine-induced amnesia) | 5 mg/kg (s.c.) | Synergistically with donepezil, reversed scopolamine-induced amnesia.[5] | Increased sAPPα levels in the cortex.[5] |
| PRX-03140 | Alzheimer's Patients (Phase 2a) | 150 mg (oral, daily) | Showed a 5.7 point improvement on ADAS-cog vs. placebo (p=0.005) in a 2-week trial.[1][8] | Preclinically shown to increase sAPP.[1] |
Experimental Protocols: A Representative Example
To provide a clearer understanding of the methodologies used in these preclinical studies, a representative experimental workflow for assessing cognitive enhancement is outlined below.
Figure 2: A typical experimental workflow for preclinical evaluation.
Key Methodological Details (Example: Spontaneous Alternation Task with this compound)
-
Animals: Adult male Sprague-Dawley rats were used.
-
Drug Administration: this compound (0.1, 1, 5, or 10 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before testing.
-
Apparatus: A T-maze was used for the spontaneous alternation task.
-
Procedure: Rats were placed in the start arm of the T-maze and allowed to choose one of the goal arms. After a 30-second delay in the start arm, they were allowed a second choice. An alternation was recorded if the rat chose the opposite arm on the second run.
-
Data Analysis: The percentage of alternation was calculated and analyzed using analysis of variance (ANOVA) followed by post-hoc tests.
Translational Potential and Future Directions
This compound demonstrates a promising preclinical profile, with a balanced partial agonist activity that could potentially offer a good therapeutic window, minimizing the risk of overstimulation and subsequent receptor desensitization. Its high selectivity is also a key advantage, potentially reducing off-target side effects.
However, the lack of publicly available clinical trial data for this compound makes a definitive assessment of its translational potential challenging. In contrast, PRX-03140 has shown positive, albeit early, clinical signals in Alzheimer's patients. Prucalopride, while approved for constipation, is also being explored for its cognitive benefits, and its established safety profile in humans could expedite its development for neurological indications. RS-67333 has shown robust preclinical efficacy in a transgenic Alzheimer's model, providing a strong rationale for clinical investigation.
For the continued development of this compound, the following steps would be crucial:
-
Initiation of Phase 1 Clinical Trials: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.
-
Long-term Efficacy Studies in Animal Models: To evaluate the chronic effects of this compound on Aβ pathology and cognitive function in relevant Alzheimer's disease models.
-
Head-to-Head Comparator Studies: Direct preclinical comparisons with other 5-HT4 agonists under standardized conditions would provide a clearer picture of its relative potency and efficacy.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer’s Disease Insight Report: Current Therapies, Drug Pipeline and Outlook - BioSpace [biospace.com]
- 4. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 5. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EPIX Pharmaceuticals, Inc. Reports Compelling Clinical Results for PRX-03140 in Alzheimer’s Disease; Statistically Significant Improvement in Cognitive Function Achieved Within Two Weeks - BioSpace [biospace.com]
A Comparative Guide: VRX-03011 and Cholinesterase Inhibitors for Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 5-HT4 partial agonist, VRX-03011, and traditional cholinesterase inhibitors, a cornerstone in the symptomatic treatment of memory impairment, particularly in Alzheimer's disease. This document synthesizes available preclinical and clinical data to offer an objective analysis of their mechanisms of action, efficacy, and experimental validation.
Introduction
The quest for effective treatments for cognitive decline has led to the exploration of diverse pharmacological targets. Cholinesterase inhibitors have been the standard of care for many years, aiming to amplify endogenous cholinergic signaling. In contrast, this compound represents a newer approach, targeting the serotonergic system to modulate cholinergic activity and other neuroprotective pathways. This guide will dissect the available scientific literature to compare these two strategies.
Mechanism of Action
This compound: A 5-HT4 Receptor Partial Agonist
This compound is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor[1]. The 5-HT4 receptors are G-protein coupled receptors that, upon activation, are known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. This signaling cascade is believed to be a key mechanism through which 5-HT4 receptor agonists facilitate the release of acetylcholine (B1216132) in brain regions critical for memory, such as the hippocampus[2][3]. Furthermore, 5-HT4 receptor activation can also engage Src-dependent signaling pathways, which may contribute to its neuroprotective and cognitive-enhancing effects[4].
Beyond its effects on acetylcholine, this compound has been shown to modulate amyloid precursor protein (APP) metabolism. It promotes the non-amyloidogenic pathway by increasing the secretion of the soluble form of APP (sAPPα), which is known to have neuroprotective properties[1].
Cholinesterase Inhibitors: Enhancing Acetylcholine Availability
Cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine, act by reversibly inhibiting the acetylcholinesterase enzyme[5][6]. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By blocking this enzyme, these inhibitors increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission at synapses that are still functional[5][6]. This mechanism directly addresses the cholinergic deficit observed in conditions like Alzheimer's disease.
Preclinical Efficacy in Memory Models
Data Presentation
The following tables summarize the quantitative data from key preclinical studies assessing the effects of this compound and the representative cholinesterase inhibitor, donepezil, on memory performance in rodents.
Table 1: this compound Efficacy in Delayed Spontaneous Alternation Task in Rats
| Dose (mg/kg, i.p.) | Mean Spontaneous Alternation (%) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | ~20% | - | [1] |
| 1 | ~45% | p < 0.05 | [1] |
| 5 | ~48% | p < 0.05 | [1] |
| 10 | Significantly enhanced | p < 0.05 | [1] |
Table 2: Donepezil Efficacy in Scopolamine-Induced Amnesia Model (Y-Maze) in Mice
| Treatment | Spontaneous Alternation (%) | Statistical Significance | Reference |
| Vehicle | ~70% | - | [7] |
| Scopolamine (1 mg/kg) | ~45% | p < 0.05 vs. Vehicle | [7] |
| Donepezil (1 mg/kg) + Scopolamine | ~65% | p < 0.05 vs. Scopolamine | [7] |
Table 3: Comparative Effects on Hippocampal Acetylcholine Efflux
| Compound | Dose | Effect on Hippocampal Acetylcholine Efflux | Reference |
| This compound | 1 and 5 mg/kg, i.p. | Concomitantly enhanced with memory improvement | [1] |
| Donepezil | Not specified in direct comparison | Increases extracellular acetylcholine levels | [5] |
Experimental Protocols
Delayed Spontaneous Alternation Task (for this compound)
This task assesses spatial working memory in rodents, based on their innate tendency to explore novel environments.
-
Apparatus: A T-maze with a start arm and two goal arms.
-
Procedure:
-
Rats are administered this compound (0.1, 1, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before testing[1].
-
For the first trial (sample trial), the rat is placed in the start arm and allowed to choose one of the goal arms.
-
A 30-second delay is imposed, during which the rat is confined to the chosen arm[1].
-
For the second trial (choice trial), the rat is returned to the start arm and is free to choose either goal arm.
-
A "correct" choice is recorded if the rat enters the previously unvisited arm.
-
The percentage of spontaneous alternations is calculated as: (Number of correct choices / Total number of trials) x 100.
-
-
Data Analysis: Statistical significance is determined using analysis of variance (ANOVA) followed by post-hoc tests to compare drug-treated groups with the vehicle control group.
In Vivo Microdialysis of Hippocampal Acetylcholine (for this compound)
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Procedure:
-
A microdialysis probe is surgically implanted into the hippocampus of the rat.
-
Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe.
-
Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
This compound or vehicle is administered, and dialysate samples are collected at regular intervals before, during, and after drug administration[1].
-
The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: Acetylcholine levels are typically expressed as a percentage of the baseline levels (pre-drug administration).
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound signaling pathway.
Caption: Cholinesterase inhibitor mechanism.
Experimental Workflow
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptors facilitate cholinergic neurotransmission throughout the murine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergy between 5-HT4 receptor activation and acetylcholinesterase inhibition in human colon and rat forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study on the Memory-Enhancing Actions of Oral Renin-Angiotensin System Altering Drugs in Scopolamine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of sAPPα Modulators: A Comparative Analysis of VRX-03011, Bryostatin-1, and Etazolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of three compounds reported to enhance the secretion of the neuroprotective soluble amyloid precursor protein alpha (sAPPα): VRX-03011, Bryostatin-1 (B1241195), and Etazolate. The following sections present a summary of their performance based on available experimental data, detailed experimental protocols for assessing sAPPα levels, and visualizations of their respective signaling pathways.
Comparative Efficacy and Mechanism of Action
The table below summarizes the key characteristics of this compound, Bryostatin-1, and Etazolate based on preclinical and clinical findings. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis of independent research findings.
| Feature | This compound | Bryostatin-1 | Etazolate |
| Mechanism of Action | Partial 5-HT4 receptor agonist[1][2] | Protein Kinase C (PKC) activator[3] | Positive allosteric modulator of the GABA-A receptor[4] |
| Reported Potency (sAPPα release) | EC50 ≈ 1-10 nM in CHO cells expressing h5-HT4(e) and IMR32 neuroblastoma cells[1][2] | Effective at sub-nanomolar to nanomolar concentrations (e.g., 10⁻¹⁰ M to 10⁻⁸ M) in SH-SY5Y cells[5][6] | Stimulates sAPPα production at nanomolar to low micromolar concentrations (20 nM - 2 µM) in rat cortical neurons[4] |
| Cellular/Animal Models Studied | CHO cells, IMR32 neuroblastoma cells, rats[1][2] | SH-SY5Y cells, primary hippocampal neurons, APP/PS1 transgenic mice[7][8][9] | Rat cortical neurons, guinea pigs[4] |
| Clinical Development Stage | Preclinical[1] | Phase 2 clinical trials for Alzheimer's disease[10] | Phase IIA clinical trial for Alzheimer's disease[11] |
| Reported Side Effects (Clinical) | N/A (Preclinical) | Myalgia, fatigue, nausea, headache, vomiting, anorexia, diarrhea, weight loss[10][12][13] | Dose-dependent early withdrawal and central nervous system related adverse events observed in a Phase IIA trial[11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each compound leading to increased sAPPα production and a general workflow for quantifying sAPPα levels.
Signaling Pathways
Caption: this compound signaling pathway.
Caption: Bryostatin-1 signaling pathway.
Caption: Etazolate signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
The following are generalized protocols for the quantification of sAPPα from cell culture supernatants, based on common laboratory practices. Specific details may need to be optimized for your experimental setup.
Cell Culture and Treatment
-
Cell Lines: SH-SY5Y human neuroblastoma cells, CHO cells stably expressing the human 5-HT4 receptor, or primary cortical neurons are suitable models.
-
Plating: Plate cells at an appropriate density in multi-well plates (e.g., 24-well or 96-well) and allow them to adhere and grow for 24-48 hours.
-
Treatment: Replace the culture medium with a serum-free or low-serum medium containing the desired concentrations of this compound, Bryostatin-1, or Etazolate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Sample Collection and Preparation
-
Media Collection: Following incubation, carefully collect the conditioned media from each well.
-
Centrifugation: Centrifuge the collected media at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet any detached cells or debris.
-
Storage: Transfer the supernatant to a fresh tube and either proceed immediately with the quantification assay or store at -80°C for later analysis.
Quantification of sAPPα by ELISA
-
ELISA Kit: Utilize a commercially available human sAPPα ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow sAPPα to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the sAPPα standards. Use the standard curve to determine the concentration of sAPPα in the experimental samples.
Quantification of sAPPα by Western Blot
-
Protein Concentration: If necessary, concentrate the proteins in the conditioned media using methods such as trichloroacetic acid (TCA) precipitation or centrifugal filter units. Determine the total protein concentration of the cell lysates (for normalization).
-
Sample Preparation: Mix the concentrated media with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sAPPα overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the sAPPα signal to a loading control from the cell lysate if applicable.
This guide provides a comparative overview to aid researchers in the selection and evaluation of sAPPα modulating compounds. It is crucial to consult the primary literature for detailed experimental conditions and to independently verify these findings within your specific research context.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etazolate, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatin-1 vs. TPPB: dose-dependent APP processing and PKC-α, -δ, and -ε isoform activation in SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Soluble amyloid precursor protein alpha (sAPPα) inhibits tau phosphorylation through modulation of GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzforum.org [alzforum.org]
- 11. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicentre phase II trial of bryostatin-1 in patients with advanced renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
Evaluating VRX-03011: A Comparative Analysis of a Preclinical Alzheimer's Candidate Against Established Therapies
For researchers, scientists, and drug development professionals, the quest for effective and safe long-term treatments for Alzheimer's disease is a paramount challenge. This guide provides a comparative analysis of the preclinical investigational agent VRX-03011, later known as PRX-03140, against current standard-of-care and recently approved therapies for Alzheimer's disease. Due to the discontinuation of its clinical development, no long-term efficacy and safety data for this compound in humans are available. Therefore, this guide will present the existing preclinical and limited short-term clinical findings for this compound and compare them with the established long-term data of approved treatments.
This compound (PRX-03140): A Promising Candidate with a Halted Development
This compound, a novel partial 5-hydroxytryptamine-4 (5-HT4) receptor agonist, emerged as a potential therapeutic agent for Alzheimer's disease with a dual mechanism of action: symptomatic improvement and potential disease modification.[1] Preclinical studies in rats demonstrated its ability to enhance memory, increase the output of the neurotransmitter acetylcholine (B1216132) in the hippocampus, and beneficially regulate the metabolism of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease.[2] These initial findings suggested that this compound could offer cognitive benefits without the gastrointestinal side effects commonly associated with other drugs in its class.[2]
The compound, later named PRX-03140, advanced to a Phase 2a clinical trial. In a two-week study, patients with mild Alzheimer's disease receiving a 150 mg daily dose of PRX-03140 showed a statistically significant improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[2][3][4] Specifically, the treatment group demonstrated a mean 5.7-point improvement on the ADAS-cog scale compared to a 0.2-point decline in the placebo group.[2][3][4] The drug was also reported to be well-tolerated during this short trial.[2]
However, the development of PRX-03140 was halted. Epix Pharmaceuticals, the company developing the drug, underwent asset liquidation in 2009.[5][6] Although the rights to the drug were transferred, subsequent clinical trials were terminated for undisclosed reasons, and no further long-term efficacy or safety data have been published.[7]
Comparative Analysis with Approved Alzheimer's Therapies
The lack of long-term data for this compound necessitates a comparison with established Alzheimer's treatments where such data exists. These include cholinesterase inhibitors, NMDA receptor antagonists, and the newer class of amyloid-beta targeting monoclonal antibodies.
Data Presentation: Efficacy
The following tables summarize the long-term efficacy data for comparator drugs. It is important to note that direct comparison of absolute values across different studies can be misleading due to variations in study design, patient populations, and duration.
Table 1: Long-Term Efficacy of Cholinesterase Inhibitors and Memantine (B1676192)
| Drug Class | Drug(s) | Key Long-Term Efficacy Findings (Cognitive and Functional) | Citation(s) |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Modest but statistically significant long-term benefits in cognitive function (as measured by scales like MMSE) and global assessment. Use is associated with a slower cognitive decline over several years. Galantamine has been associated with a reduced risk of progressing to severe dementia. | [8][9][10][11][12] |
| NMDA Receptor Antagonist | Memantine | Effective in moderate to severe Alzheimer's disease, showing modest benefits in cognition, function, and behavior. Long-term use is associated with reduced caregiver burden. Pooled analysis of Japanese trials showed benefits in cognition, behavior, and language. | [13][14][15][16] |
Table 2: Long-Term Efficacy of Amyloid-Beta Targeting Monoclonal Antibodies
| Drug | Key Long-Term Efficacy Findings (Cognitive and Functional) | Citation(s) |
| Lecanemab | Continued treatment for up to 36 months shows sustained benefit in slowing cognitive and functional decline. Early initiation of treatment may provide a greater delay in disease progression. Long-term treatment is estimated to delay progression from mild cognitive impairment to moderate Alzheimer's by several years. | [17][18][19][20][21] |
| Aducanumab | Showed a reduction in brain amyloid plaques. However, its effect on clinical decline remains controversial, and the drug's development and commercialization have been discontinued. Long-term observational studies were planned but the primary drug has been withdrawn from the market. | [22][23][24][25][26] |
Data Presentation: Safety
Table 3: Long-Term Safety of Cholinesterase Inhibitors and Memantine
| Drug Class | Drug(s) | Common Long-Term Adverse Events | Citation(s) |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Gastrointestinal issues (nausea, vomiting, diarrhea), bradycardia, syncope, and insomnia. Generally considered to have a manageable long-term safety profile. | [10][12] |
| NMDA Receptor Antagonist | Memantine | Generally well-tolerated long-term. Common side effects include dizziness, headache, confusion, and constipation. Agitation occurred less frequently with memantine compared to placebo in some studies. | [13][27] |
Table 4: Long-Term Safety of Amyloid-Beta Targeting Monoclonal Antibodies
| Drug | Common Long-Term Adverse Events | Citation(s) |
| Lecanemab | Amyloid-related imaging abnormalities (ARIA), including edema (ARIA-E) and hemosiderin deposits (ARIA-H), are the most significant risks. Infusion-related reactions can also occur. Long-term data suggest ARIA rates are low after the initial months of treatment. | [19] |
| Aducanumab | High incidence of ARIA, including brain swelling and bleeding, was a major concern. | [26] |
Experimental Protocols
This compound (PRX-03140) Phase 2a Clinical Trial Methodology
The Phase 2a trial of PRX-03140 was a randomized, double-blind, placebo-controlled study designed to evaluate the short-term effects of the drug in patients with mild Alzheimer's disease.[2][28]
-
Participants: Patients with a diagnosis of mild Alzheimer's disease.
-
Intervention: Oral administration of PRX-03140 (50 mg or 150 mg) or placebo once daily for two weeks.[2][3][4] One arm of the study also investigated the combination of PRX-03140 with the cholinesterase inhibitor donepezil.[2]
-
Primary Outcome Measures: The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) score from baseline to the end of the two-week treatment period.[2][3][4]
-
Safety Assessments: Monitoring of adverse events throughout the study.
Mandatory Visualization
Signaling Pathway of 5-HT4 Receptor Agonists in Alzheimer's Disease
Caption: Proposed mechanism of this compound as a 5-HT4 agonist.
Experimental Workflow of the PRX-03140 Phase 2a Trial
Caption: Simplified workflow of the PRX-03140 Phase 2a trial.
Conclusion
This compound (PRX-03140) represented a promising therapeutic strategy for Alzheimer's disease, with a mechanism of action that held the potential for both symptomatic relief and disease modification. The early clinical data were encouraging, showing a rapid and significant cognitive improvement in a short-term study. However, the discontinuation of its clinical development program means that its long-term efficacy and safety remain unknown.
In contrast, established treatments like cholinesterase inhibitors and memantine have a well-documented, albeit modest, long-term benefit and a generally manageable safety profile. The newer amyloid-targeting antibodies, such as lecanemab, have demonstrated a more substantial impact on slowing disease progression, though they come with specific safety considerations like ARIA.
For the scientific community, the story of this compound serves as a reminder of the challenges in drug development for Alzheimer's disease. While the initial preclinical and early clinical results were positive, the ultimate failure to bring the drug to market underscores the high attrition rate in this therapeutic area. Future research into 5-HT4 agonists may yet yield a successful therapy, but for now, the long-term management of Alzheimer's disease relies on the established efficacy and safety profiles of currently approved medications.
References
- 1. 5-HT4 Receptor Agonists for the Treatment of Alzheimer’s Dsease [scirp.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. EPIX Pharmaceuticals, Inc. Reports Compelling Clinical Results for PRX-03140 in Alzheimer’s Disease; Statistically Significant Improvement in Cognitive Function Achieved Within Two Weeks - BioSpace [biospace.com]
- 4. Epix's Epic Alzheimer's Drug [forbes.com]
- 5. Epix Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 6. PRX-03140 - Wikipedia [en.wikipedia.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Long-Term Efficacy and Toxicity of Cholinesterase Inhibitors in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. cmaj.ca [cmaj.ca]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Critical appraisal of the long-term impact of memantine in treatment of moderate to severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of long‐term treatment with memantine on mortality in patients with major cognitive disorders: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Eisai Presents New Data on the Continued and Expanding Benefit of LEQEMBI® (lecanemab-irmb) Maintenance Treatment in Early Alzheimerâs Disease at CTAD 2025 | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]
- 18. patientcareonline.com [patientcareonline.com]
- 19. Long-term safety and efficacy of lecanemab in early Alzheimer's disease: Results from the clarity AD open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. Eisai Presents New Data on the Continued and Expanding Benefit of LEQEMBI(R) (lecanemab-irmb) Maintenance Treatment in Early Alzheimer's Disease at CTAD 2025 [acnnewswire.com]
- 22. neurologylive.com [neurologylive.com]
- 23. vjneurology.com [vjneurology.com]
- 24. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Predicted Lifetime Health Outcomes for Aducanumab in Patients with Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Controversy Around FDA’s Approval of Biogen Alzheimer’s Drug, Aducanumab [nutritionfacts.org]
- 27. ahajournals.org [ahajournals.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Review of Next-Generation 5-HT4 Agonists, Including VRX-03011
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 4 (5-HT4) receptor, a G-protein coupled receptor, has emerged as a significant therapeutic target for gastrointestinal (GI) motility disorders and cognitive impairment.[1][2][3] The stimulation of 5-HT4 receptors, predominantly coupled to Gs alpha-subunits, initiates a signaling cascade that enhances acetylcholine (B1216132) release from enteric neurons, thereby promoting GI motility.[4] However, the development of early 5-HT4 agonists was hampered by off-target effects, particularly cardiovascular side effects associated with interactions with other receptors and channels.[2] This has spurred the development of a new generation of highly selective 5-HT4 agonists with improved safety profiles. This guide provides a comparative overview of these next-generation agonists, with a special focus on VRX-03011, and includes supporting experimental data and methodologies.
Introduction to Next-Generation 5-HT4 Agonists
Next-generation 5-HT4 agonists are characterized by their high selectivity and affinity for the 5-HT4 receptor, minimizing interactions with other serotonin receptor subtypes and other molecular targets.[2] This enhanced selectivity is crucial for reducing the risk of adverse events that led to the restricted use or withdrawal of earlier agonists like cisapride (B12094) and tegaserod.[2] Key compounds in this new class include prucalopride, velusetrag (B1683485), and the novel compound this compound.[4][5][6] These agents are being investigated for their prokinetic effects in treating conditions like chronic idiopathic constipation and gastroparesis, as well as for their potential in addressing cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.[5][7][8][9][10][11]
Comparative Performance Data
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound, prucalopride, and velusetrag for the 5-HT4 receptor. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Binding Affinity (Ki) of Next-Generation 5-HT4 Agonists
| Compound | Receptor Subtype(s) | Ki (nM) | Source |
| This compound | 5-HT4 | ~30 | [5] |
| Prucalopride | 5-HT4a / 5-HT4b | 2.5 / 8 | [12] |
| Velusetrag | 5-HT4 | ~20 (pKi = 7.7) | [13] |
Table 2: Comparative Functional Potency (EC50) of Next-Generation 5-HT4 Agonists
| Compound | Assay | EC50 (nM) | Source |
| This compound | sAPPα secretion | ~1-10 | [5][14] |
| Prucalopride | Guinea pig colon contraction | ~31.6 (pEC50 = 7.5) | [12] |
| Velusetrag | cAMP accumulation | ~5.0 (pEC50 = 8.3) | [13][15] |
Table 3: Selectivity Profile of Next-Generation 5-HT4 Agonists
| Compound | Selectivity Information | Source |
| This compound | Ki > 5 µM for other 5-HT receptors tested. | [5] |
| Prucalopride | >290-fold higher affinity for 5-HT4 receptors than for other receptors. | [16] |
| Velusetrag | Ki >10 µM for 5-HT2A and 5-HT2B receptors. | [13] |
Signaling Pathways and Experimental Workflows
The activation of the 5-HT4 receptor by an agonist like this compound initiates a canonical signaling pathway involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This pathway is central to the pro-cognitive and pro-kinetic effects of these agonists.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. astrahealthcareltd.com [astrahealthcareltd.com]
- 8. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 9. Velusetrag - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 16. Prucalopride | 5-HT4 agonist | Probechem Biochemicals [probechem.com]
A Preclinical Candidate for Alzheimer's Disease, VRX-03011: A Comparative Analysis Against Current Standards of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical investigational compound VRX-03011 against the current standards of care for Alzheimer's disease. While this compound has demonstrated promising results in preclinical studies, it is important to note that it has not undergone clinical trials in humans. This document aims to offer an objective analysis of its potential, based on available scientific data, in contrast to currently approved therapeutic agents.
Executive Summary
This compound is a novel, potent, and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Preclinical evidence suggests a dual mechanism of action that could be beneficial for Alzheimer's disease: symptomatic improvement through pro-cholinergic effects and potential disease modification by influencing amyloid precursor protein (APP) processing. This positions it as an interesting candidate when compared to the two main classes of currently approved treatments: symptomatic agents (cholinesterase inhibitors and an NMDA receptor antagonist) and disease-modifying anti-amyloid monoclonal antibodies.
Mechanism of Action: A Dual Approach
This compound's mechanism centers on the activation of the 5-HT4 receptor, which is distinct from current Alzheimer's therapies.
This compound:
-
Pro-cholinergic Effect: Activation of 5-HT4 receptors enhances the release of acetylcholine (B1216132) in the hippocampus, a key neurotransmitter for memory and learning that is depleted in Alzheimer's disease.
-
Non-amyloidogenic APP Processing: this compound promotes the cleavage of APP by α-secretase, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment and reducing the formation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.
Current Standards of Care:
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine in the brain by inhibiting its breakdown, thereby improving synaptic communication.[1][2][3]
-
NMDA Receptor Antagonist (Memantine): This agent blocks the effects of excessive glutamate, a neurotransmitter that can lead to neuronal damage when present in high concentrations.[1][2]
-
Anti-amyloid Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab): These are biologic therapies that target and facilitate the removal of aggregated amyloid-beta from the brain.[4][5]
Data Presentation
Table 1: Preclinical Data Summary for this compound
| Parameter | Result | Model System |
| Binding Affinity (Ki) | ~30 nM for 5-HT4 receptor | In vitro |
| Selectivity | >5 µM for other 5-HT receptors | In vitro |
| sAPPα Secretion (EC50) | ~1-10 nM | In vitro (Cell-based assay) |
| Cognitive Enhancement | Significant improvement in delayed spontaneous alternation | In vivo (Rats) |
| Acetylcholine Efflux | Concomitant enhancement with cognitive improvement | In vivo (Rats, microdialysis) |
| Gastrointestinal Side Effects | No effect on intestinal transit at effective doses | In vivo (Rats) |
Table 2: Clinical Efficacy of Current Symptomatic Treatments
| Drug Class | Representative Drugs | Primary Outcome | Key Finding |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | ADAS-Cog, CIBIC-Plus | Modest improvement in cognitive function and global assessment.[1][2] |
| NMDA Receptor Antagonist | Memantine | ADCS-ADL, SIB | Slowing of functional decline in moderate-to-severe Alzheimer's. |
Table 3: Clinical Efficacy of Anti-Amyloid Monoclonal Antibodies (Early Alzheimer's Disease)
| Drug | Primary Outcome | Key Finding |
| Lecanemab | CDR-SB | 27% slowing of cognitive decline over 18 months. |
| Donanemab | iADRS | 35% slowing of cognitive and functional decline over 76 weeks. |
Table 4: Safety and Tolerability Profile
| Treatment | Common Side Effects | Notable Adverse Events |
| This compound (Preclinical) | Not observed in animal models | Lacks gastrointestinal side effects common to other 5-HT4 agonists. |
| Cholinesterase Inhibitors | Nausea, vomiting, diarrhea, dizziness.[2] | Bradycardia |
| Memantine | Dizziness, headache, confusion.[2] | |
| Anti-amyloid Antibodies | Infusion-related reactions, headache | Amyloid-Related Imaging Abnormalities (ARIA) with edema (ARIA-E) or hemorrhage (ARIA-H).[4] |
Experimental Protocols
Key Preclinical Experiments for this compound
Spontaneous Alternation Test (Cognitive Enhancement):
-
Objective: To assess short-term spatial memory.
-
Methodology: Rats were administered this compound (0.1-10 mg/kg, i.p.) or vehicle 30 minutes prior to being placed in a Y-maze. The sequence and total number of arm entries were recorded to calculate the percentage of spontaneous alternation. A delay condition (30 seconds) was introduced to increase the cognitive load.
In Vivo Microdialysis (Acetylcholine Efflux):
-
Objective: To measure extracellular acetylcholine levels in the hippocampus.
-
Methodology: A microdialysis probe was surgically implanted into the hippocampus of rats. Following a baseline collection period, this compound or vehicle was administered. Dialysate samples were collected at regular intervals and analyzed for acetylcholine concentration using high-performance liquid chromatography.
sAPPα Secretion Assay (APP Processing):
-
Objective: To determine the effect of this compound on the non-amyloidogenic processing of APP.
-
Methodology: A cell line (e.g., HEK293) stably expressing human APP and the 5-HT4 receptor was treated with varying concentrations of this compound. The cell culture supernatant was then collected, and the levels of secreted sAPPα were quantified using an enzyme-linked immunosorbent assay (ELISA).
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Development workflow comparison.
References
Statistical Validation of VRX-03011: A Comparative Analysis for Alzheimer's Disease Therapeutic Claims
For Immediate Release
This guide provides a comprehensive comparison of the preclinical candidate VRX-03011 with other 5-HT4 receptor agonists investigated for the treatment of cognitive deficits, particularly in the context of Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a novel, potent, and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Preclinical evidence suggests its potential as a therapeutic agent for Alzheimer's disease by enhancing cognitive function and promoting neuroprotective pathways.[1] Key therapeutic claims for this compound center on its ability to improve memory, increase hippocampal acetylcholine (B1216132) (ACh) efflux, and shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, resulting in increased secretion of soluble APPα (sAPPα).[1] Notably, this compound appears to lack the gastrointestinal side effects associated with some other 5-HT4 agonists.[1] Currently, there is no publicly available information indicating that this compound has entered human clinical trials. This guide compares the preclinical profile of this compound with other 5-HT4 agonists, such as Prucalopride (B966) and Velusetrag (B1683485), which have been evaluated in clinical settings for other indications but have also shown pro-cognitive effects.
Comparative Preclinical Efficacy of 5-HT4 Agonists
The following table summarizes the key preclinical findings for this compound and comparator 5-HT4 agonists.
| Compound | Target | Key Preclinical Findings (Cognition) | sAPPα Secretion | Gastrointestinal Effects | Clinical Development Stage (for cognitive indication) |
| This compound | Partial 5-HT4 Agonist | - Significantly enhanced delayed spontaneous alternation performance in rats (1, 5, and 10 mg/kg).[1]- Concomitantly enhanced hippocampal acetylcholine output.[1]- Synergistic memory enhancement with galanthamine.[1] | - Induced a concentration-dependent increase in sAPPα with an EC50 of ~1-10 nM.[1] | - No effect on contractile properties in guinea pig ileum or colon (EC50 > 10 µM).[1]- Did not alter rat intestinal transit at doses up to 10 mg/kg.[1] | Preclinical |
| Prucalopride | Selective 5-HT4 Agonist | - Improved memory in healthy volunteers.[2][3]- Reduced tau pathology and behavioral deficits in a mouse model of tauopathy.[4] | - Full agonist in sAPPα secretion assays. | - Approved for chronic constipation, indicating prokinetic gastrointestinal effects.[5] | Investigational for cognitive enhancement. |
| Velusetrag (TD-5108) | Selective 5-HT4 Agonist | - Reversed scopolamine-induced spatial learning deficit in the rat Morris water maze (0.1 mg/kg).[6]- Synergistic effect with donepezil.[6] | - Potent, full agonist in sAPPα secretion assays.[6] | - Investigated for gastroparesis, indicating prokinetic gastrointestinal effects.[7][8] | Investigated for gastroparesis, not actively for Alzheimer's. |
| PRX-03140 | Partial 5-HT4 Agonist | - Did not significantly reverse scopolamine-induced spatial learning deficit in the rat Morris water maze (0.03-1 mg/kg).[6] | - Partial agonist in sAPPα secretion assays (18% intrinsic activity relative to 5-HT).[6] | - Negligible agonist activity in guinea pig colon.[6] | Preclinical |
| TD-8954 | Selective 5-HT4 Agonist | - Reversed scopolamine-induced spatial learning deficit in the rat Morris water maze (0.1 mg/kg).[6]- Synergistic effect with donepezil.[6] | - Potent, full agonist in sAPPα secretion assays.[6] | - Lower intrinsic activity than velusetrag in guinea pig colon.[6] | Preclinical |
Proposed Mechanism of Action of this compound
This compound is a partial agonist of the 5-HT4 receptor. Its therapeutic effects are believed to be mediated through two primary pathways: a symptomatic improvement in cognition via enhanced cholinergic neurotransmission and a potential disease-modifying effect by promoting the non-amyloidogenic processing of APP.
Experimental Protocols
The following are representative methodologies for the key experiments cited in the preclinical evaluation of this compound.
Spontaneous Alternation Task (Y-Maze)
This behavioral test assesses spatial working memory in rodents. The protocol is based on the innate tendency of rodents to explore novel environments.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Each animal is placed in the center of the Y-maze and allowed to freely explore the three arms for a set duration (e.g., 8 minutes).[9]
-
The sequence of arm entries is recorded manually or using an automated tracking system.
-
An "alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
For delayed spontaneous alternation, a delay (e.g., 30 seconds) is introduced between the animal's choice of arms.[1]
Data Analysis: The primary endpoint is the percentage of spontaneous alternation. An increase in this percentage is indicative of improved spatial working memory. The total number of arm entries can be used as a measure of general locomotor activity.
In Vivo Microdialysis for Hippocampal Acetylcholine
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Procedure:
-
A microdialysis probe is stereotaxically implanted into the hippocampus of the animal.
-
The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a constant, slow flow rate.
-
Extracellular molecules, including acetylcholine, diffuse across the semi-permeable membrane of the probe and into the perfusate.
-
The collected dialysate samples are analyzed using a sensitive analytical method, such as high-performance liquid chromatography (HPLC), to quantify acetylcholine levels.
-
Baseline acetylcholine levels are established before the administration of the test compound (this compound or vehicle).
-
Changes in acetylcholine levels post-administration are monitored over time.
Data Analysis: Acetylcholine levels are typically expressed as a percentage of the baseline levels. Statistical comparisons are made between the treatment and vehicle control groups.
sAPPα Secretion Assay
This in vitro assay measures the amount of sAPPα released from cells into the culture medium, providing an indication of α-secretase activity.
Procedure:
-
Cells expressing APP and the 5-HT4 receptor (e.g., CHO or IMR-32 cells) are cultured.
-
The cells are treated with varying concentrations of the test compound (this compound) or a vehicle control.
-
After a specific incubation period, the cell culture medium is collected.
-
The concentration of sAPPα in the medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for sAPPα.
-
The total protein concentration in the cell lysates can be measured to normalize the sAPPα levels.
Data Analysis: The amount of sAPPα is typically expressed as a fold change relative to the vehicle-treated control. Dose-response curves are generated to determine the EC50 of the compound.
Experimental and Logical Workflow
The preclinical evaluation of a compound like this compound for Alzheimer's disease typically follows a structured workflow, moving from in vitro characterization to in vivo behavioral and neurochemical assessments.
Conclusion
The preclinical data for this compound are promising, suggesting a dual mechanism of action that could provide both symptomatic relief and disease-modifying effects for Alzheimer's disease. Its high selectivity and favorable gastrointestinal safety profile in animal models are significant advantages. However, the lack of human clinical trial data makes a direct comparison with clinically evaluated drugs challenging. Further investigation is required to validate these preclinical findings in humans and to establish a clear therapeutic window. The information presented in this guide should serve as a valuable resource for the scientific community in evaluating the potential of this compound and other 5-HT4 agonists as treatments for neurodegenerative diseases.
References
- 1. This compound, a novel 5-HT4 agonist, enhances memory and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy [frontiersin.org]
- 5. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 9. mmpc.org [mmpc.org]
Safety Operating Guide
Essential Guidance on the Disposal of VRX-03011
Immediate Action Required: Researchers, scientists, and drug development professionals in possession of VRX-03011 must obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier. Standard laboratory safety protocols mandate that specific handling and disposal procedures are derived directly from the SDS for a given chemical. Publicly available information is insufficient to provide certified disposal instructions for this compound.
General Principles for Laboratory Chemical Waste Disposal
In the absence of a specific SDS for a novel compound like this compound, which is identified as a thienopyridine derivative, established best practices for the disposal of research chemicals must be followed. The following procedural guidance is based on general laboratory safety standards and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
Do not mix this compound with other chemical waste unless explicitly permitted by a certified protocol.
-
Characterize the waste stream: Is it a solid, a liquid solution (and if so, what is the solvent?), or contained in contaminated labware?
-
Based on its chemical structure (a heterocyclic compound containing nitrogen and sulfur), it should be treated as a chemical hazardous waste.
2. Containerization and Labeling:
-
Use a dedicated, properly sealed, and chemically compatible waste container.
-
The container must be clearly labeled with the full chemical name: "Waste this compound" or "6,7-dihydro-4-hydroxy-7-isopropyl-6-oxo-N-(3-(piperidin-1-yl)propyl)thieno[2,3-b]pyridine-5-carboxamide".
-
Include the approximate quantity and date of accumulation.
-
Attach any relevant hazard symbols as determined by your EHS office.
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment to prevent spills.
-
Store away from incompatible materials.
4. Disposal Request:
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Provide them with all available information on this compound.
Logical Workflow for Chemical Disposal
The following diagram outlines the decision-making process for the proper disposal of a laboratory chemical when a specific protocol is not immediately available.
Disclaimer: This information is intended as a general guide and does not replace the specific instructions that would be provided in a Safety Data Sheet for this compound or the directives of your institution's Environmental Health and Safety department. Always prioritize obtaining the official SDS before handling or disposing of any chemical.
Safeguarding Research: A Comprehensive Guide to Handling VRX-03011
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides essential safety and logistical information for the handling of VRX-03011, a potent, novel partial 5-hydroxytryptamine (5-HT)4 agonist. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is founded on best practices for handling potent research compounds and available information on the 5-HT4 agonist class. A thorough, substance-specific risk assessment is mandatory before any handling of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
The primary goal when handling any potent, novel compound is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion. The selection of appropriate Personal Protective Equipment (PPE) is critical and should be based on a comprehensive risk assessment of the specific procedures being undertaken.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation and Handling | - Certified chemical fume hood.- Standard laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders. A fume hood provides primary containment. |
| General Laboratory Operations | - Standard laboratory coat.- Safety glasses.- Nitrile gloves. | Basic protection against accidental splashes or contact. |
Operational Plans: Step-by-Step Handling Procedures
A structured approach to handling this compound is crucial to ensure safety and experimental integrity. The following workflow outlines the key steps for safely handling a potent research compound.
Experimental Workflow for Handling Potent Compounds
Caption: General workflow for the safe handling of a potent research compound.
Disposal Plans: Managing this compound Waste
The disposal of this compound and any contaminated materials must be conducted in a manner that prevents environmental release and accidental exposure. All waste generated should be treated as hazardous.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[2] - Collect in a clearly labeled, sealed container.[3] - Dispose of through a certified hazardous waste vendor.[2] | Ensure the container is compatible with the chemical. The label should clearly identify the contents as a potent compound.[1][3] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.[1] - Label as "Hazardous Waste" with the name of the compound.[3] | Minimize handling of contaminated items. Do not overfill waste containers.[1] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.[1] - Place in a sealed bag or container labeled as hazardous waste.[1] | Assume all disposable items that have come into contact with the compound are contaminated.[1] |
| Aqueous Waste | - Collect in a sealed, labeled container.[1] - The container should be clearly marked as "Hazardous Waste" and include the name and approximate concentration of this compound. | Never dispose of aqueous waste containing this compound down the sanitary sewer. |
Understanding the Mechanism of Action: 5-HT4 Receptor Signaling
This compound is a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Understanding its mechanism of action is crucial for comprehending its biological effects and potential hazards. Activation of the 5-HT4 receptor initiates a G-protein-coupled signaling cascade.
Simplified 5-HT4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of a 5-HT4 receptor agonist like this compound.
While highly selective 5-HT4 agonists generally have a good safety profile, some non-selective compounds in this class have been associated with cardiovascular side effects.[4][5] Therefore, it is prudent to handle this compound with the assumption that it is a potent biological agent.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in a laboratory setting. This guide serves as a foundational resource, to be supplemented by a comprehensive, institution-specific risk assessment and adherence to all applicable safety regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
